molecular formula C6H10O3<br>C6H10O3<br>CH3COCH2COOC2H5 B1671637 Ethyl Acetoacetate CAS No. 141-97-9

Ethyl Acetoacetate

货号: B1671637
CAS 编号: 141-97-9
分子量: 130.14 g/mol
InChI 键: XYIBRDXRRQCHLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

What is ethyl acetoacetate?

this compound (EAA) is a colorless liquid with a fruity odor fruity-apple, sweet, rum-like. This compound is present in coffee and other coffee products as well as the passion fruit of yellow and strawberry juice.

Uses of this compound

this compound can be used as a flavouring agent. The organic compound ethyl-acetoacetate can be described as the ester or ethyl esters of Acetoacetic Acid. This compound is a multi-functional agent that can be utilized as a nucleophile for conjugate addition, alkylation, or condensation processes. Some of its applications are: alkylation at the a-carbon of this compound followed by hydrolysis and decarboxylation can afford a variety of methyl ketones. It also undergoes acylation at the a-carbon in the presence of MgCl2 and pyridine to give synthetically important intermediates.

It can be used in Knoevenagel condensation with aliphatic, aromatic, and heteroaromatic aldehydes to produce a-alkylideneacetoacetates. This compound is a chelating agent for bidentate. It reacts with tetraalkoxy titania to produce solid titanic esters. Its reaction with different alkylating agents has been studied. This compound is the an ethyl ester of acetoacetic acids. This compound exhibits keto-enol tautomerism. This compound reacts to aromatic amines when in the presence of zeolite that is commercially available the HSZ-360 to create diphenylureas that are symmetric.

this compound was utilized to study the catalytic function of lipase B found in Candida Antarctica (CAL-B) in decarboxylative allyl addition as well as Knoevenagel reaction between the 4-nitrobenzaldehyde (4-NBA) and ethyl-acetoacetate. This compound was utilized in the quantitative determination of urinary d-aminolevulinic acid through condensation reaction.

this compound is employed as an organic synthesis intermediate and as a co-promoter to unsaturated polyester resins. It is used extensively for the manufacture of inks, dyes, fragrances, plastics and flavors. It is an essential base material for the synthesis of acetoacetic esters that are alpha-substituted and cyclic compounds such as pyrimidine, pyrazole and Coumarin derivatives. It functions as an intermediate in the process of synthesis of vitamins as well as pharmaceuticals. It is used as an scavenger of formaldehyde.

属性

IUPAC Name

ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3, Array
Record name ETHYL ACETOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027092
Record name Ethyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints., Liquid, Colorless liquid with a fruity odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odour
Record name ETHYL ACETOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanoic acid, 3-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl acetoacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5183
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

363 °F at 760 mmHg (USCG, 1999), 180.8 °C AT 760 MM HG, 180.00 to 181.00 °C. @ 760.00 mm Hg, 180.8 °C
Record name ETHYL ACETOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETOACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

135 °F (USCG, 1999), 184 °F CC (84.4 °C), 70 °C c.c.
Record name ETHYL ACETOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETOACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SOL IN ABOUT 35 PARTS WATER, SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE, water solubility = 1.11X10+5 mg/l @ 17 °C, 110 mg/mL at 17 °C, Solubility in water, g/100ml at 20 °C: 2.86, miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water
Record name ETHYL ACETOACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0282 AT 20 °C/4 °C, Relative density (water = 1): 1.021, 1.022-1.027
Record name ETHYL ACETOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETOACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

4.48, Relative vapor density (air = 1): 4.48
Record name ETHYL ACETOACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.78 [mmHg], 0.78 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 0.1
Record name Ethyl acetoacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5183
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETOACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS LIQUID

CAS No.

141-97-9
Record name ETHYL ACETOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl acetoacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZP61H3TB1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL ACETOACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

less than -112 °F (USCG, 1999), -45 °C
Record name ETHYL ACETOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETOACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Acetoacetate

This compound (EAA), systematically known as ethyl 3-oxobutanoate, is a prominent β-keto ester with the chemical formula CH₃COCH₂COOC₂H₅[1]. It presents as a colorless liquid possessing a characteristic fruity odor[1][2][3]. This organic compound is a vital intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals and dyes[1]. Its utility in organic synthesis is primarily attributed to its active methylene group and its capacity for keto-enol tautomerism, which dictate its reactivity. Industrially, EAA is produced on a large scale by the reaction of diketene with ethanol. The classic laboratory preparation involves the Claisen condensation of ethyl acetate.

Physical Properties

This compound is a colorless liquid, slightly denser than water, with a pleasant, fruity aroma. Its physical characteristics are well-documented and crucial for its handling, application in reactions, and purification processes. The quantitative physical data are summarized in Table 1.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Colorless liquid
Odor Pleasant, fruity, rum-like
Melting Point -45 °C to -43 °C (-49 °F to -45.4 °F; 228 K to 230 K)
Boiling Point 180.8 °C to 181 °C (357.4 °F; 454 K) at 760 mmHg
Density 1.029 - 1.030 g/cm³ at 20 °C
Refractive Index (n_D²⁰) 1.419 - 1.420
Solubility in Water 2.86 g/100 mL (20 °C); 130.3 g/L (20 °C)
Vapor Pressure 0.26 hPa (20 °C); 1 mmHg (28.5 °C)
Vapor Density 4.48 (vs. air)
Flash Point 70 °C to 73.5 °C (158 °F to 164.3 °F)
Autoignition Temperature 295 °C to 350 °C (563 °F to 662 °F)
Acidity (pKa) 10.68 (in H₂O); 14.2 (in DMSO)
LogP (K_ow) 0.25

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between its ketone and ester functional groups. This leads to several key reactive characteristics.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers. In the neat liquid at 33 °C, the enol form constitutes approximately 8% of the total mixture. The enol is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to its reactivity, particularly in the formation of enolates.

KetoEnolTautomerism cluster_keto Keto Form cluster_enol Enol Form Keto CH₃-C(=O)-CH₂-COOC₂H₅ Enol CH₃-C(OH)=CH-COOC₂H₅ Keto->Enol

Caption: Keto-enol tautomerism of this compound.

Acidity of α-Hydrogens

The methylene protons (α-hydrogens) located between the two carbonyl groups are significantly acidic, with a pKa of about 11 in water. This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. This enolate is an excellent nucleophile and is central to the synthetic utility of EAA.

Acetoacetic Ester Synthesis

One of the most important applications of EAA is the acetoacetic ester synthesis, a versatile method for preparing α-substituted and α,α-disubstituted methyl ketones. The synthesis involves a three-step sequence:

  • Enolate Formation: Deprotonation of the α-carbon with a suitable base (e.g., sodium ethoxide).

  • Alkylation: The resulting nucleophilic enolate attacks an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. This step can be repeated to introduce a second alkyl group.

  • Hydrolysis and Decarboxylation: Saponification of the ester group followed by acidification yields a β-keto acid. Upon gentle heating, this intermediate readily undergoes decarboxylation (loses CO₂) to yield the final ketone product.

AcetoaceticEsterSynthesis start This compound enolate Resonance-Stabilized Enolate Formation start->enolate Base (e.g., NaOEt) alkylation Alkylation (Sₙ2) with Alkyl Halide (R-X) enolate->alkylation Nucleophilic Attack mono_alkyl Mono-alkylated Ester alkylation->mono_alkyl repeat_alkylation Optional Second Alkylation mono_alkyl->repeat_alkylation Base + R'-X hydrolysis Saponification & Acidification (Hydrolysis) mono_alkyl->hydrolysis di_alkyl Di-alkylated Ester repeat_alkylation->di_alkyl di_alkyl->hydrolysis beta_keto_acid β-Keto Acid Intermediate hydrolysis->beta_keto_acid decarboxylation Decarboxylation (with Heat) beta_keto_acid->decarboxylation product Substituted Methyl Ketone decarboxylation->product

References

An In-Depth Technical Guide to the Synthesis of Ethyl Acetoacetate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen condensation reaction for the synthesis of ethyl acetoacetate, a key intermediate in the production of various pharmaceuticals, including amino acids, analgesics, antibiotics, and antimalarial agents.[1] This document details the underlying mechanism, experimental protocols, and critical parameters for optimizing reaction outcomes.

The Claisen Condensation: A Fundamental Carbon-Carbon Bond Forming Reaction

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[2][3] In the synthesis of this compound, two molecules of ethyl acetate react to form this compound, with the expulsion of an ethanol molecule.[2][4] The reaction is typically catalyzed by a strong base such as sodium ethoxide.

The mechanism of the Claisen condensation is analogous to that of the aldol condensation. It involves the nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule. A key difference lies in the fate of the tetrahedral intermediate, which, in the Claisen condensation, expels an alkoxide leaving group to yield an acyl substitution product.

A crucial aspect of the Claisen condensation is that it requires a full equivalent of the base, not just a catalytic amount. This is because the resulting β-keto ester is highly acidic and is deprotonated by the base, driving the equilibrium of the reaction to the product side and ensuring high yields.

Reaction Mechanism:

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, removes an α-proton from an ethyl acetate molecule, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second ethyl acetate molecule.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an ethoxide ion and forming the β-keto ester, this compound.

  • Deprotonation: The newly formed this compound has an acidic methylene group and is deprotonated by the ethoxide ion, forming a resonance-stabilized enolate. This final deprotonation step is crucial for driving the reaction to completion.

  • Protonation: The enolate is then neutralized with a suitable acid in the workup step to yield the final this compound product.

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products EtOAc1 Ethyl Acetate (1) Enolate Enolate Ion EtOAc1->Enolate Deprotonation by Base EtOAc2 Ethyl Acetate (2) Tetrahedral Tetrahedral Intermediate EtOAc2->Tetrahedral Base Sodium Ethoxide (Base) Base->Enolate Enolate->Tetrahedral Nucleophilic Attack ProductEnolate Product Enolate Tetrahedral->ProductEnolate Elimination of Ethanol EtOH Ethanol Tetrahedral->EtOH EAA This compound ProductEnolate->EAA Acid Workup

Caption: The reaction mechanism of the Claisen condensation for this compound synthesis.

Experimental Protocols for this compound Synthesis

Several protocols for the synthesis of this compound via Claisen condensation have been reported. Below are two representative procedures.

Protocol 1: Synthesis using Sodium Metal

This classic procedure, adapted from Organic Syntheses, utilizes sodium metal to generate the sodium ethoxide base in situ.

Materials:

  • Ethyl acetate (anhydrous, containing 2-3% ethanol): 500 g (5.7 moles)

  • Sodium metal (clean and finely sliced): 50 g (2.2 gram-atoms)

  • Acetic acid (50% aqueous solution)

  • Calcium chloride (anhydrous)

  • Saturated sodium chloride solution

Procedure:

  • Reaction Setup: In a 2-L round-bottom flask equipped with a reflux condenser, combine 500 g of ethyl acetate and 50 g of clean, finely sliced sodium metal.

  • Reaction Initiation and Control: The reaction may require gentle warming to initiate. Once started, the reaction becomes vigorous and requires cooling to control the reflux rate.

  • Reaction Completion: Continue the reaction until all the sodium has dissolved, which typically takes about 1.5 to 3 hours. The mixture will appear as a clear, reddish liquid.

  • Workup - Neutralization: Cool the reaction mixture and cautiously neutralize it with approximately 275 cc of 50% acetic acid.

  • Extraction and Drying: Separate the ester layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous calcium chloride.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80 °C at 18 mm Hg.

Protocol 2: Synthesis with Pre-formed Sodium Ethoxide in Xylenes

This method involves the preparation of sodium beads in an inert solvent before the addition of ethyl acetate.

Materials:

  • Sodium Metal: 2.0 g

  • Xylenes: 12.5 mL

  • Ethyl acetate: 25 mL

  • Acetic acid (50%)

  • Saturated NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • Sodium Bead Preparation: In a 50 mL round-bottom flask, add 12.5 mL of xylenes and 2.0 g of fresh sodium metal. Reflux the mixture until the sodium melts, then stir vigorously to form sodium beads. Pour off the xylenes.

  • Reaction: Immediately add 25 mL of ethyl acetate to the sodium beads and set up a reflux apparatus. The mixture will turn yellow.

  • Reflux: Reflux the mixture for approximately 1.5 hours until all the sodium beads have dissolved.

  • Workup: Cool the solution and acidify with 50% acetic acid. Transfer to a separatory funnel and wash with an equal volume of saturated NaCl solution.

  • Drying and Purification: Separate the organic layer and dry with anhydrous MgSO₄. Remove the ethyl acetate by distillation at atmospheric pressure, then distill the this compound under reduced pressure.

Experimental_Workflow cluster_protocol1 Protocol 1: In Situ Base Generation cluster_protocol2 Protocol 2: Pre-formed Base p1_start Combine Ethyl Acetate and Sodium Metal p1_initiate Initiate Reaction with Gentle Warming p1_start->p1_initiate p1_control Control Vigorous Reaction with Cooling p1_initiate->p1_control p1_complete Continue until Sodium Dissolves p1_control->p1_complete p1_workup Cool and Neutralize with Acetic Acid p1_complete->p1_workup p1_extract Separate, Wash, and Dry p1_workup->p1_extract p1_purify Fractional Distillation under Reduced Pressure p1_extract->p1_purify p1_end Pure this compound p1_purify->p1_end p2_start Prepare Sodium Beads in Xylenes p2_react Add Ethyl Acetate and Reflux p2_start->p2_react p2_complete Continue until Sodium Dissolves p2_react->p2_complete p2_workup Cool and Neutralize with Acetic Acid p2_complete->p2_workup p2_extract Wash with Saturated NaCl Solution p2_workup->p2_extract p2_dry Dry with Anhydrous MgSO4 p2_extract->p2_dry p2_purify Distill under Reduced Pressure p2_dry->p2_purify p2_end Pure this compound p2_purify->p2_end

Caption: A comparative workflow for the two primary experimental protocols for this compound synthesis.

Quantitative Data and Optimization

The yield of this compound is influenced by several factors, including reaction time, temperature, and the molar ratio of reactants.

ParameterConditionYield of this compoundReference
Reaction Time 0.5 h-
1 h-
2 h91.55% (optimum)
3 h-
4 h-
Temperature 78 °C-
80 °C-
82 °C91.55% (optimum)
Molar Ratio (EtOAc:EtOH:Na) 2:1:191.55% (optimum)
2:0.5:1-
2:1.5:1-
Standard Protocol Yield -28-29%
-25%
Yield with Ethanol Removal -~80%

Note: The high yield of 91.55% was achieved under specific optimized conditions as reported in a particular study. Traditional methods often report lower yields.

Key Factors for Yield Improvement:

  • Anhydrous Conditions: The presence of water consumes the sodium ethoxide base and promotes the hydrolysis of ethyl acetate, reducing the yield. All glassware and reagents should be thoroughly dried.

  • Purity of Reagents: Impurities in ethyl acetate, such as acetaldehyde, can lead to side reactions like the aldol condensation.

  • Removal of Ethanol: The ethanol produced during the reaction can shift the equilibrium back towards the reactants. Removing the ethanol as it forms can significantly increase the yield to around 80%. This can be achieved by techniques such as rotary evaporation of the crude product before acidification and extraction.

Common Challenges and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive Sodium EthoxideUse freshly prepared or high-purity commercial sodium ethoxide stored under inert gas.
Presence of WaterDry all glassware and use anhydrous reagents.
Insufficient Reaction Time or TemperatureGentle warming may be needed to initiate the reaction. Refluxing for 2-3 hours is common.
Formation of Side Products Aldol CondensationUse high-purity, freshly distilled ethyl acetate to avoid acetaldehyde impurities.
Hydrolysis of Ethyl AcetateMaintain strictly anhydrous conditions.
Emulsion during Workup Vigorous shaking during aqueous washGently invert the separatory funnel instead of shaking. Adding a saturated brine solution can help break emulsions.

Conclusion

The Claisen condensation is a robust and widely used method for the synthesis of this compound. By carefully controlling reaction conditions, ensuring the use of high-purity, anhydrous reagents, and implementing strategies to drive the reaction equilibrium forward, researchers can achieve high yields of this valuable chemical intermediate. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and optimization of this compound for applications in research and drug development.

References

The Acidity of α-Hydrogens in Ethyl Acetoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl acetoacetate is a key building block in organic synthesis, largely owing to the pronounced acidity of its α-hydrogens located on the methylene group flanked by two carbonyl functionalities. This unique structural feature facilitates the formation of a stable, resonance-delocalized enolate ion, which serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Understanding and quantifying the acidity of these protons, represented by their pKa value, is paramount for reaction optimization, predicting equilibrium positions, and designing novel synthetic methodologies. This guide provides a comprehensive overview of the factors governing the acidity of this compound's α-hydrogens, detailed experimental protocols for pKa determination, and a summary of its reactivity in key synthetic transformations.

Factors Influencing the Acidity of α-Hydrogens

The unusual acidity of the α-hydrogens in this compound, with a pKa of approximately 10.68 in water and 14.2 in dimethyl sulfoxide (DMSO), is a direct consequence of the electronic effects exerted by the adjacent carbonyl groups.[1] For comparison, the pKa of α-hydrogens in a typical ketone like acetone is around 19-21, and in an ester like ethyl acetate, it is even higher, around 23-25.[2] The significantly lower pKa of this compound highlights the synergistic effect of the two carbonyl groups.

Two primary factors contribute to this enhanced acidity:

  • Inductive Effect: The electronegative oxygen atoms of both the ketone and ester carbonyl groups exert a strong electron-withdrawing inductive effect. This effect polarizes the C-H bonds of the central methylene group, weakening them and facilitating the removal of a proton.

  • Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting carbanion, known as an enolate, is highly stabilized by resonance. The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms. This delocalization distributes the negative charge, significantly increasing the stability of the conjugate base and, consequently, the acidity of the parent compound. The resonance structures illustrate that the negative charge resides predominantly on the more electronegative oxygen atoms, which is the most significant contribution to the hybrid.[2][3]

Quantitative Data on the Acidity of this compound

The acidity of the α-hydrogens in this compound is quantified by its pKa value. This value is solvent-dependent, reflecting the differential stabilization of the charged species (the enolate anion and the proton) by the solvent molecules.

Compound Solvent pKa Reference
This compoundWater (H₂O)10.68[1]
This compoundDimethyl Sulfoxide (DMSO)14.2

Experimental Protocols for pKa Determination

The determination of the pKa of a weakly acidic compound like this compound can be accomplished through various experimental techniques. The choice of method often depends on the properties of the compound, the required accuracy, and the available instrumentation.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a strong base of known concentration to a solution of the weak acid while monitoring the pH of the solution with a pH meter.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Since this compound has limited water solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary. The ionic strength of the solution should be kept constant using an inert salt like potassium chloride (KCl).

  • Calibration: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

  • Titration:

    • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa. The equivalence point can be identified as the point of maximum slope on the titration curve, often determined by taking the first or second derivative of the curve.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The enol and enolate forms of this compound have different chromophores and thus different absorption spectra.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound.

  • Determination of λmax:

    • Record the UV-Vis absorption spectra of this compound in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 13) to determine the wavelengths of maximum absorbance (λmax) for the fully protonated (keto-enol) and deprotonated (enolate) species, respectively.

  • Absorbance Measurements:

    • Prepare a series of solutions of this compound of the same concentration in each of the prepared buffer solutions.

    • Measure the absorbance of each solution at the predetermined λmax values.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values. Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic (enolate) form.

Key Reactions and Signaling Pathways

The acidity of the α-hydrogens is fundamental to the rich chemistry of this compound. The formation of the enolate ion is a critical first step in many important synthetic transformations.

Enolate Formation

The deprotonation of the α-carbon of this compound by a suitable base leads to the formation of a resonance-stabilized enolate ion. The choice of base is crucial; for complete deprotonation, a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used. However, weaker bases like sodium ethoxide (NaOEt) can also be used to establish an equilibrium with a significant concentration of the enolate.

Enolate_Formation cluster_resonance Resonance Structures of the Enolate EAA This compound Enolate Enolate Anion EAA->Enolate Deprotonation Base Base (B:) HB Conjugate Acid (HB) Enolate_C Carbanion Enolate_O1 Oxyanion (Ketone) Enolate_C->Enolate_O1 Enolate_O2 Oxyanion (Ester) Enolate_O1->Enolate_O2

Caption: Formation of the resonance-stabilized enolate from this compound.

Acetoacetic Ester Synthesis (Alkylation)

A cornerstone of synthetic organic chemistry, the acetoacetic ester synthesis utilizes the nucleophilic character of the this compound enolate to form new carbon-carbon bonds through reaction with an electrophile, typically an alkyl halide. This is followed by hydrolysis of the ester and subsequent decarboxylation to yield a substituted ketone.

Acetoacetic_Ester_Synthesis EAA This compound Enolate Enolate EAA->Enolate Deprotonation Base 1. Base AlkylatedEster Alkylated this compound Enolate->AlkylatedEster SN2 Alkylation AlkylHalide 2. R-X (Alkyl Halide) BetaKetoAcid β-Keto Acid AlkylatedEster->BetaKetoAcid Hydrolysis Hydrolysis 3. H₃O⁺, Heat Enol Enol Intermediate BetaKetoAcid->Enol Decarboxylation Decarboxylation Decarboxylation (-CO₂) Ketone Substituted Ketone Enol->Ketone Tautomerization

Caption: Workflow of the acetoacetic ester synthesis.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. In the case of ethyl acetate, the product is this compound. The reaction is initiated by the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

Claisen_Condensation EtOAc1 Ethyl Acetate (1) Enolate Enolate of Ethyl Acetate EtOAc1->Enolate Deprotonation Base Base (e.g., NaOEt) Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int Nucleophilic Attack EtOAc2 Ethyl Acetate (2) EAA This compound Tetrahedral_Int->EAA Elimination Elimination Elimination of Ethoxide Final_EAA Final Product EAA->Final_EAA Protonation Protonation Acid Workup

Caption: Mechanism of the Claisen condensation to form this compound.

Decarboxylation of β-Keto Acids

The product of the acetoacetic ester synthesis, after hydrolysis, is a β-keto acid. These compounds readily undergo decarboxylation (loss of CO₂) upon heating, typically via a cyclic six-membered transition state, to yield an enol which then tautomerizes to the more stable ketone.

Decarboxylation BetaKetoAcid β-Keto Acid TransitionState Cyclic Transition State BetaKetoAcid->TransitionState Heating Heat Heat (Δ) Enol Enol Intermediate TransitionState->Enol CO2 CO₂ TransitionState->CO2 Ketone Ketone Enol->Ketone Tautomerization

Caption: Mechanism of decarboxylation of a β-keto acid.

Conclusion

The acidity of the α-hydrogens in this compound is a cornerstone of its utility in organic synthesis. This property, arising from the combined inductive and resonance effects of the two carbonyl groups, allows for the facile generation of a stable enolate nucleophile. This enolate is a versatile intermediate in a multitude of reactions, most notably the acetoacetic ester synthesis, enabling the construction of complex molecular architectures. A thorough understanding of the factors influencing this acidity and the ability to experimentally determine the pKa are essential for the rational design and optimization of synthetic routes in academic research and the pharmaceutical industry. The methodologies and reaction pathways detailed in this guide provide a solid foundation for professionals engaged in these fields.

References

Spectroscopic Profile of Ethyl Acetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of pure ethyl acetoacetate, a key organic compound widely utilized in chemical synthesis, including pharmaceutical drug development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a focus on the compound's characteristic keto-enol tautomerism. Detailed experimental protocols are provided to aid in the replication of these findings.

Introduction to Keto-Enol Tautomerism in this compound

This compound is a classic example of a compound that exhibits keto-enol tautomerism, a chemical equilibrium between a "keto" form (a ketone) and an "enol" form (an alcohol derived from a double bond).[1][2] This dynamic process is crucial to understanding its reactivity and spectroscopic properties. The equilibrium is influenced by factors such as solvent and temperature. In deuterated chloroform (CDCl3), the keto form is the major tautomer.[3] The presence of both tautomers is readily observable in their NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and quantifying the ratio of its keto and enol forms. The proton (¹H) and carbon-13 (¹³C) NMR spectra show distinct signals for each tautomer.

¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals for both the keto and enol forms. The integration of these signals allows for the determination of the equilibrium constant between the two tautomers.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

Assignment (Keto Form)Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (acetyl)2.21Singlet3H
CH₂ (methylene)3.48Singlet2H
OCH₂ (ethyl)4.21Quartet2H
CH₃ (ethyl)1.29Triplet3H
Assignment (Enol Form) Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (enol)1.94Singlet3H
=CH (vinylic)5.03Singlet1H
OH (enolic)12.14Singlet (broad)1H
OCH₂ (ethyl)4.21Quartet2H
CH₃ (ethyl)1.29Triplet3H
¹³C NMR Data

The ¹³C NMR spectrum also provides clear evidence for the two tautomers, with distinct chemical shifts for the carbonyl and vinylic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Assignment (Keto Form)Chemical Shift (δ, ppm)
C=O (keto)200.8
C=O (ester)167.2
OCH₂ (ethyl)61.4
CH₂ (methylene)50.2
CH₃ (acetyl)30.2
CH₃ (ethyl)14.1
Assignment (Enol Form) Chemical Shift (δ, ppm)
=C-O (enol)178.1
=C-OH (enol)172.1
=CH (vinylic)87.9
OCH₂ (ethyl)59.5
CH₃ (enol)24.3
CH₃ (ethyl)14.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for both the keto and enol forms.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)TautomerAssignment
~3400 (broad)EnolO-H stretch
~2980Keto & EnolC-H stretch (aliphatic)
1744KetoC=O stretch (ester)
1719KetoC=O stretch (ketone)
~1650EnolC=O stretch (conjugated ester)
~1605EnolC=C stretch (vinylic)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zIon
130[M]⁺ (Molecular Ion)
88[M - C₂H₂O]⁺
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of pure this compound to identify and quantify the keto and enol tautomers.

Materials:

  • Pure this compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Prepare a sample of approximately 100 mM this compound in CDCl₃.

  • Transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the NMR tube into the spinner turbine and adjust the depth.

  • Place the sample in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations.

  • Acquire the ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer include a 30-degree pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

  • Process and calibrate the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of pure this compound to identify the characteristic vibrational frequencies of the keto and enol tautomers.

Materials:

  • Pure this compound

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • Pipette

  • Acetone for cleaning

Procedure (Neat Liquid on Salt Plates):

  • Ensure the salt plates are clean and dry by wiping them with a tissue lightly moistened with acetone.

  • Place a single drop of pure this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

  • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound to determine its molecular weight and characteristic fragmentation pattern.

Materials:

  • Pure this compound

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized in the injection port and separated on the GC column.

  • As this compound elutes from the GC column, it enters the EI source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A mass spectrum is recorded, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample Pure this compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Sample Sample->IR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS (EI) MS_Prep->MS NMR_Data Acquire & Process Spectra NMR->NMR_Data IR_Data Acquire & Process Spectrum IR->IR_Data MS_Data Acquire & Process Spectrum MS->MS_Data Interpretation Structural Elucidation & Tautomer Quantification NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Technical Guide Interpretation->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Ethyl Acetoacetate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl acetoacetate (EAA) stands as a cornerstone in the field of organic synthesis, prized for its versatile reactivity and its role as a fundamental building block for a vast array of complex molecules. This technical guide delves into the core principles of EAA's reactivity and explores its application in several pivotal synthetic transformations, including the synthesis of ketones and various heterocyclic systems. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in leveraging this powerful synthetic tool.

Core Reactivity of this compound

The synthetic utility of this compound stems from two key features: the acidity of its α-protons and its existence as a keto-enol tautomeric mixture. The methylene protons (α-protons) are positioned between two electron-withdrawing carbonyl groups (a ketone and an ester), which significantly increases their acidity (pKa ≈ 11 in water).[1][2] This allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate, which is an excellent nucleophile.[3][4]

This enolate can then participate in a wide range of carbon-carbon bond-forming reactions.[5] Furthermore, EAA exists in a dynamic equilibrium between its keto and enol forms. While the keto form generally predominates, the enol form is stabilized by intramolecular hydrogen bonding and is crucial for certain reactions.

Caption: Keto-enol tautomerism of this compound.

The Acetoacetic Ester Synthesis: A Classic Route to Ketones

The acetoacetic ester synthesis is a robust and highly adaptable method for preparing α-substituted or α,α-disubstituted methyl ketones. The synthesis proceeds via a three-step sequence: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

The process begins with the deprotonation of EAA using a suitable base, typically sodium ethoxide, to prevent transesterification. The resulting enolate is then alkylated via an SN2 reaction with an alkyl halide. This sequence can be repeated with a different alkyl halide to introduce a second substituent. The final step involves heating the alkylated ester with aqueous acid, which hydrolyzes the ester to a β-keto acid. This intermediate readily undergoes decarboxylation upon heating to yield the final ketone product.

Acetoacetic_Ester_Synthesis EAA This compound Enolate Enolate Formation EAA->Enolate 1. NaOEt AlkylatedEAA Alkylated EAA Enolate->AlkylatedEAA 2. R-X (Alkylation) KetoAcid β-Keto Acid (Intermediate) AlkylatedEAA->KetoAcid 3. H3O+, Heat (Hydrolysis) Ketone Methyl Ketone (Product) KetoAcid->Ketone 4. -CO2 (Decarboxylation)

Caption: Workflow for the acetoacetic ester synthesis.
  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • Alkylation: To the cooled sodium ethoxide solution, add this compound (1.0 eq) dropwise with stirring. After the addition is complete, add isobutyl bromide (1.0 eq) and heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

  • Hydrolysis and Decarboxylation: Add a dilute aqueous solution of hydrochloric acid (e.g., 10-20% HCl) to the residue from the previous step. Heat the mixture to reflux for several hours. Carbon dioxide will evolve during this step.

  • Isolation: After cooling, the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield 5-methyl-2-hexanone.

Alkyl Halide(s) UsedProduct KetoneReaction ConditionsYield (%)
n-Propyl bromide2-Hexanone1. NaOEt, EtOH; 2. H₃O⁺, Δ~70%
Isobutyl bromide5-Methyl-2-hexanone1. NaOEt, EtOH; 2. H₃O⁺, Δ~65-75%
1. Ethyl bromide2. n-Propyl bromide3-Methyl-2-hexanone1. NaOEt, EtOH; 2. H₃O⁺, Δ~60%

Note: Yields are representative and can vary based on specific experimental conditions.

Synthesis of Heterocyclic Compounds

This compound is a prolific precursor for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceutical agents.

The Hantzsch synthesis is a classic multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like EAA), and a nitrogen source, typically ammonia or ammonium acetate. 1,4-dihydropyridine derivatives are an important class of calcium channel blockers used in the treatment of hypertension.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel EAA1 This compound (1 eq.) EAA1->Knoevenagel EAA2 This compound (1 eq.) Enamine Vinylogous Amide (Enamine) EAA2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Product 1,4-Dihydropyridine Knoevenagel->Product Michael Addition Enamine->Product Cyclization

Caption: Key steps in the Hantzsch pyridine synthesis.
  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add ethanol (20 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, remove the ethanol under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Aldehydeβ-Ketoester(s)Catalyst/ConditionsYield (%)Ref
BenzaldehydeThis compound (2 eq)p-TSA, Ultrasonic irradiation96%
5-Bromothiophene-2-carboxaldehydeThis compound (2 eq)CAN, Room Temp, Solvent-free92%
5-Bromothiophene-2-carboxaldehydeAcetylacetone, this compoundCAN, Room Temp, Solvent-free89%

Pyrazolones are important heterocyclic scaffolds found in many analgesic and anti-inflammatory drugs. They are readily synthesized by the condensation of this compound with hydrazines. For example, the reaction of EAA with phenylhydrazine yields 3-methyl-1-phenylpyrazol-5-one, a key intermediate for various pharmaceuticals.

  • Reaction Setup: A mixture of this compound (1 mole) and phenylhydrazine (1 mole) is prepared in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction: The mixture is heated under reflux for several hours.

  • Isolation: Upon cooling, the product often crystallizes out of the solution. The crude product is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., diluted ethanol) to yield pure 3-methyl-1-phenylpyrazol-5-one.

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters like EAA and aryl diazonium salts. These hydrazones are valuable intermediates, particularly in the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceuticals. The reaction involves an initial coupling of the enolate of EAA with the diazonium salt, followed by the cleavage of the acetyl group to yield the stable hydrazone.

  • Diazonium Salt Preparation: Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, maintaining the temperature below 5 °C.

  • Coupling Reaction: In a separate flask, dissolve this compound (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the EAA solution while maintaining the temperature below 5 °C.

  • Stirring: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to stand at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into cold water. Collect the precipitated crude product by filtration. Wash the solid with cold water until neutral and recrystallize from ethanol to obtain the pure product.

Applications in Drug Development

This compound's versatility makes it a crucial intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its ability to form both carbocyclic and heterocyclic systems is invaluable to medicinal chemists.

  • Antipyrine and Derivatives: As mentioned, EAA is a direct precursor to the pyrazolone core of antipyrine, an early analgesic and antipyretic drug.

  • Calcium Channel Blockers: The Hantzsch synthesis, frequently employing EAA, is the primary route to 1,4-dihydropyridine drugs like Nifedipine, Amlodipine, and Felodipine, which are widely used to treat hypertension and angina.

  • Other Applications: EAA is also a building block in the synthesis of vitamins (e.g., Vitamin B1), antimalarials, and various other therapeutic agents.

References

The Discovery and Enduring Legacy of Ethyl Acetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of ethyl acetoacetate, a cornerstone molecule in synthetic organic chemistry. From its initial synthesis to the elucidation of its unique chemical nature, this document provides a comprehensive overview for professionals in research and drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to offer a thorough understanding of this versatile compound.

Discovery and Historical Context

This compound was first synthesized in 1863 by the German chemist Johann Georg Anton Geuther. His pioneering work involved the self-condensation of ethyl acetate in the presence of sodium metal. This reaction, however, was not fully understood until the later work of Rainer Ludwig Claisen, who, in 1887, extensively investigated the base-mediated condensation of esters. This class of reactions is now famously known as the Claisen condensation.

The discovery of this compound also sparked a significant debate regarding its chemical structure, which ultimately led to the groundbreaking concept of keto-enol tautomerism. Geuther proposed an enol form, while Edward Frankland and B. F. Duppa suggested a keto structure. It was Ludwig Knorr who later resolved this debate by demonstrating that this compound exists as an equilibrium mixture of both the keto and enol tautomers.

Chemical Synthesis: From Historical Methods to Modern Industrial Processes

The synthesis of this compound has evolved from early laboratory preparations to highly efficient industrial methods.

The Claisen Condensation

The classical synthesis of this compound is achieved through the Claisen condensation of ethyl acetate.[1][2][3][4][5] This reaction involves the deprotonation of the α-carbon of an ethyl acetate molecule by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ethyl acetate molecule. Subsequent elimination of an ethoxide ion yields this compound.

A key aspect of the Claisen condensation is that it requires a stoichiometric amount of base. The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. An acidic workup is then necessary to protonate the enolate and isolate the final product.

Modern Industrial Synthesis

Industrially, this compound is primarily produced by the reaction of diketene with ethanol. This method is highly efficient and avoids the use of a strong base and the formation of ethanol as a byproduct, which is a characteristic of the Claisen condensation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodReactantsBase/CatalystTypical YieldReference
Claisen CondensationEthyl AcetateSodium Ethoxide28-80%
Industrial ProcessDiketene, EthanolAcid or Base Catalyst~95%

Table 2: Keto-Enol Tautomerism of this compound

TautomerPercentage in Neat Liquid (33 °C)Stabilizing FactorsReference
Keto Form~85%Stronger C=O bond
Enol Form~15%Intramolecular hydrogen bonding and conjugation

Experimental Protocols

Historical Synthesis: Claisen Condensation of Ethyl Acetate

The following protocol is adapted from the classic procedure described in Organic Syntheses.

Materials:

  • Ethyl acetate (anhydrous, containing 2-3% ethanol): 500 g (5.7 moles)

  • Sodium metal (clean, finely sliced): 50 g (2.2 gram-atoms)

  • Acetic acid (50% aqueous solution)

  • Calcium chloride (anhydrous)

  • Saturated sodium chloride solution

Procedure:

  • Reaction Setup: In a 2-L round-bottom flask equipped with a reflux condenser, place 500 g of ethyl acetate. Add 50 g of clean, finely sliced sodium metal.

  • Reaction Initiation and Control: The reaction is initially slow and may require gentle warming on a water bath to start. Once initiated, the reaction will become vigorous, and cooling with a cold water bath will be necessary to control the rate of reflux.

  • Reaction Completion: Continue the reaction with occasional warming or cooling as needed until all the sodium has dissolved. The reaction mixture should appear as a clear, reddish liquid.

  • Workup - Neutralization: Cool the reaction mixture and cautiously add approximately 275 mL of 50% acetic acid until the solution is slightly acidic.

  • Workup - Extraction and Drying: Transfer the mixture to a separatory funnel. If two layers do not form, add saturated sodium chloride solution to facilitate separation. Separate the upper ester layer and dry it over anhydrous calcium chloride.

  • Purification: Perform fractional distillation of the dried ester under reduced pressure. Collect the fraction boiling at 76-80 °C at 18 mm Hg. The expected yield is approximately 105-110 g (28-29% based on ethyl acetate).

Key Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical processes involved in the synthesis and chemistry of this compound.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation EtOAc1 Ethyl Acetate Enolate Enolate Anion EtOAc1->Enolate Deprotonation Base Sodium Ethoxide Base->Enolate Ethanol1 Ethanol Enolate_ref Enolate Anion EtOAc2 Ethyl Acetate Tetrahedral_Intermediate Tetrahedral Intermediate EtOAc2->Tetrahedral_Intermediate Tetrahedral_Intermediate_ref Tetrahedral Intermediate Enolate_ref->Tetrahedral_Intermediate EAA_keto This compound (Keto) EAA_keto_ref This compound (Keto) Ethoxide_leaving Ethoxide Tetrahedral_Intermediate_ref->EAA_keto Tetrahedral_Intermediate_ref->Ethoxide_leaving EAA_enolate EAA Enolate Ethanol2 Ethanol EAA_enolate_ref EAA Enolate EAA_keto_ref->EAA_enolate Ethoxide_base Ethoxide Ethoxide_base->EAA_enolate EAA_final This compound Acid Acidic Workup Acid->EAA_final EAA_enolate_ref->EAA_final

Caption: Mechanism of the Claisen condensation for this compound synthesis.

Experimental_Workflow Start Start: Reactants Reaction 1. Reaction: Ethyl Acetate + Sodium Metal (Gentle heating to initiate, then cooling) Start->Reaction Completion 2. Reaction Completion: All sodium dissolved Reaction->Completion Neutralization 3. Workup: Cool and neutralize with 50% Acetic Acid Completion->Neutralization Extraction 4. Extraction: Separate ester layer (add NaCl solution if needed) Neutralization->Extraction Drying 5. Drying: Dry ester layer with anhydrous CaCl2 Extraction->Drying Purification 6. Purification: Fractional distillation under reduced pressure Drying->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Keto_Enol_Tautomerism Keto Keto Form (CH3COCH2COOC2H5) Enol Enol Form (CH3C(OH)=CHCOOC2H5) Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of this compound.

References

The Solvent's Influence: A Technical Guide to the Keto-Enol Equilibrium of Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of organic chemistry with profound implications in reaction mechanisms, drug design, and chemical synthesis. A classic and illustrative example is the keto-enol equilibrium of ethyl acetoacetate. The position of this equilibrium is exquisitely sensitive to the surrounding solvent environment, a factor that can be harnessed to control reactivity and product distribution. This technical guide provides an in-depth analysis of the solvent's role in the keto-enol tautomerism of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the equilibrium.

Quantitative Analysis of Solvent Effects

The equilibrium between the keto and enol forms of this compound is dramatically influenced by the solvent's polarity and its ability to form hydrogen bonds. Non-polar, aprotic solvents tend to favor the enol form, which is stabilized by a strong intramolecular hydrogen bond, forming a stable six-membered ring.[1][2] Conversely, polar, protic solvents can disrupt this internal hydrogen bond by competing for hydrogen bonding with both the keto and enol tautomers, thereby shifting the equilibrium towards the more polar keto form.[3][4][5] The following table summarizes the percentage of the enol form of this compound in various solvents, providing a clear quantitative comparison.

Solvent% Enol Form
Carbon Tetrachloride (CCl₄)49%
HexaneHigh (exact value not specified, but expected to be high in non-polar solvents)
Chloroform (CDCl₃)High (exact value not specified, but a relatively nonpolar solvent)
Neat (pure liquid)15% (at 33 °C)
EthanolLow (exact value not specified, but a polar protic solvent)
Water (D₂O)<2%
Dimethyl Sulfoxide (DMSO)Low (exact value not specified, but a polar aprotic solvent)

Experimental Protocols for Determining Keto-Enol Equilibrium

The quantitative determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used technique. An alternative classical method involves bromination.

Proton NMR (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy allows for the direct observation and quantification of both the keto and enol tautomers in solution, as the rate of interconversion is slow on the NMR timescale. This results in distinct sets of signals for each tautomer. The relative concentrations of the two forms can be determined by integrating the areas of specific, well-resolved proton signals corresponding to each tautomer.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (~1 mM to 0.05 M) of this compound in the deuterated solvent of choice (e.g., CDCl₃, D₂O, DMSO-d₆). The use of dilute solutions is crucial to minimize intermolecular interactions and dimer formation.

    • Allow the solution to equilibrate for at least 60 minutes at a constant temperature before analysis to ensure the keto-enol equilibrium has been established.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample using a standard NMR spectrometer.

    • Ensure the spectral width is sufficient to encompass all relevant signals, particularly the downfield enolic hydroxyl proton which can appear as low as ~12 ppm due to strong intramolecular hydrogen bonding.

  • Data Analysis and Quantification:

    • Identify the characteristic signals for both the keto and enol forms.

      • Keto Form: A singlet for the α-methylene protons (-CH₂-) typically appears around 3.4-3.6 ppm.

      • Enol Form: A singlet for the vinylic proton (=CH-) is observed around 5.0-5.1 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) appears significantly downfield (~12 ppm).

    • Integrate the area of a well-resolved signal for the keto form (e.g., the α-methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton).

    • Calculate the percentage of the enol form using the following formula, accounting for the number of protons giving rise to each signal:

      % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / 2))] * 100

      (Note: The keto signal for the two α-methylene protons must be divided by two to normalize it to the single vinylic proton of the enol form.)

Bromination Method (Meyer's Titration)

Principle: This classical chemical method relies on the rapid reaction of bromine with the carbon-carbon double bond of the enol form. The amount of bromine consumed is directly proportional to the amount of enol present at equilibrium.

Detailed Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in the desired solvent.

  • Titration:

    • Cool the solution to a low temperature (e.g., 0 °C) to slow down the rate of tautomerization.

    • Titrate the solution with a standardized solution of bromine in the same solvent. The bromine will react instantly with the enol.

    • The endpoint is detected by the persistence of the bromine color, indicating that all the enol has been consumed.

  • Quenching and Analysis:

    • To prevent the bromination of the keto form, which can occur under certain conditions, a quenching agent such as phenol or β-naphthol is often added after a very short reaction time to consume the excess bromine.

    • The amount of bromine that reacted is then determined, typically by iodometric titration.

    • The percentage of the enol form is calculated based on the initial concentration of this compound and the amount of bromine consumed.

Caution: The bromination method can be less accurate than NMR spectroscopy as the addition of bromine can potentially disturb the keto-enol equilibrium.

Visualization of the Keto-Enol Tautomerism

The following diagram, generated using Graphviz, illustrates the dynamic equilibrium between the keto and enol forms of this compound.

References

An In-depth Technical Guide to the Safe Handling of Ethyl Acetoacetate in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl acetoacetate, a common reagent in organic synthesis and various industrial applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1][2][3][4] It is a versatile chemical intermediate, but its properties also necessitate careful handling.[3]

PropertyValueReferences
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Colorless liquid
Odor Fruity, pleasant
Boiling Point 180-181 °C (356-358 °F)
Freezing Point -43 to -45 °C (-45 to -49 °F)
Flash Point 57-70 °C (135-158 °F) (closed cup)
Autoignition Temperature 280-295 °C (536-563 °F)
Density 1.021-1.029 g/cm³ at 20 °C
Vapor Pressure 1 hPa at 28.5 °C
Vapor Density 4.5 (Air = 1)
Solubility in Water Slightly miscible (2.86 g/100 mL at 20 °C)
Explosive Limits Lower: 1.4% (V); Upper: 9.5% (V)

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid and can cause serious eye irritation. While it has low acute toxicity, appropriate precautions must be taken to minimize exposure.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable Liquids Category 4WarningH227: Combustible liquid
Serious Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Acute Toxicity, Oral Category 5WarningH303: May be harmful if swallowed

Potential Health Effects:

  • Eyes: Can cause serious irritation, redness, and pain.

  • Skin: May cause slight skin irritation upon prolonged contact.

  • Inhalation: Inhalation of vapors or mist may cause respiratory tract irritation. High concentrations can lead to dizziness and lightheadedness.

  • Ingestion: May be harmful if swallowed.

Toxicological Data

EndpointSpeciesValueReferences
LD50 Oral Rat3980 mg/kg
LD50 Dermal Rabbit> 5000 mg/kg
LC50 Inhalation Rabbit> 49.2 mg/L/4h
Skin Irritation RabbitSlight irritation
Eye Irritation RabbitSevere irritation
Carcinogenicity Not listed by IARC, NTP, ACGIH, or OSHA
Mutagenicity Not mutagenic in AMES Test

First Aid Measures

Prompt and appropriate first aid is essential in the event of an exposure. Always have a safety data sheet (SDS) available for medical personnel.

FirstAid cluster_Exposure Exposure Type cluster_Action Immediate Action cluster_Medical Medical Attention Inhalation Inhalation FreshAir Move to fresh air. Provide artificial respiration if not breathing. Inhalation->FreshAir Skin Skin Contact WashSkin Remove contaminated clothing. Wash skin with soap and water. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Eye->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth SeekMedical Seek immediate medical attention if symptoms persist or are severe. FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

First Aid Procedures for this compound Exposure.

Detailed First Aid Protocols:

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with large amounts of clean, low-pressure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting and Accidental Release Measures

Firefighting: this compound is a combustible liquid with a flash point that indicates it can be a fire hazard when exposed to heat or flame.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. Water spray can be used to cool unopened containers.

  • Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated. Hazardous combustion products include carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.

Accidental Release: Spills must be handled by trained personnel wearing appropriate personal protective equipment.

SpillResponse Start Spill Detected Evacuate Evacuate non-essential personnel. Ensure adequate ventilation. Start->Evacuate Ignition Remove all sources of ignition (flames, sparks, hot surfaces). Evacuate->Ignition PPE Wear appropriate PPE: - Respirator - Chemical-resistant gloves - Safety goggles/face shield - Lab coat/coveralls Ignition->PPE Contain Contain the spill using non-combustible absorbent material (sand, earth, vermiculite). PPE->Contain Collect Collect absorbed material into a suitable, labeled container for disposal. Contain->Collect Clean Clean the spill area. Flush with water if appropriate. Collect->Clean Dispose Dispose of waste according to local, state, and federal regulations. Clean->Dispose End Spill Cleaned Dispose->End

Workflow for Responding to an this compound Spill.

Accidental Release Protocol:

  • Personal Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing. Avoid breathing vapors.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

  • Containment and Cleanup:

    • Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).

    • Contain the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.

    • Collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.

    • After the material has been collected, flush the area with water if appropriate.

    • Dispose of the waste in accordance with all applicable local, state, and federal regulations.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

  • Take precautionary measures against static discharge. Use spark-proof tools.

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Wear appropriate personal protective equipment (PPE).

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking. An eyewash station and safety shower should be readily available.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat and sources of ignition.

  • Store away from incompatible materials.

  • Ground all containers to prevent static electricity buildup.

Exposure Controls and Personal Protective Equipment (PPE)

  • Engineering Controls: Use local exhaust ventilation or work in a chemical fume hood to maintain airborne concentrations below exposure limits. Ensure that eyewash stations and safety showers are close to the workstation.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious protective clothing, including boots, gloves, and a lab coat or apron, as appropriate to prevent skin contact.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

    • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, use a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor).

Stability and Reactivity

This compound is stable under normal storage conditions. However, it can react with certain materials.

Materials Incompatible with this compound.
  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Keep away from heat, flames, sparks, and other sources of ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and reducing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide can be formed.

  • Hazardous Polymerization: Hazardous polymerization does not occur.

By understanding and implementing these safety protocols, researchers, scientists, and drug development professionals can handle this compound safely and effectively in the laboratory, minimizing risks and ensuring a secure working environment.

References

An In-depth Technical Guide to the Commercial Production of Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core commercial production methods of ethyl acetoacetate, a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and other organic compounds.[1][2] This document details the primary industrial synthesis routes, presents quantitative data in a comparative format, and offers detailed experimental protocols for key reactions.

Introduction

This compound (CH₃COCH₂COOC₂H₅), also known as acetoacetic ester, is a colorless liquid with significant applications in the chemical industry, particularly in the manufacturing of synthetic drugs and dyes.[1][2] Its utility stems from its versatile chemical nature, allowing it to be a precursor in the synthesis of carboxylic acids, ketones, and various heterocyclic compounds.[2] The industrial production of this compound is dominated by two primary methods: the Claisen condensation of ethyl acetate and the reaction of diketene with ethanol.

Primary Commercial Production Methods

The two main routes for the industrial synthesis of this compound are the Claisen condensation and the diketene-based process.

2.1. Claisen Condensation of Ethyl Acetate

The Claisen condensation is a classic and widely used method for producing this compound. This reaction involves the self-condensation of two moles of ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield one mole of this compound and one mole of ethanol.

2.2. Reaction of Diketene with Ethanol

A more modern and industrially significant method involves the reaction of diketene with ethanol. This process is often favored for its high yield and efficiency. The reaction is typically catalyzed by an acid, such as sulfuric acid, or an amine-based ionic liquid catalyst.

Comparative Analysis of Production Methods

The selection of a production method depends on various factors, including raw material availability, desired yield, and operational costs. The following tables provide a summary of quantitative data for each method.

Table 1: Reaction Conditions and Catalysts

ParameterClaisen Condensation of Ethyl AcetateReaction of Diketene with Ethanol
Primary Reactants Ethyl acetateDiketene, Ethanol
Catalyst Sodium ethoxide, Sodium metalSulfuric acid, Amine type ionic liquid
Reaction Temperature Gentle warming to initiate, then controlled reflux (approx. 78-82°C)85°C to 125°C
Pressure Atmospheric or superatmospheric (20-30 psi)Atmospheric
Reaction Time 2 to 4 hoursApproximately 6 hours

Table 2: Product Yield and Purity

ParameterClaisen Condensation of Ethyl AcetateReaction of Diketene with Ethanol
Theoretical Yield 1 mole of this compound per 2 moles of Ethyl Acetate1 mole of this compound per 1 mole of Diketene
Reported Yield 50-65% (large scale), up to 80-91.55% with optimizationUp to 95%
Purity of Crude Product Contains unreacted ethyl acetate, ethanol, and side productsContains excess ethanol, acetone, and ethyl acetate as by-products
Purification Method Distillation under reduced pressureVacuum fractionation

Experimental Protocols

4.1. Protocol for Claisen Condensation of Ethyl Acetate

This protocol is based on established laboratory procedures for the synthesis of this compound via Claisen condensation.

Materials:

  • Ethyl acetate (anhydrous)

  • Sodium metal or sodium ethoxide

  • 50% Acetic acid solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place anhydrous ethyl acetate.

  • Addition of Base: Carefully add finely sliced sodium metal or sodium ethoxide to the ethyl acetate. The reaction may require gentle warming to initiate.

  • Reaction Control: Once initiated, the reaction can become vigorous. Maintain control by cooling the flask in a water bath as needed to manage the rate of reflux.

  • Completion: Continue the reaction until all the sodium has dissolved. The reaction time is typically between 2 to 4 hours.

  • Neutralization: Cool the reaction mixture and cautiously neutralize it by adding a 50% acetic acid solution until it is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Add a saturated sodium chloride solution and separate the aqueous layer.

  • Drying: Dry the organic layer containing the crude this compound with anhydrous calcium chloride.

  • Purification: Purify the crude product by distillation under reduced pressure.

4.2. Protocol for Reaction of Diketene with Ethanol

This protocol outlines the synthesis of this compound from diketene and ethanol.

Materials:

  • Diketene

  • Absolute ethanol

  • Concentrated sulfuric acid

Procedure:

  • Catalyst Preparation: In a reaction vessel, add concentrated sulfuric acid to absolute ethanol.

  • Heating: Heat the mixture to approximately 85°C.

  • Addition of Diketene: Slowly add diketene to the heated ethanol-sulfuric acid mixture.

  • Reaction: Maintain the reaction temperature at around 125°C and stir for approximately 6 hours.

  • Purification: Obtain the this compound solution by distillation under reduced pressure. A subsequent vacuum fractionation can be performed to achieve high purity.

Visualization of Workflows and Pathways

5.1. Overall Production Workflow

The following diagram illustrates the general workflow for the commercial production of this compound, from raw materials to the final purified product.

G cluster_0 Raw Materials cluster_1 Synthesis cluster_2 Purification Ethyl Acetate Ethyl Acetate Reaction Vessel Reaction Vessel Ethyl Acetate->Reaction Vessel Diketene Diketene Diketene->Reaction Vessel Ethanol Ethanol Ethanol->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel Neutralization/Quenching Neutralization/Quenching Reaction Vessel->Neutralization/Quenching Crude Product Extraction Extraction Neutralization/Quenching->Extraction Distillation Distillation Extraction->Distillation Final Product Final Product Distillation->Final Product Pure this compound

Caption: Overall workflow for this compound production.

5.2. Claisen Condensation Reaction Pathway

This diagram details the chemical transformation occurring during the Claisen condensation of ethyl acetate.

G 2 x Ethyl Acetate 2 x Ethyl Acetate Enolate Formation Enolate Formation 2 x Ethyl Acetate->Enolate Formation + Sodium Ethoxide Sodium Ethoxide (Base) Sodium Ethoxide (Base) Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack attacks another Ethyl Acetate Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Ethoxide Elimination of Ethoxide Tetrahedral Intermediate->Elimination of Ethoxide This compound This compound Elimination of Ethoxide->this compound Ethanol Ethanol Elimination of Ethoxide->Ethanol

Caption: Claisen condensation of ethyl acetate pathway.

5.3. Diketene and Ethanol Reaction Pathway

The following diagram illustrates the reaction pathway for the synthesis of this compound from diketene and ethanol.

G Diketene Diketene Protonation of Carbonyl Protonation of Carbonyl Diketene->Protonation of Carbonyl + H+ Ethanol Ethanol Acid Catalyst (H+) Acid Catalyst (H+) Nucleophilic Attack by Ethanol Nucleophilic Attack by Ethanol Protonation of Carbonyl->Nucleophilic Attack by Ethanol + Ethanol Intermediate Intermediate Nucleophilic Attack by Ethanol->Intermediate Ring Opening Ring Opening Intermediate->Ring Opening This compound This compound Ring Opening->this compound

Caption: Diketene and ethanol reaction pathway.

References

Methodological & Application

Acetoacetic Ester Synthesis: A Detailed Protocol for the Preparation of Substituted Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetoacetic ester synthesis is a versatile and classical method in organic chemistry for the synthesis of α-substituted and α,α-disubstituted methyl ketones. This method utilizes the acidic α-hydrogens of ethyl acetoacetate, which can be readily deprotonated to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester afford the desired substituted ketone. This application note provides a detailed protocol for this synthesis, a summary of representative yields, and a visual representation of the experimental workflow.

Introduction

The acetoacetic ester synthesis provides a reliable and efficient pathway to a wide variety of methyl ketones, which are important structural motifs in many pharmaceutical compounds and organic intermediates.[1][2][3] The key starting material, this compound, possesses a methylene group flanked by two carbonyl groups, rendering the α-protons particularly acidic (pKa ≈ 11) and susceptible to deprotonation by a suitable base, such as sodium ethoxide.[4] The resulting enolate is a soft nucleophile that preferentially undergoes C-alkylation with primary and some secondary alkyl halides.[5] The ester group, having served its purpose of activating the α-position, is readily removed through acidic or basic hydrolysis followed by thermal decarboxylation of the intermediate β-keto acid. This sequence allows for the introduction of one or two different alkyl groups at the α-position of acetone.

Data Presentation

The following table summarizes the yields of various substituted ketones prepared via the acetoacetic ester synthesis using different alkylating agents.

Target KetoneAlkylating Agent(s)BaseSolventOverall Yield (%)
2-PentanoneEthyl iodideSodium ethoxideEthanolNot specified
2-Hexanonen-Propyl bromideSodium ethoxideEthanolNot specified
5-Methyl-2-hexanoneIsobutyl bromideSodium ethoxideEthanolNot specified
5-Methyl-5-hexen-2-oneMethallyl chloridePotassium carbonateEthanol47-52%
Benzyl methyl ketoneBenzyl chlorideSodium ethoxideEthanol55-65%
3-Methyl-2-pentanone1. Methyl iodide2. Ethyl bromide1. Sodium ethoxide2. Sodium ethoxideEthanolNot specified

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a mono-alkylated methyl ketone via the acetoacetic ester synthesis.

Materials:

  • This compound

  • Absolute ethanol

  • Sodium metal

  • Alkyl halide (e.g., n-propyl bromide for the synthesis of 2-hexanone)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (concentrated) or Sulfuric acid (dilute)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Preparation of Sodium Ethoxide and Enolate Formation

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood.

  • Allow the sodium to react completely to form a clear solution of sodium ethoxide. Gentle heating may be applied to complete the dissolution.

  • Cool the sodium ethoxide solution to room temperature.

  • Using a dropping funnel, add this compound dropwise to the stirred sodium ethoxide solution. The formation of the sodium salt of this compound is an exothermic process.

Step 2: Alkylation

  • To the stirred solution of the this compound enolate, add the alkyl halide (e.g., n-propyl bromide) dropwise via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours until the starting material is consumed.

Step 3: Work-up and Isolation of the Alkylated Ester

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water to dissolve the sodium bromide salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-alkylated acetoacetic ester.

Step 4: Hydrolysis and Decarboxylation

  • To the crude alkylated ester, add a dilute solution of hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux. The hydrolysis of the ester to the carboxylic acid and the subsequent decarboxylation will occur. The evolution of carbon dioxide gas will be observed.

  • Continue heating until the gas evolution ceases, indicating the completion of the decarboxylation. This process can take several hours.

  • Cool the reaction mixture to room temperature.

Step 5: Final Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude ketone can be purified by distillation to yield the final product.

Visualizations

Diagram 1: Experimental Workflow of Acetoacetic Ester Synthesis

Acetoacetic_Ester_Synthesis_Workflow cluster_prep Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis cluster_decarboxylation Step 4: Decarboxylation A This compound C This compound Enolate A->C Deprotonation B Sodium Ethoxide in Ethanol B->C E Alkylated Acetoacetic Ester C->E SN2 Reaction D Alkyl Halide (R-X) D->E G β-Keto Acid E->G Ester Hydrolysis F Acid (H3O+) F->G I Substituted Ketone G->I J CO2 G->J H Heat (Δ) H->G

Caption: Workflow of the acetoacetic ester synthesis.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship Start Start: This compound Deprotonation Deprotonation (Base) Start->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Alkylation Alkylation (Alkyl Halide) Enolate->Alkylation AlkylatedEster Alkylated Acetoacetic Ester Alkylation->AlkylatedEster Hydrolysis Hydrolysis (Acid/Heat) AlkylatedEster->Hydrolysis BetaKetoAcid β-Keto Acid Intermediate Hydrolysis->BetaKetoAcid Decarboxylation Decarboxylation (Heat) BetaKetoAcid->Decarboxylation FinalKetone Final Product: Substituted Ketone Decarboxylation->FinalKetone

Caption: Key steps in acetoacetic ester synthesis.

References

Application Notes and Protocols: Hantzsch Pyyridine Synthesis Using Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Hantzsch pyridine synthesis, a cornerstone multi-component reaction in organic and medicinal chemistry for the preparation of 1,4-dihydropyridines (1,4-DHPs) and pyridines. The focus of this guide is the use of ethyl acetoacetate as the β-ketoester component, a common and versatile starting material.

Introduction

First reported by Arthur Hantzsch in 1881, this synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, a scaffold of significant pharmacological importance, notably as calcium channel blockers used in the treatment of hypertension.[1][3] These 1,4-DHPs can be subsequently oxidized to the corresponding pyridine derivatives, further expanding their utility in drug discovery and materials science.[1]

Reaction Scheme

The general reaction for the Hantzsch pyridine synthesis is as follows:

  • 2 equivalents of this compound + 1 equivalent of an Aldehyde + 1 equivalent of a Nitrogen Donor → 1,4-Dihydropyridine

The 1,4-dihydropyridine can then be oxidized to the corresponding pyridine.

Experimental Protocols

Several protocols for the Hantzsch synthesis using this compound have been developed, ranging from classical thermal conditions to more modern, environmentally friendly approaches. Below are detailed methodologies for key experimental variations.

Protocol 1: Classical Synthesis in Ethanol

This protocol is a conventional and widely used method for the synthesis of 1,4-dihydropyridines.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde or benzaldehyde)

  • Ammonium acetate or aqueous ammonia

  • Ethanol (95% or absolute)

  • Cold water

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or hot plate with stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 100 mL conical flask, combine this compound (6.5 g), ammonium acetate (3.9 g), and formaldehyde (5 mL of a 40% aqueous solution).

  • Add 10 mL of ethanol to the flask. An exothermic reaction will occur.

  • Gently warm the mixture on a hot plate for 15 minutes.

  • Allow the reaction mixture to cool for a few minutes.

  • Add approximately 25 mL of cold water and cool the mixture in an ice bath until precipitation is complete.

  • Filter the solid product using suction filtration.

  • Recrystallize the crude product from 95% ethanol to obtain the purified 1,4-dihydropyridine.

Protocol 2: Solvent-Free Synthesis using a Catalyst

This "green chemistry" approach minimizes the use of organic solvents and can lead to shorter reaction times and higher yields.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • γ-Alumina (γ-Al2O3) nanoparticles (catalyst)

  • Oil bath

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (2 mmol).

  • Add γ-Al2O3 nanoparticles (0.2 g) as a catalyst.

  • Heat the mixture in an oil bath at 90°C for the appropriate time (typically very short, e.g., 5 minutes for benzaldehyde).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, wash the resulting material with brine and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from hot ethanol and water.

Protocol 3: Aromatization of 1,4-Dihydropyridines

The 1,4-dihydropyridine product can be oxidized to the corresponding pyridine.

Materials:

  • 1,4-Dihydropyridine

  • Oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate)

  • Appropriate solvent (e.g., methanol)

Procedure:

  • Dissolve the synthesized 1,4-dihydropyridine in a suitable solvent.

  • Add the oxidizing agent portion-wise with stirring. The reaction can be carried out directly in a one-pot synthesis following the initial condensation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture to isolate the pyridine product. This may involve filtration to remove the spent oxidizing agent, followed by extraction and purification.

Data Presentation

The following tables summarize quantitative data from various reported procedures for the Hantzsch synthesis using this compound, highlighting the impact of different reaction conditions.

AldehydeNitrogen SourceSolventCatalystTemperature (°C)TimeYield (%)Reference
FormaldehydeAmmonium AcetateEthanolNoneGentle Warming15 minNot specified
FormaldehydeAqueous AmmoniaEthanolNoneReflux30 min75-90
BenzaldehydeAmmonium AcetateNoneγ-Al2O3 nanoparticles905 min95
BenzaldehydeAmmonium AcetateAqueous (SDS, 0.1M)p-Toluenesulfonic acid (PTSA)Not specified (Ultrasonic irradiation)Not specified96
BenzaldehydeAmmonium CarbonateWaterNone (Sealed Vessel)70-751 h96
5-Bromothiophene-2-carboxyaldehydeAmmonium AcetateNoneCeric Ammonium Nitrate (CAN)Room Temperature1-2.5 hGood to Excellent

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Hantzsch pyridine synthesis.

Hantzsch_Workflow reagents Reactants: - Aldehyde - this compound (2 eq.) - Nitrogen Source mixing Mixing in Reaction Vessel reagents->mixing reaction Reaction under Specific Conditions (Heating/Catalyst) mixing->reaction cooling Cooling and Precipitation reaction->cooling filtration Filtration cooling->filtration purification Purification (Recrystallization) filtration->purification product 1,4-Dihydropyridine Product purification->product oxidation Optional: Aromatization (Oxidation) product->oxidation pyridine Pyridine Product oxidation->pyridine

Caption: General experimental workflow for the Hantzsch pyridine synthesis.

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of intermediate steps. The diagram below outlines a plausible reaction mechanism.

Hantzsch_Mechanism cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Dehydration aldehyde Aldehyde chalcone Chalcone-type Intermediate aldehyde->chalcone eaa1 This compound (1) enamine Enamine Intermediate eaa1->enamine eaa2 This compound (2) eaa2->chalcone nh3 Ammonia nh3->enamine addition Michael Addition enamine->addition chalcone->addition cyclization Cyclization addition->cyclization dehydration Dehydration cyclization->dehydration dhp 1,4-Dihydropyridine dehydration->dhp

Caption: Simplified reaction mechanism of the Hantzsch pyridine synthesis.

References

Application Notes and Protocols: Knoevenagel Condensation of Ethyl Acetoacetate with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated products. This reaction involves the condensation of an active methylene compound, such as ethyl acetoacetate, with a carbonyl compound, typically an aldehyde or ketone, under the influence of a basic catalyst. The products of this reaction, particularly those derived from aromatic aldehydes, are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials. For instance, these compounds are precursors to dihydropyridines, which are known for their cardiovascular applications, and coumarin derivatives, which exhibit a broad range of biological activities including anticoagulant, anti-tumor, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the Knoevenagel condensation between this compound and various aromatic aldehydes.

Data Presentation

The following tables summarize quantitative data from various studies on the Knoevenagel condensation of this compound and its derivatives with aromatic aldehydes under different reaction conditions.

Table 1: Knoevenagel Condensation of Ethyl 4-chloroacetoacetate with Aromatic Aldehydes in an Ionic Liquid [2]

Catalyst: 10 mol% Morpholine/Acetic Acid, Solvent: [bmim(NTf2)], Temperature: Room Temperature (25-28 °C)

Aromatic AldehydeTime (h)Yield (%)(E)/(Z) Ratio
4-Chlorobenzaldehyde18475/25
4-Methoxybenzaldehyde17567/33
2-Thiophenecarboxaldehyde0.57856/44
2-Furaldehyde0.56560/40
Benzaldehyde26885/15
3,4-(Methylenedioxy)benzaldehyde1.54478/22

Table 2: Solvent-Free Knoevenagel Condensation of Benzaldehyde with this compound

Catalyst: NiO, Temperature: 80 °C

Time (h)Conversion (%)
1~45
2~70
384
4~84

Table 3: Microwave-Assisted Solvent-Free Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate [3]

Catalyst: Ammonium Acetate, Microwave Power: 300 W

Aromatic AldehydeTime (s)Yield (%)
4-Chlorobenzaldehyde5086
4-Nitrobenzaldehyde6092
4-Hydroxybenzaldehyde12080
Benzaldehyde9085
4-Methoxybenzaldehyde10088

Signaling Pathways and Logical Relationships

The Knoevenagel condensation proceeds through a well-established mechanism involving a series of reversible steps. The reaction is typically initiated by the deprotonation of the active methylene compound by a weak base.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aromatic_Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Addition Product Aromatic_Aldehyde->Aldol_Adduct Nucleophilic Attack by Enolate Ethyl_Acetoacetate This compound Enolate Enolate Ion Ethyl_Acetoacetate->Enolate Deprotonation by Base Base Base (e.g., Piperidine) Enolate->Aldol_Adduct Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product Dehydration Water Water Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Combine aromatic aldehyde, this compound, and solvent. - Add catalyst. Start->Reaction_Setup Heating Heating and Stirring: - Heat the reaction mixture to the desired temperature. - Stir for the specified time. Reaction_Setup->Heating Monitoring Reaction Monitoring: - Monitor progress using TLC. Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up: - Cool the reaction mixture. - Extract the product with an organic solvent. - Wash with water and brine. Monitoring->Workup Complete Purification Purification: - Dry the organic layer. - Remove the solvent under reduced pressure. - Purify the crude product by recrystallization or column chromatography. Workup->Purification Analysis Product Analysis: - Determine yield. - Characterize by NMR, IR, and melting point. Purification->Analysis End End Analysis->End

References

Synthesis of 4-methyluracil using ethyl acetoacetate and urea

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-methyluracil, a key pyrimidine derivative used in pharmaceutical and fine chemical industries. The synthesis is achieved through the cyclocondensation reaction of ethyl acetoacetate and urea, utilizing a weak acid catalyst. This method is noted for its high yield and operational simplicity. This application note includes a comprehensive experimental protocol, quantitative data summary, and visual diagrams of the reaction pathway and experimental workflow, intended for researchers, scientists, and professionals in drug development.

Introduction

4-Methyluracil (C₅H₆N₂O₂) is a pyrimidine derivative distinguished by a methyl group at the 4-position of the uracil ring.[1] This structural modification alters its chemical properties, such as reactivity and solubility, making it a valuable intermediate in the synthesis of various pharmaceutical compounds, including antivirals and anticancer agents. The synthesis method detailed herein is a variation of the Biginelli reaction, a one-pot organic reaction that creates dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[2][3][4] The described protocol offers a robust and efficient pathway to high-purity 4-methyluracil.

Reaction Scheme

The overall reaction involves the acid-catalyzed condensation of this compound with urea, followed by an intramolecular cyclization and dehydration to form the stable 4-methyluracil ring.

This compound + Urea → 4-Methyluracil + Ethanol + Water

Quantitative Data Summary

The following table summarizes the key quantitative parameters and physical properties associated with this synthesis protocol.

ParameterValueReference
Reactant Molar Ratio This compound : Urea = 1 : 1.2[1]
Reaction Temperature 120–130°C
Reaction Time 4–5 hours
Catalyst Weak acid (e.g., Acetic Acid)
Product Yield ≥88%
Molecular Weight 126.11 g/mol
Melting Point 328–332°C (with decomposition)
Appearance White to off-white crystalline powder
Solubility (25°C) Water: 2.5 g/L; Ethanol: 1.8 g/L; DMSO: ≥50 g/L
¹H NMR Peaks (DMSO-d₆) δ 2.05 ppm (s, 3H, -CH₃); δ 11.2 ppm (s, 1H, -NH)
Purity (HPLC) ≥99.5%

Visualized Pathways and Workflows

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis.

Reaction_Pathway Reactant1 This compound Intermediate Open-Chain Ureide Intermediate Reactant1->Intermediate + Reactant2 Urea Reactant2->Intermediate Product 4-Methyluracil Intermediate->Product Cyclization & Dehydration Catalyst Acetic Acid (Catalyst) Catalyst->Intermediate Heat Heat (120-130°C) Heat->Product

Caption: Reaction pathway for the synthesis of 4-methyluracil.

Experimental_Workflow A 1. Mix Reactants (this compound, Urea, Acetic Acid) B 2. Heat Reaction Mixture (120-130°C for 4-5h) A->B C 3. Cool and Precipitate B->C D 4. Purify by Recrystallization (Hot Water, 80-85°C) C->D E 5. Isolate Product (Centrifugal Filtration) D->E F 6. Dry Product (Vacuum Drying, 60°C) E->F G 7. Characterize (HPLC, NMR, MP) F->G

Caption: Step-by-step experimental workflow for synthesis.

Experimental Protocol

This protocol details the synthesis of 4-methyluracil from this compound and urea.

5.1 Materials and Reagents

  • This compound (C₆H₁₀O₃, MW: 130.14 g/mol )

  • Urea (CH₄N₂O, MW: 60.06 g/mol )

  • Acetic acid, glacial (CH₃COOH)

  • Deionized water

  • Ethanol

5.2 Equipment

  • Jacketed glass reactor or round-bottom flask with a heating mantle

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer or temperature probe

  • Buchner funnel and filtration flask

  • Vacuum oven

  • Beakers and standard laboratory glassware

  • Analytical balance

5.3 Reaction Procedure

  • Charging the Reactor: In a clean, dry reactor, charge this compound (1.0 mole equivalent).

  • Adding Urea: Add urea (1.2 mole equivalents) to the reactor. The slight excess of urea helps to drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Heating and Reaction: Begin stirring the mixture and heat the reactor to a constant temperature of 120–130°C. Maintain this temperature under atmospheric pressure for 4–5 hours. The reaction mixture will gradually change in consistency as the product forms.

  • Reaction Monitoring: (Optional) The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

5.4 Work-up and Purification

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The crude 4-methyluracil will precipitate out of the solution.

  • Recrystallization: The crude product is purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot deionized water (80–85°C) to dissolve it completely.

  • Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold water, followed by a cold ethanol wash to remove any remaining impurities.

  • Drying: Dry the purified 4-methyluracil in a vacuum oven at 60°C until a constant weight is achieved.

5.5 Characterization

  • Purity Analysis: Confirm the purity of the final product is ≥99.5% using High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: Verify the chemical structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Melting Point Determination: Measure the melting point of the dried product. The expected range is 328–332°C (with decomposition).

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound and acetic acid are irritants. Avoid inhalation and contact with skin and eyes.

  • Handle hot glassware with appropriate thermal gloves.

References

Application Notes and Protocols: Ethyl Acetoacetate in the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile role of ethyl acetoacetate as a key building block in the synthesis of various pyrazole derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates key chemical transformations and experimental workflows.

Synthesis of 3-Methyl-1-phenyl-5-pyrazolone via Knorr Condensation

The reaction of a β-ketoester, such as this compound, with a hydrazine derivative is a fundamental method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone, a common intermediate for the preparation of more complex derivatives.[3][4][5]

Reaction Scheme

The overall reaction involves the condensation of this compound with phenylhydrazine, leading to the formation of the pyrazolone ring through intramolecular cyclization and dehydration.

// Reactants EAA [label="this compound", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PH [label="Phenylhydrazine", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Int [label="Hydrazone Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="3-Methyl-1-phenyl-5-pyrazolone", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction arrows EAA -> Int [label="+ Phenylhydrazine", color="#4285F4"]; PH -> Int [style=invis]; Int -> Product [label="Intramolecular\nCyclization", color="#EA4335"]; }

Caption: General workflow for the four-component pyranopyrazole synthesis.

Data Presentation: Comparison of Catalytic Systems

The efficiency of the four-component synthesis of pyranopyrazoles is often dependent on the catalyst and reaction conditions employed. The table below summarizes data for the synthesis of a representative derivative using various catalytic systems.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Nano-ZnO (5 mol%)AqueousRoom Temp10-1595
[Msim]Cl (Ionic Liquid)Solvent-free305-1587-97
Amberlyst A21EthanolRoom Temp10-20~90
L-histidineAqueous8515-2593
Silicotungstic AcidSolvent-free603-11~92
None (Ultrasound)WaterN/A1098
Experimental Protocol (Using [Msim]Cl Ionic Liquid)

This protocol is based on the work of Zare et al. for a highly efficient, solvent-free synthesis.

  • Reaction Setup: In a vial or small round-bottom flask, add hydrazine hydrate (1 mmol) and this compound (1 mmol).

  • Catalyst Addition: Add the acidic ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) (0.5 mmol, 50 mol%) and stir the mixture vigorously for 5 minutes to form a homogeneous solution.

  • Addition of Reagents: To this mixture, add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

  • Reaction: Heat the mixture to 30°C while stirring. The reaction is typically complete within 5-15 minutes, as monitored by TLC.

  • Workup and Isolation: Upon completion, add water (20 mL) to the reaction mixture and stir for 5 minutes. The solid product will precipitate.

  • Purification: Collect the crude product by vacuum filtration, dry it, and recrystallize from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

Biological Significance and Signaling Pathways

Pyrazole derivatives synthesized from this compound exhibit a broad spectrum of pharmacological activities. For instance, certain pyrazole-containing compounds have been identified as potent inhibitors of enzymes such as cyclooxygenase (COX), which are key targets in anti-inflammatory drug discovery. The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.

Diagram 3: Simplified COX Signaling Pathway

G AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX Inhibition

Caption: Inhibition of the COX pathway by pyrazole-based drugs.

The versatility of this compound as a precursor allows for the synthesis of a diverse library of pyrazole derivatives, making it a valuable tool for drug discovery and development programs aimed at identifying novel therapeutic agents. The straightforward and efficient synthetic routes, particularly the multicomponent strategies, enable rapid access to these important heterocyclic compounds.

References

One-pot synthesis of dihydropyridines using ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a significant class of drugs, most notably calcium channel blockers used in the treatment of cardiovascular diseases like hypertension and angina.[1][2] Prominent examples include nifedipine, amlodipine, and felodipine.[3] Beyond their role as calcium channel antagonists, DHP derivatives exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antioxidant properties, making them a subject of continuous interest in drug discovery and development.[1][4]

The most direct and widely utilized method for synthesizing the 1,4-dihydropyridine core is the Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881. This multicomponent reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate. The efficiency, atom economy, and operational simplicity of the Hantzsch reaction make it a powerful tool for generating molecular diversity in drug development programs.

Modern iterations of the Hantzsch synthesis focus on improving its environmental footprint and efficiency through the use of green solvents like water or glycerol, catalyst-free conditions, or the application of reusable heterogeneous catalysts. These advancements not only align with the principles of green chemistry but also often lead to higher yields, shorter reaction times, and simpler product purification.

Reaction Mechanism: The Hantzsch Synthesis

The Hantzsch reaction proceeds through a series of well-established intermediates. The mechanism involves a Knoevenagel condensation, enamine formation, and a subsequent Michael addition followed by cyclization and dehydration.

  • Knoevenagel Condensation: One equivalent of this compound reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate (a chalcone-type compound).

  • Enamine Formation: A second equivalent of this compound reacts with the nitrogen source (e.g., ammonia from ammonium acetate) to generate a β-enamino ester.

  • Michael Addition & Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.

Hantzsch_Mechanism cluster_path1 Path 1: Knoevenagel Condensation cluster_path2 Path 2: Enamine Formation cluster_final Final Steps Aldehyde Aldehyde (R-CHO) Chalcone α,β-Unsaturated Carbonyl Intermediate Aldehyde->Chalcone + EAA1 - H2O EAA1 This compound EAA1->Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Enamine (Michael Addition) EAA2 This compound Enamine β-Enamino Ester EAA2->Enamine + NH3 - H2O Ammonia Ammonia (from NH4OAc) Ammonia->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration (-H2O) Experimental_Workflow Reagents 1. Reagent Mixing - Aldehyde - this compound (2 eq.) - Ammonium Acetate - Solvent/Catalyst Reaction 2. Reaction - Stirring at specified temperature - Monitor by TLC Reagents->Reaction Workup 3. Work-up - Cool to RT - Add water/ice - Filter crude solid Reaction->Workup Purification 4. Purification - Recrystallization from Ethanol Workup->Purification Product Pure 1,4-Dihydropyridine Purification->Product

References

Application Notes: Synthesis of α,β-Unsaturated Carboxylic Acids from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α,β-Unsaturated carboxylic acids and their derivatives are crucial structural motifs in a vast array of biologically active compounds, natural products, and pharmaceutical agents.[1][2][3][4] Their inherent reactivity, stemming from the conjugated system, makes them valuable intermediates in organic synthesis and key components in drug design.[1] Ethyl acetoacetate is an exceptionally useful and versatile starting material for the synthesis of these compounds due to its "active methylene" group—the α-carbon flanked by two electron-withdrawing carbonyl groups, which imparts significant acidity to the α-protons.

The primary synthetic route described herein is the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds. This reaction involves the condensation of an active methylene compound, such as this compound, with an aldehyde or ketone, catalyzed by a weak base. Subsequent hydrolysis and decarboxylation of the resulting α,β-unsaturated ester afford the target α,β-unsaturated carboxylic acid. A notable variant, the Doebner modification, utilizes pyridine as a solvent and often involves malonic acid, leading to condensation followed by decarboxylation.

Key Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. The reaction is typically catalyzed by a weak base, such as an amine like piperidine, which is basic enough to deprotonate the active methylene compound without inducing self-condensation of the aldehyde reactant.

The general workflow involves three main stages:

  • Enolate Formation : A weak base abstracts a proton from the α-carbon of this compound to form a resonance-stabilized enolate.

  • Condensation : The nucleophilic enolate attacks the carbonyl carbon of an aldehyde, forming an aldol-type addition product.

  • Dehydration and Hydrolysis/Decarboxylation : The intermediate alcohol is dehydrated to yield an ethyl α,β-unsaturated-β-ketoester. Subsequent acidic or basic hydrolysis of the ester followed by heating leads to decarboxylation, yielding the final α,β-unsaturated carboxylic acid.

Experimental Protocols

Protocol 1: General Synthesis of α,β-Unsaturated Esters via Knoevenagel Condensation

This protocol describes a general procedure for the condensation of an aldehyde with this compound using a weak base catalyst. The reaction can be carried out at room temperature or with gentle heating.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, acetaldehyde)

  • Weak base catalyst (e.g., piperidine, morpholine/acetic acid)

  • Solvent (e.g., ethanol, benzene, toluene, or an ionic liquid)

  • Drying agent (e.g., molecular sieves, optional but recommended)

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 eq) and the chosen solvent.

  • Add the weak base catalyst (e.g., 0.1 eq of piperidine or morpholine/acetic acid).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 eq) to the mixture. If using, add 4 Å molecular sieves at this stage to remove water and drive the reaction to completion.

  • Stir the reaction mixture at room temperature (25-28 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrates.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water (2 x 10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure α,β-unsaturated ester.

Protocol 2: Synthesis of Crotonic Acid from this compound

This two-step protocol details the synthesis of a specific α,β-unsaturated carboxylic acid, crotonic acid, starting from this compound and acetaldehyde.

Step A: Knoevenagel Condensation with Acetaldehyde

  • In a flask, combine this compound (1 eq) and acetaldehyde (1 eq) in pyridine, which acts as both the solvent and base.

  • A small amount of piperidine can be added as a catalyst.

  • The reaction proceeds via the removal of a water molecule from the reactants. The mixture is typically stirred at room temperature until the reaction is complete (monitored by TLC).

  • The intermediate product is ethyl 2-acetylcrotonate.

Step B: Hydrolysis and Decarboxylation

  • The crude product from Step A is subjected to hydrolysis using a concentrated base, such as potassium hydroxide.

  • The mixture is heated to facilitate the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

  • After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the crotonic acid.

  • The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Data Presentation

The following table summarizes yields and conditions for Knoevenagel condensations involving this compound derivatives with various aromatic aldehydes, demonstrating the versatility of the method.

Aldehyde ReactantCatalyst (10 mol%)SolventTime (h)Yield (%)(E)/(Z) RatioReference
PhenylMorpholine/Acetic Acid[bmim(NTf₂)]2.07570/30
4-ChlorophenylMorpholine/Acetic Acid[bmim(NTf₂)]0.58485/15
4-MethoxyphenylMorpholine/Acetic Acid[bmim(NTf₂)]1.08078/22
2-FuranylMorpholine/Acetic Acid[bmim(NTf₂)]1.56060/40
ButyraldehydeAnion Exchange ResinNone4875-
BenzaldehydeAnion Exchange ResinNone12060-

Table 1: Summary of yields and conditions for Knoevenagel condensations with ethyl 4-chloroacetoacetate and other derivatives.

Visualizations

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism EAA This compound (Active Methylene) Enolate Resonance-Stabilized Enolate EAA->Enolate + Base - H⁺ Base Weak Base (e.g., Piperidine) Intermediate Aldol Addition Intermediate Enolate->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Ester Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Overall_Workflow Overall Synthesis Workflow Start Starting Materials: This compound + Aldehyde Step1 Step 1: Knoevenagel Condensation (Base Catalyst, Solvent) Start->Step1 Intermediate Intermediate Product: α,β-Unsaturated Ester Step1->Intermediate Step2 Step 2: Hydrolysis (Acid or Base) Intermediate->Step2 Step3 Step 3: Decarboxylation (Heat) Step2->Step3 Final Final Product: α,β-Unsaturated Carboxylic Acid Step3->Final Purification Purification (Chromatography/Recrystallization) Final->Purification

Caption: Experimental workflow for α,β-unsaturated carboxylic acid synthesis.

Logical_Relationships Logical Relationships in Synthesis EAA This compound Active Methylene Group C₄H₆O₃ Reaction Knoevenagel Condensation C-C Bond Formation EAA->Reaction Reactant Aldehyde Aldehyde (R-CHO) Carbonyl Group Electrophile Aldehyde->Reaction Reactant Catalyst Catalyst Weak Base e.g., Piperidine Catalyst->Reaction Catalyzes Intermediate Unsaturated Ester Hydrolysis & Decarboxylation Substrate Reaction->Intermediate Forms Product α,β-Unsaturated Carboxylic Acid Final Product Intermediate->Product Leads to

References

Application Notes and Protocols for Ethyl Acetoacetate in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl acetoacetate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of a variety of heterocyclic compounds. The inherent atom economy and procedural simplicity of MCRs make them highly valuable in medicinal chemistry and drug discovery. This document offers specific protocols and quantitative data for the synthesis of dihydropyridines (via the Hantzsch reaction), dihydropyrimidinones (via the Biginelli reaction), pyranopyrazoles, and substituted pyridones.

Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) scaffolds, which are prominent in a number of blockbuster drugs, such as calcium channel blockers like nifedipine and amlodipine.[1][2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as this compound), and a nitrogen source, commonly ammonia or ammonium acetate.[1][3]

Reaction Scheme:

A general representation of the Hantzsch dihydropyridine synthesis.

Hantzsch_Reaction

Quantitative Data for Hantzsch Synthesis

The following table summarizes various catalytic systems and conditions for the synthesis of 1,4-dihydropyridine derivatives using this compound.

Aldehyde (R-CHO)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeFe/ZSM-5 (30 mg)Ethanol501.586[4]
4-MethylbenzaldehydeFe/ZSM-5 (30 mg)Ethanol501.584
4-ChlorobenzaldehydeFe/ZSM-5 (30 mg)Ethanol501.580
FurfuralFe/ZSM-5 (30 mg)Ethanol501.578
BenzaldehydeFe₃O₄@Phen@Cu (25 mg)Water600.597
4-NitrobenzaldehydeFe₃O₄@Phen@Cu (25 mg)Water600.3395
4-HydroxybenzaldehydeFe₃O₄@Phen@Cu (25 mg)Water600.6686
BenzaldehydeGuanidine hydrochlorideThis compoundRT290
BenzaldehydeAlCl₃·6H₂O (10 mol%)Solvent-free601.092
4-ChlorobenzaldehydeAlCl₃·6H₂O (10 mol%)Solvent-free601.295
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details the synthesis of a 1,4-dihydropyridine derivative using an iron-zeolite catalyst under ultrasound irradiation.

Materials:

  • Benzaldehyde (1.0 mmol, 0.1 mL)

  • This compound (2.5 mmol, 0.33 mL)

  • Ammonium acetate (1.5 mmol, 0.12 g)

  • Fe/ZSM-5 catalyst (30 mg)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine benzaldehyde (1.0 mmol), this compound (2.5 mmol), ammonium acetate (1.5 mmol), and the Fe/ZSM-5 catalyst (30 mg).

  • Add ethanol as the solvent.

  • Place the reaction mixture in an ultrasonic bath at 50 °C for 90 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 1,4-dihydropyridine as a yellow solid.

Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a highly efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers, antihypertensive agents, and mitotic kinesin Eg5 inhibitors like Monastrol. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (this compound), and urea or thiourea.

Reaction Mechanism:

A simplified representation of the proposed mechanism for the Biginelli reaction.

Biginelli_Mechanism

Quantitative Data for Biginelli Reaction

The following table presents a summary of various conditions for the synthesis of DHPMs.

Aldehyde (R-CHO)Urea/ThioureaCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
3-HydroxybenzaldehydeThioureaLow Methoxyl Pectin (2% w/w)EthanolReflux1679
3-HydroxybenzaldehydeThioureaSulfamic acid (0.6 mmol)MethanolReflux2460-85
3-HydroxybenzaldehydeThioureaFeCl₃ (10)Solvent-free80493
3-HydroxybenzaldehydeThioureaCuCl₂ (10)Solvent-free80495
BenzaldehydeUreaCAN (10)Solvent-free80-900.592
4-ChlorobenzaldehydeUreaCAN (10)Solvent-free80-900.7595
BenzaldehydeUreaB(C₆F₅)₃ (1)AcetonitrileReflux3.592
BenzaldehydeUreaHCl (20)Water900.595
Experimental Protocol: Synthesis of Monastrol

This protocol describes the solvent-free synthesis of the mitotic kinesin Eg5 inhibitor, Monastrol.

Materials:

  • 3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)

  • This compound (1.00 mmol, 130 mg)

  • Thiourea (1.00 mmol, 76 mg)

  • CuCl₂ (10 mol%)

Procedure:

  • In a 10 mL round-bottomed flask equipped with a reflux condenser, add thiourea (1.00 mmol), 3-hydroxybenzaldehyde (1.00 mmol), and this compound (1.00 mmol).

  • Add the CuCl₂ catalyst (10 mol%) to the mixture.

  • Heat the reaction mixture to 80 °C with stirring for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the flask and stir to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure Monastrol.

Synthesis of Pyranopyrazoles

Pyranopyrazoles are a class of fused heterocyclic compounds that exhibit a wide range of biological activities. Their synthesis is often achieved through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester like this compound, and hydrazine hydrate.

General Experimental Workflow:

Experimental_Workflow

Quantitative Data for Pyranopyrazole Synthesis
Aldehyde (R-CHO)Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
BenzaldehydeMn/ZrO₂ (30 mg)Ethanol80 (Ultrasound)1095
4-ChlorobenzaldehydeMn/ZrO₂ (30 mg)Ethanol80 (Ultrasound)1098
BenzaldehydeCeO₂/ZrO₂ (50 mg)EthanolRT1594
4-NitrobenzaldehydeCeO₂/ZrO₂ (50 mg)EthanolRT1598
BenzaldehydeY₃Fe₅O₁₂ (YIG)Solvent-free802095
4-MethylbenzaldehydeY₃Fe₅O₁₂ (YIG)Solvent-free802092
Experimental Protocol: Synthesis of 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • Benzaldehyde (1 mmol)

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Yttrium iron garnet (Y₃Fe₅O₁₂, YIG) nanocatalyst

Procedure:

  • Combine benzaldehyde (1 mmol), this compound (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and the YIG nanocatalyst in a reaction vessel.

  • Heat the solvent-free mixture at 80 °C for 20 minutes.

  • Monitor the reaction by TLC.

  • After completion, add ethanol to the mixture and heat to dissolve the product.

  • Separate the magnetic nanocatalyst using an external magnet.

  • Allow the ethanol solution to cool to room temperature to crystallize the product.

  • Collect the pure pyranopyrazole derivative by filtration.

Synthesis of Substituted 2-Pyridones

Substituted 2-pyridone moieties are present in numerous biologically active compounds. Multicomponent reactions offer a convergent and efficient route to these valuable heterocycles. One such approach involves the reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate), and cyanoacetohydrazide.

Quantitative Data for 2-Pyridone Synthesis
Aldehyde (R-CHO)Activated NitrileCatalystSolventConditionYield (%)Reference
4-ChlorobenzaldehydeMalononitrilePiperidineWaterReflux94
4-MethylbenzaldehydeMalononitrilePiperidineWaterReflux91
4-ChlorobenzaldehydeEthyl CyanoacetatePiperidineWater/EthanolReflux89
4-MethoxybenzaldehydeEthyl CyanoacetatePiperidineWater/EthanolReflux85
Experimental Protocol: General Procedure for the Synthesis of N-amino-3-cyano-2-pyridones

Materials:

  • Aromatic aldehyde (1 mmol)

  • Activated nitrile (malononitrile or ethyl cyanoacetate) (1 mmol)

  • Cyanoacetohydrazide (1 mmol)

  • Piperidine (catalytic amount)

  • Water or a mixture of Water/Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), the activated nitrile (1 mmol), and cyanoacetohydrazide (1 mmol) in water or a 1:1 mixture of water and ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with warm ethanol to obtain the pure 2-pyridone derivative.

References

Troubleshooting & Optimization

Technical Support Center: Acetoacetic Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Acetoacetic Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for increased yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the acetoacetic ester synthesis and why is it used?

The acetoacetic ester synthesis is a versatile method for the preparation of α-substituted and α,α-disubstituted methyl ketones.[1] It utilizes ethyl acetoacetate as a starting material, which has a readily deprotonated α-carbon due to the presence of two electron-withdrawing carbonyl groups.[1][2] This allows for controlled alkylation at this position, avoiding the regioselectivity issues often encountered with direct ketone alkylation.[1] The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the target ketone.[1]

Q2: What are the key steps in the acetoacetic ester synthesis?

The synthesis involves three main stages:

  • Enolate Formation: A base is used to deprotonate the α-carbon of the acetoacetic ester, forming a stabilized enolate.

  • Alkylation: The enolate acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: The alkylated acetoacetic ester is hydrolyzed to a β-keto acid, which then readily undergoes decarboxylation upon heating to yield the final ketone product.

Q3: Which type of alkyl halides give the best yields?

Primary alkyl halides are ideal for the alkylation step and generally provide the best yields. Secondary halides often lead to lower yields, while tertiary halides are generally unsuitable as they tend to undergo elimination reactions rather than substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the acetoacetic ester synthesis that can lead to decreased yields.

Problem 1: Low or No Product Formation

Possible Cause Recommended Solution
Inactive Base Use a fresh, high-quality base. For example, old sodium hydride may have a layer of sodium hydroxide that renders it less effective.
Presence of Water Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Water will quench the enolate, preventing the alkylation reaction.
Unreactive Alkyl Halide Use a more reactive alkyl halide. The reactivity order is generally I > Br > Cl. Avoid using unreactive halides like tertiary or vinyl halides.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

Problem 2: Formation of Significant Byproducts

Side Product Cause Solution
O-Alkylated Product The enolate is an ambident nucleophile, meaning it can react at both the carbon and oxygen atoms. O-alkylation is favored by more "free" oxygen anions.To favor C-alkylation, use less polar solvents. The choice of alkylating agent also plays a role; alkyl iodides tend to favor C-alkylation more than alkyl chlorides.
Dialkylated Product The monoalkylated product still has an acidic proton and can be deprotonated and alkylated a second time.Use a slight excess (e.g., 1.1 equivalents) of the acetoacetic ester relative to the base and alkyl halide. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Transesterification Product The alkoxide base used for deprotonation does not match the alkyl group of the ester (e.g., using sodium methoxide with this compound).Use an alkoxide base that corresponds to the ester's alcohol component (e.g., sodium ethoxide for this compound). Alternatively, use a non-nucleophilic base like sodium hydride.
Self-Condensation Product The enolate of the acetoacetic ester reacts with another molecule of the ester.This is more common under basic hydrolysis conditions if not well-controlled. During the initial alkylation, ensure slow addition of the base at a low temperature.

Problem 3: Incomplete Hydrolysis or Decarboxylation

Issue Possible Cause Recommended Solution
Incomplete Hydrolysis Steric hindrance around the ester carbonyl group in α,α-disubstituted acetoacetic esters can make nucleophilic attack difficult.Use more forcing reaction conditions, such as higher concentrations of acid or base and elevated temperatures. Be aware that this may promote side reactions. For particularly hindered esters, alternative methods like using potassium tert-butoxide in DMSO have been reported.
Incomplete Decarboxylation Insufficient heating time or temperature.Increase the reaction temperature or prolong the heating period. Monitor the disappearance of the β-keto acid intermediate by TLC or GC-MS.
Product Loss During Workup The ketone product may be volatile or partially soluble in the aqueous phase.During distillation, carefully control the temperature and pressure to avoid loss of volatile ketones. Ensure thorough extraction from the aqueous layer with a suitable organic solvent.

Data Presentation: Impact of Base on Yield

The choice of base is critical for maximizing the yield in the acetoacetic ester synthesis. Sodium hydride often provides higher yields compared to sodium ethoxide due to the irreversible deprotonation of the acetoacetic ester.

Base Typical Solvent Key Advantages Considerations Reported Yield Range (%)
Sodium Ethoxide (NaOEt) EthanolCost-effective, traditional method.The deprotonation is an equilibrium reaction. Potential for transesterification if the alcohol solvent does not match the ester.70-85
Sodium Hydride (NaH) THF, DMFIrreversible deprotonation drives the reaction to completion, leading to higher yields. Non-nucleophilic nature prevents transesterification.Highly reactive and requires anhydrous conditions and an inert atmosphere.85-95
Potassium Carbonate (K₂CO₃) Polar aprotic solvents (e.g., DMF, Acetone)Milder, more environmentally friendly option.Weaker base, may require longer reaction times or phase-transfer catalysis to be effective.60-80

Experimental Protocols

Protocol 1: Alkylation using Sodium Ethoxide

This protocol describes the alkylation of this compound using sodium ethoxide generated in situ.

Materials:

  • Absolute Ethanol

  • Sodium metal

  • This compound

  • Alkyl halide (e.g., n-butyl bromide)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas; perform this in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: Once the sodium ethoxide solution has cooled to room temperature, add this compound (1.0 equivalent) dropwise with continuous stirring. The mixture may be gently warmed to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for approximately 2 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and quench the reaction by adding a saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over an anhydrous drying agent like magnesium sulfate. Remove the solvent under reduced pressure.

Protocol 2: Alkylation using Sodium Hydride for Higher Yield

This protocol utilizes the more reactive sodium hydride to potentially achieve a higher yield.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Alkyl halide

  • Round-bottom flask with dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Hydrogen gas will evolve. After the addition is complete and gas evolution ceases, stir the mixture at room temperature for 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Hydrolysis and Decarboxylation

This protocol describes the final steps to obtain the ketone product.

Materials:

  • Alkylated acetoacetic ester

  • Aqueous sodium hydroxide (e.g., 10% w/v) or sulfuric acid (e.g., 20% v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Hydrolysis: To a round-bottom flask containing the alkylated acetoacetic ester, add the aqueous sodium hydroxide or sulfuric acid solution.

  • Decarboxylation: Heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid will occur. Monitor the reaction by TLC for the disappearance of the starting material. This typically takes 2-4 hours.

  • Work-up and Purification: After cooling, extract the ketone product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution (if acidic workup was used), followed by water and brine. Dry the organic layer and remove the solvent. The crude ketone can then be purified by distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start: this compound base Select Base (e.g., NaOEt or NaH) start->base enolate Enolate Formation base->enolate alkylation Alkylation with Alkyl Halide enolate->alkylation hydrolysis Hydrolysis alkylation->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation workup Work-up & Extraction decarboxylation->workup purify Purification (Distillation or Chromatography) workup->purify product Final Ketone Product purify->product Troubleshooting_Yield cluster_alkylation Alkylation Issues cluster_hydrolysis Hydrolysis/Decarboxylation Issues cluster_solutions Solutions start Low Yield? check_base Is the base active and anhydrous? start->check_base Yes check_hydrolysis Is hydrolysis incomplete? start->check_hydrolysis No, alkylation seems fine check_halide Is the alkyl halide reactive (primary)? check_base->check_halide solution_base Use fresh base & anhydrous conditions. check_base->solution_base check_dialkylation Is dialkylation occurring? check_halide->check_dialkylation solution_halide Use primary alkyl iodide or bromide. check_halide->solution_halide solution_dialkylation Use excess ester & slow halide addition. check_dialkylation->solution_dialkylation check_decarboxylation Is decarboxylation incomplete? check_hydrolysis->check_decarboxylation solution_hydrolysis Increase reaction time/ temperature or use stronger acid/base. check_hydrolysis->solution_hydrolysis solution_decarboxylation Increase heating time/ temperature. check_decarboxylation->solution_decarboxylation

References

Preventing dialkylation in the acetoacetic ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the acetoacetic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the common side reaction of dialkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dialkylation in the acetoacetic ester synthesis?

Dialkylation occurs because the monoalkylated product of the acetoacetic ester synthesis still possesses an acidic proton on the α-carbon, flanked by two carbonyl groups. In the presence of a base, this proton can be abstracted to form a new enolate. This enolate can then react with a second molecule of the alkylating agent, leading to the formation of a dialkylated byproduct.[1]

Q2: How does the choice of base influence the extent of dialkylation?

The choice of base is a critical factor in controlling the outcome of the reaction. Weaker bases, like sodium ethoxide (NaOEt), are often used and can provide good yields of the monoalkylated product. However, because they establish an equilibrium, unreacted base can deprotonate the monoalkylated product, leading to dialkylation. Stronger, non-nucleophilic bases like sodium hydride (NaH) can drive the initial enolate formation to completion, potentially reducing the amount of base available for the second deprotonation and thus minimizing dialkylation. Milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring longer reaction times but can offer advantages in terms of safety and cost.[2]

Q3: Can the stoichiometry of the reactants be adjusted to favor monoalkylation?

Yes, controlling the stoichiometry is a key strategy. Using a slight excess of the acetoacetic ester relative to the base and the alkylating agent can favor monoalkylation. This increases the probability that the base will react with an unreacted molecule of the starting material rather than the monoalkylated product.

Q4: What is the effect of the order of addition of reagents on the reaction outcome?

The order of addition is crucial. For selective monoalkylation, it is best to first generate the enolate by adding the base to the acetoacetic ester. Then, the alkylating agent should be added slowly, preferably dropwise, to the solution of the pre-formed enolate. This maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of a second alkylation event.

Q5: How does the nature of the alkylating agent affect dialkylation?

The structure of the alkylating agent plays a significant role due to steric hindrance. The acetoacetic ester synthesis proceeds via an SN2 mechanism, which is sensitive to steric bulk.[3] Primary alkyl halides are the most effective. The introduction of the first alkyl group increases steric hindrance around the α-carbon, making the second alkylation step slower. This effect can be exploited to favor monoalkylation, especially when using a bulkier primary alkyl halide. Tertiary alkyl halides are generally unsuitable as they lead to elimination reactions.[3][4]

Q6: Does temperature play a role in controlling the selectivity of the alkylation?

Temperature control is an important parameter. The initial enolate formation is often carried out at room temperature or below. While the alkylation step may require heating to proceed at a reasonable rate, excessively high temperatures or prolonged reaction times can increase the rate of the second alkylation, leading to a higher proportion of the dialkylated product.

Troubleshooting Guide: Preventing Dialkylation

Problem: A significant amount of dialkylated product is observed in the reaction mixture, leading to low yields of the desired monoalkylated product and difficult purification.

Potential Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Use a 1.1:1 molar ratio of acetoacetic ester to base and alkylating agent.An excess of the starting ester increases the likelihood of the base reacting with an unreacted molecule rather than the monoalkylated product.
Rapid Addition of Alkylating Agent Add the alkylating agent dropwise to the solution of the formed enolate over a period of 30-60 minutes.Slow addition maintains a low concentration of the electrophile, reducing the probability of the monoalkylated product reacting further.
Inappropriate Base Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) for more complete initial deprotonation. For sensitive substrates, a milder base like potassium carbonate (K₂CO₃) with a phase-transfer catalyst may improve selectivity.The choice of base affects the equilibrium concentration of the enolates and the potential for side reactions.
High Reaction Temperature or Prolonged Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.Higher temperatures and longer reaction times can provide the energy needed to overcome the steric hindrance of the second alkylation.

Data Presentation: Comparison of Bases for Acetoacetic Ester Synthesis

The choice of base significantly impacts the reaction's efficiency. The following table provides a qualitative and quantitative comparison of commonly used bases.

Base Typical Yield (%) Typical Reaction Time Advantages Disadvantages
Sodium Ethoxide (NaOEt) 80-951-3 hoursReliable, cost-effective, and the traditional choice.The equilibrium nature of the deprotonation can lead to side reactions like dialkylation.
Sodium Hydride (NaH) >950.5-1.5 hoursPowerful, non-nucleophilic, drives the reaction to completion, leading to higher yields and minimizing side reactions.Highly reactive, requires careful handling and anhydrous conditions.
Potassium Carbonate (K₂CO₃) 65-804-8 hoursMilder, safer, and more economical, making it suitable for large-scale synthesis.Slower reaction rates; may require a phase-transfer catalyst for optimal performance.

Experimental Protocols

Protocol 1: Selective Monoalkylation of Ethyl Acetoacetate

This protocol is adapted from a procedure in Organic Syntheses and is designed to favor the formation of the monoalkylated product.

Materials:

  • Absolute Ethanol

  • Sodium metal

  • This compound

  • n-Butyl bromide (or other primary alkyl halide)

  • Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel

  • Heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask, place 2.5 L of absolute ethanol. Carefully and gradually add 115 g (5 gram atoms) of clean, freshly cut sodium metal. The reaction is exothermic and produces hydrogen gas; this should be performed in a well-ventilated fume hood.

  • Enolate Formation: After all the sodium has dissolved, add 650 g (5 moles) of this compound to the sodium ethoxide solution.

  • Alkylation: Heat the solution to a gentle reflux with stirring. Slowly add 750 g (5.47 moles) of n-butyl bromide from the dropping funnel over approximately two hours.

  • Reaction Monitoring: Continue refluxing and stirring until a sample of the reaction mixture is neutral to moist litmus paper (typically 6-10 hours).

  • Work-up: Cool the mixture and decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and add the washings to the main solution.

  • Isolation: Remove the ethanol by distillation. The crude product can be purified by distillation under reduced pressure.

Protocol 2: Intentional Dialkylation of this compound (Stepwise)

This protocol is designed to produce a dialkylated product by performing the alkylation in two separate steps.

Materials:

  • Product from Protocol 1 (ethyl n-butylacetoacetate)

  • Absolute Ethanol

  • Sodium metal

  • Second alkylating agent (e.g., methyl iodide)

  • Apparatus as described in Protocol 1

Procedure:

  • First Alkylation: Follow Protocol 1 to synthesize and isolate the monoalkylated product (e.g., ethyl n-butylacetoacetate).

  • Second Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Protocol 1, using equimolar amounts of sodium and the monoalkylated ester. Add the monoalkylated ester to this solution.

  • Second Alkylation: Heat the solution to reflux and slowly add an equimolar amount of the second alkylating agent (e.g., methyl iodide).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, follow the work-up and isolation procedures described in Protocol 1.

Visualizations

Acetoacetic_Ester_Synthesis start This compound enolate Enolate Intermediate start->enolate 1. Base (e.g., NaOEt) monoalkylated Monoalkylated Product enolate->monoalkylated 2. Alkyl Halide (R-X) dialkylated Dialkylated Product (Side Reaction) monoalkylated->dialkylated Base, R-X ketone Final Ketone Product monoalkylated->ketone 3. H₃O⁺, Heat (Hydrolysis & Decarboxylation)

Caption: Reaction pathway of the acetoacetic ester synthesis highlighting the dialkylation side reaction.

Troubleshooting_Dialkylation problem Problem: High Percentage of Dialkylated Product cause1 Cause: Incorrect Stoichiometry problem->cause1 cause2 Cause: Rapid Addition of Alkylating Agent problem->cause2 cause3 Cause: High Reaction Temperature problem->cause3 solution1 Solution: Use Excess Acetoacetic Ester cause1->solution1 solution2 Solution: Slow, Dropwise Addition of Alkyl Halide cause2->solution2 solution3 Solution: Monitor Temperature and Reaction Time (TLC) cause3->solution3

Caption: Troubleshooting workflow for minimizing dialkylation in acetoacetic ester synthesis.

References

Side reactions in the Hantzsch pyridine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Hantzsch pyridine synthesis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues and side reactions in the Hantzsch pyridine synthesis.

Issue 1: Low Yield of the Desired Pyridine Product After Oxidation

Symptoms:

  • Low isolated yield of the final pyridine product.

  • Presence of multiple spots on TLC after the oxidation step.

  • The major product isolated is a dealkylated pyridine, where the substituent at the 4-position is lost.

Possible Cause: This issue, known as oxidative dealkylation, is a common side reaction, particularly when using harsh oxidizing agents like nitric acid. The mechanism involves the cleavage of the C4-substituent during the aromatization of the dihydropyridine intermediate.

Solutions:

  • Avoid Nitric Acid: The most direct solution is to avoid using nitric acid or other reagents that can generate nitrous species.

  • Use Milder Oxidizing Agents: Switching to milder and more selective oxidizing agents can significantly reduce or eliminate oxidative dealkylation.[1] Recommended alternatives include:

    • Iodine in refluxing methanol.[2]

    • Ceric Ammonium Nitrate (CAN).[3]

    • Manganese Dioxide (MnO₂).

  • Optimize Reaction Conditions: Fine-tuning the solvent and temperature for the oxidation step is crucial. For instance, when using iodine, refluxing methanol is a common and effective solvent. For other oxidants, a solvent and temperature screen is recommended to find the optimal balance between reaction rate and selectivity.

Issue 2: Formation of an Isomeric Byproduct

Symptoms:

  • Isolation of a product with the same mass as the desired 1,4-dihydropyridine but with different spectroscopic data (e.g., NMR, IR).

  • The unexpected isomer is identified as a 1,2-dihydropyridine.

Possible Cause: The formation of the 1,2-dihydropyridine isomer is a less common but possible side reaction. The regioselectivity of the cyclization step can be influenced by the reaction conditions and the catalyst used. Certain catalysts, such as heterogenized phosphotungstic acid on an alumina support, have been shown to favor the formation of 1,2-dihydropyridines.

Solutions:

  • Catalyst Selection: Avoid catalysts known to promote the formation of the 1,2-isomer.

  • Solvent and Temperature Optimization: Adjusting the solvent polarity and reaction temperature can influence the thermodynamic and kinetic control of the reaction, potentially favoring the formation of the more stable 1,4-dihydropyridine intermediate.

Issue 3: Significant Amount of Byproduct from Self-Condensation

Symptoms:

  • Low yield of the desired dihydropyridine.

  • Isolation of a byproduct derived from the self-condensation of the β-dicarbonyl compound (e.g., a Knoevenagel condensation product).

Possible Cause: The β-dicarbonyl compound can react with itself in a competing side reaction, especially under conditions that favor self-condensation over the desired three-component reaction.

Solutions:

  • Control of Stoichiometry and Addition Rate: Carefully controlling the stoichiometry of the reactants is critical. Slow addition of the enamine (formed from the β-dicarbonyl compound and ammonia) to the reaction mixture containing the aldehyde and the other equivalent of the β-dicarbonyl compound can favor the intermolecular reaction.

  • Optimized Reaction Conditions: Optimizing the temperature and catalyst can help to increase the rate of the desired Hantzsch reaction relative to the undesired self-condensation pathway.

Issue 4: Incomplete Reaction or Aromatization

Symptoms:

  • The reaction stalls at the 1,4-dihydropyridine intermediate stage, with starting materials or the intermediate remaining after the expected reaction time.

  • Low conversion to the final pyridine product after the oxidation step.

Possible Cause: Incomplete conversion can be due to several factors, including impure reactants, a poor-quality ammonia source, or suboptimal reaction conditions.

Solutions:

  • Ensure Purity of Reactants: Use purified aldehydes and β-dicarbonyl compounds.

  • Verify Ammonia Source: Ensure the quality of the ammonia source (e.g., ammonium acetate, aqueous ammonia).

  • Increase Reaction Temperature or Use a Catalyst: Increasing the temperature or employing a suitable catalyst can help drive the reaction to completion.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the Hantzsch reaction and improve yields, often reducing reaction times from hours to minutes.[4][5]

  • One-Pot Synthesis and Aromatization: To minimize the handling of the intermediate dihydropyridine and potentially reduce side product formation, consider a one-pot procedure where the oxidizing agent is added directly to the reaction mixture after the initial condensation is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Hantzsch pyridine synthesis?

A1: The most frequently encountered side reactions include:

  • Oxidative dealkylation at the C4 position during aromatization.

  • Formation of the 1,2-dihydropyridine regioisomer .

  • Self-condensation of the β-dicarbonyl starting material.

  • Incomplete reaction , where the 1,4-dihydropyridine intermediate does not fully convert to the pyridine.

Q2: How can I avoid the loss of the C4-substituent during the oxidation step?

A2: To prevent oxidative dealkylation, it is crucial to avoid harsh oxidizing agents like nitric acid. Instead, opt for milder reagents such as iodine in refluxing methanol, ceric ammonium nitrate (CAN), or manganese dioxide (MnO₂). Optimizing the reaction conditions for the chosen oxidant will also minimize this side reaction.

Q3: I am observing a significant amount of a dealkylated pyridine byproduct. What is the likely cause and how can I prevent it?

A3: This is a classic case of oxidative dealkylation, often caused by using strong oxidizing agents like nitric acid, which can generate "nitrous fumes". The mechanism involves the cleavage of the C4-substituent bond during aromatization. To prevent this, switch to milder and more selective oxidizing agents as mentioned in the previous answer.

Q4: My reaction is sluggish and gives a low yield. What can I do to improve it?

A4: To improve a sluggish reaction and low yield, consider the following:

  • Purity of reactants: Ensure all your starting materials, especially the aldehyde, are pure.

  • Reaction conditions: Try increasing the reaction temperature.

  • Catalysis: The use of a catalyst can significantly improve the reaction rate and yield.

  • Microwave synthesis: This technique has been shown to dramatically reduce reaction times and often improve yields.

Q5: Is it possible to perform the Hantzsch synthesis and the subsequent aromatization in a single step?

A5: Yes, a one-pot synthesis and aromatization is a viable and often advantageous approach. This can be achieved by adding the oxidizing agent directly to the reaction mixture after the initial condensation reaction is complete. This method can simplify the procedure and may minimize the formation of side products by immediately converting the dihydropyridine intermediate.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Aromatization of Hantzsch 1,4-Dihydropyridines

Oxidizing AgentTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Nitric Acid (HNO₃)Acetic acid, refluxVariable, often lowInexpensiveHarsh conditions, promotes oxidative dealkylation
Iodine (I₂)Methanol, reflux80-95Mild, high yielding, tolerates various substituentsLonger reaction times without a base
Ceric Ammonium Nitrate (CAN)Acetonitrile, room temp.85-95Mild, efficient at room temperatureStoichiometric amounts often required
Manganese Dioxide (MnO₂)Dichloromethane, reflux91-100Mild, high yieldingHeterogeneous, requires filtration

Table 2: Conventional Heating vs. Microwave Irradiation for Hantzsch Synthesis

MethodTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Conventional Heating2-15 hours40-70Simple setupLong reaction times, often lower yields
Microwave Irradiation2-8 minutes80-97Rapid, higher yields, energy efficientRequires specialized equipment

Experimental Protocols

Protocol 1: One-Pot Hantzsch Synthesis and Aromatization with Iodine

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Iodine (1.2 mmol)

Procedure:

  • In a round-bottom flask, combine the aldehyde, this compound, and ammonium acetate in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • After the initial condensation is complete, add iodine to the reaction mixture.

  • Continue to reflux the mixture and monitor the aromatization by TLC until the dihydropyridine intermediate is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Ammonium acetate (1.5 mmol)

Procedure:

  • In a microwave process vial, combine the aromatic aldehyde, dimedone, and ammonium acetate.

  • The reaction is carried out under solvent- and catalyst-free conditions.

  • Place the vial in a microwave synthesizer and irradiate at 700 W for 3-8 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and purify the product by recrystallization from ethanol.

Visualizations

Hantzsch_Side_Reactions cluster_main Desired Hantzsch Pathway cluster_side Common Side Reactions Reactants Aldehyde + 2x β-Dicarbonyl + Ammonia DHP_1_4 1,4-Dihydropyridine (Intermediate) Reactants->DHP_1_4 Condensation DHP_1_2 1,2-Dihydropyridine (Isomer) Reactants->DHP_1_2 Alternative Cyclization Self_Condensation Self-Condensation Product Reactants->Self_Condensation Competing Reaction Pyridine Desired Pyridine (Final Product) DHP_1_4->Pyridine Aromatization Dealkylated Dealkylated Pyridine DHP_1_4->Dealkylated Harsh Oxidation

Caption: Overview of the main Hantzsch reaction pathway and common side reactions.

Troubleshooting_Workflow Start Low Yield or Unexpected Product Analyze Analyze TLC and Spectroscopic Data Start->Analyze Dealkylation Dealkylated Product Observed? Analyze->Dealkylation Isomer Isomeric Product Observed? Dealkylation->Isomer No Sol_Dealkylation Use Milder Oxidant (I₂, CAN, MnO₂) Dealkylation->Sol_Dealkylation Yes Incomplete Incomplete Reaction? Isomer->Incomplete No Sol_Isomer Change Catalyst & Optimize Conditions Isomer->Sol_Isomer Yes Sol_Incomplete Increase Temp., Use Microwave, or One-Pot Method Incomplete->Sol_Incomplete Yes End Improved Yield of Desired Product Incomplete->End No Sol_Dealkylation->End Sol_Isomer->End Sol_Incomplete->End

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

References

Technical Support Center: Optimizing the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this pivotal carbon-carbon bond-forming reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Knoevenagel condensation in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in a Knoevenagel condensation can stem from several factors. Key considerations include the choice and concentration of the catalyst, unfavorable reaction equilibrium, and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Catalyst Selection and Concentration: The catalyst, typically a weak base, must be sufficiently strong to deprotonate the active methylene compound without promoting self-condensation of the carbonyl reactant.[1] If the catalyst is too weak or its concentration is too low, the reaction may not proceed to completion.[2] Conversely, a base that is too strong can lead to side reactions.[1][2] Consider screening different weak bases like piperidine, pyridine, or ammonium salts.

  • Water Removal: Since water is a byproduct of the condensation, its presence can unfavorably shift the reaction equilibrium. Removing water as it forms, for example, through azeotropic distillation with a solvent like toluene or by using molecular sieves, can significantly improve the yield.

  • Reaction Temperature: The optimal temperature is substrate-dependent. While some reactions proceed efficiently at room temperature, less reactive substrates, such as certain ketones, may require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.

  • Solvent Choice: The polarity of the solvent can influence both the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate the reaction, while protic solvents like ethanol are also effective and offer a greener alternative.

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: The most common side reactions in the Knoevenagel condensation are the self-condensation of the aldehyde or ketone and the Michael addition of a second molecule of the active methylene compound to the initial product.

Troubleshooting Steps to Minimize Side Reactions:

  • Self-Condensation: This is more prevalent when using strong bases. To mitigate this, use a weaker base such as piperidine or pyridine.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor. To reduce this subsequent reaction, consider the following:

    • Control Stoichiometry: Use a slight excess of the carbonyl compound relative to the active methylene compound.

    • Slow Addition: Add the active methylene compound slowly to the reaction mixture to keep its instantaneous concentration low.

    • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the Michael addition.

  • Decarboxylation: When using active methylene compounds containing a carboxylic acid group, such as in the Doebner modification, unintended decarboxylation can occur. To control this, optimize the reaction time and consider alternative solvent/base systems if pyridine is promoting excessive decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, which is a compound with two electron-withdrawing groups attached to a CH₂ group. This reaction is typically catalyzed by a weak base and is followed by a dehydration step to yield an α,β-unsaturated product.

Q2: What are suitable catalysts for the Knoevenagel condensation?

A2: Weak bases are the most common catalysts. These include primary, secondary, and tertiary amines like piperidine, pyridine, and β-alanine. Ammonium salts such as ammonium acetate are also frequently used. In recent years, various heterogeneous catalysts, including functionalized metal-organic frameworks (MOFs) and biocatalysts, have been developed to facilitate easier separation and promote greener reaction conditions.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence both the reaction rate and selectivity. Polar aprotic solvents like DMF and DMSO can accelerate the reaction. Protic solvents such as ethanol are also effective and are often considered more environmentally friendly. Nonpolar solvents like toluene are particularly useful when azeotropic removal of water is required to drive the reaction to completion. Solvent-free conditions are also an increasingly popular green alternative.

Q4: What is the typical temperature range for a Knoevenagel condensation?

A4: Knoevenagel condensations can be conducted over a broad temperature range, from room temperature to reflux. Highly reactive substrates may react efficiently at ambient temperature, whereas less reactive starting materials, like ketones, often necessitate heating.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis of conversion and product formation, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q6: What is the Doebner modification?

A6: The Doebner modification of the Knoevenagel condensation involves the use of malonic acid as the active methylene compound in the presence of pyridine, which acts as both the solvent and the catalyst. A key feature of this modification is that the initial condensation product undergoes decarboxylation.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the Knoevenagel condensation.

Table 1: Comparison of Catalysts for the Condensation of Benzaldehyde with Malononitrile

Catalyst TypeCatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
HeterogeneousBasic-Meso-ZSM-520 mg-500.5 h>95
HeterogeneousIn/AlMCM-410.1 gEthanolRT25 min95
Heterogeneous1CaO–1.5MgO0.05 gWaterRT-High
OrganocatalystL-Proline10 mol%Solvent-freeRT15 min88
OrganocatalystL-Tyrosine-Solvent-freeRT10-15 min94
Ionic Liquid[bnmim]OH10 mol%GrindingRT5-15 minHigh
BiocatalystBaker's Yeast2 gEthanolRT-High

Table 2: Influence of Solvent on the Knoevenagel Condensation

SolventDielectric Constant (ε)Reaction TimeYield (%)Reference
Ethanol24.55-97
Water80.10-66
Acetonitrile37.5015 min>99
DMF36.7015 min81-99
Toluene2.38-Lower than DMF

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

  • To a round-bottomed flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Doebner Modification with Water Removal

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine.

  • Add the aromatic aldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of piperidine or β-alanine.

  • Heat the reaction mixture to reflux and stir for the desired amount of time (typically 2-6 hours).

  • Monitor the reaction for the evolution of CO₂ (indicating decarboxylation) and by TLC.

  • After cooling to room temperature, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 3: Solvent-Free Knoevenagel Condensation

  • Dissolve malonic acid (10 mmol) in a minimum amount of a suitable solvent (e.g., 2.5 mL of ethyl acetate).

  • Add the aldehyde (e.g., syringaldehyde, 5 mmol) and piperidine (2 mmol).

  • Remove the solvent by distillation under reduced pressure at 40°C.

  • Heat the resulting solid for 2 hours at 90°C for complete conversion.

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Aldehyde/Ketone & Active Methylene Compound catalyst Choose Catalyst (e.g., Piperidine) start->catalyst solvent Select Solvent (e.g., Ethanol, Toluene) catalyst->solvent mix Combine Reactants, Solvent, and Catalyst solvent->mix heat Set Reaction Temperature (RT to Reflux) mix->heat monitor Monitor Progress (TLC, GC, HPLC) heat->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration active_methylene Active Methylene Compound enolate Enolate/Carbanion active_methylene->enolate Deprotonation base Base (B:) carbonyl Aldehyde/Ketone aldol_adduct Aldol-type Adduct enolate->aldol_adduct Nucleophilic Attack carbonyl->aldol_adduct product α,β-Unsaturated Product aldol_adduct->product Elimination water Water (H₂O)

Caption: Simplified reaction mechanism of the Knoevenagel condensation.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Products? check_catalyst Optimize Catalyst & Concentration start->check_catalyst Low Yield weaker_base Use Weaker Base (vs. Self-Condensation) start->weaker_base Side Products remove_water Remove Water (Azeotropic Distillation) check_catalyst->remove_water adjust_temp Adjust Temperature remove_water->adjust_temp screen_solvents Screen Solvents adjust_temp->screen_solvents control_stoichiometry Control Stoichiometry (vs. Michael Addition) weaker_base->control_stoichiometry slow_addition Slow Addition of Nucleophile control_stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp

Caption: Troubleshooting decision tree for common Knoevenagel condensation issues.

References

Technical Support Center: Japp-Klingemann Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Japp-Klingemann reaction, particularly in addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Japp-Klingemann reaction in a question-and-answer format.

Q1: My Japp-Klingemann reaction is resulting in a very low yield or failing completely. What are the most common causes?

Low yields in the Japp-Klingemann reaction can often be attributed to several critical factors. The most common issues include the instability of the diazonium salt, improper pH control during the coupling reaction, and the formation of side products. Sub-optimal temperatures during diazotization and coupling can also significantly decrease the yield.

Q2: I suspect my diazonium salt is decomposing before it can react. How can I mitigate this?

Aryl diazonium salts are notoriously unstable, especially those with electron-donating groups, and their decomposition is a frequent cause of low yields.[1] To minimize decomposition, it is crucial to prepare the diazonium salt at a low temperature, typically between 0-5 °C, using an ice-salt bath.[2] The freshly prepared diazonium salt solution should be used immediately in the subsequent coupling step. Any delay can lead to significant degradation of the salt. For particularly unstable diazonium salts, conducting the reaction at even lower temperatures, such as -15 °C, may be beneficial.[1]

Q3: What is the optimal pH for the coupling step, and how do I maintain it?

The pH of the reaction mixture during the coupling of the diazonium salt with the β-keto ester or acid is critical. The reaction requires a weakly acidic to neutral pH (typically pH 4-5) to proceed efficiently.[1] A very acidic medium (pH 0-1) will not have a sufficient concentration of the enolate anion of the active methylene compound, which is the nucleophile in this reaction.[1] Conversely, strongly basic conditions can lead to the formation of unwanted side products. To maintain the optimal pH, a buffer system, most commonly an excess of sodium acetate, is used. It is advisable to use 3-4 equivalents of sodium acetate to ensure the pH remains in the desired range.

Q4: Instead of my desired hydrazone, I am isolating a stable azo compound. What is causing this and how can I fix it?

The formation of a stable azo compound instead of the desired hydrazone is an indication that the final hydrolysis and rearrangement step of the Japp-Klingemann reaction is not occurring. This can happen under conventional reaction conditions, especially if the intermediate azo compound is particularly stable. Increasing the temperature or the pH can promote the conversion of the azo intermediate to the hydrazone; however, this must be done cautiously as it can also lead to the formation of numerous side products. In some cases, adjusting the workup procedure to include a mildly basic or acidic wash can facilitate the final rearrangement.

Q5: How do electron-donating or electron-withdrawing groups on the aniline starting material affect the reaction?

The electronic nature of the substituents on the starting aniline can have a significant impact on the Japp-Klingemann reaction.

  • Electron-donating groups (e.g., methoxy, alkyl groups) on the aniline can make the resulting diazonium salt less electrophilic and more unstable, often leading to lower yields and the formation of tarry byproducts. For these substrates, it is especially important to maintain very low temperatures during diazotization and to use the diazonium salt immediately.

  • Electron-withdrawing groups (e.g., nitro, chloro groups) generally form more stable diazonium salts, which can lead to cleaner reactions and better yields. However, in some cases, unexpected side reactions can occur. For instance, in the presence of hydrochloric acid, a nitro group on the diazonium salt can sometimes be substituted by a chloride ion.

Q6: My reaction mixture is a complex mess of products that are difficult to separate. What can I do to improve the purity of my crude product?

A complex product mixture is often a result of side reactions. To minimize these, consider the following:

  • Control the stoichiometry: Using a large excess of sodium nitrite during diazotization can lead to the formation of NO and NO2, which can nitrosate your dione. It is recommended to use a slight excess (e.g., 1.05 equivalents) of sodium nitrite.

  • Optimize temperature control: Strictly maintain the temperature at 0-5 °C throughout the diazotization and coupling steps.

  • Purification strategy: If the desired product is difficult to separate from byproducts, consider alternative purification techniques. While recrystallization is common, flash chromatography may be necessary for challenging separations.

Quantitative Data Summary

The yield of the Japp-Klingemann reaction is highly dependent on the specific substrates and reaction conditions employed. Below is a table summarizing reported yields for the synthesis of various hydrazones. Note that these results are compiled from different studies and are not from a single comparative experiment.

Starting Anilineβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Reported Yield (%)
AnilineEthyl acetoacetateSodium acetateEthanol/Water0-576-85
p-Toluidine2-Chloro-1-phenyl-1,3-butanedioneSodium acetateEthanol0Low
o-AnisidineNot specifiedNot specifiedNot specifiedNot specifiedSuccessful reaction
m-AnisidineNot specifiedNot specifiedNot specifiedNot specifiedSuccessful reaction
3,5-DimethoxyanilineNot specifiedNot specifiedNot specifiedNot specifiedDifficult separation
Various anilinesEthyl α-phenylthiocarbamylacetoacetateSodium acetateNot specifiedNot specified25-45

Detailed Experimental Protocol: Synthesis of Ethyl Pyruvate Phenylhydrazone

This protocol details the synthesis of ethyl pyruvate phenylhydrazone from this compound and aniline, a common application of the Japp-Klingemann reaction.

Part A: Diazotization of Aniline

  • In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for 15-20 minutes at this temperature after the addition is complete. The resulting solution contains the benzenediazonium chloride.

Part B: Coupling Reaction

  • In a separate, larger flask, dissolve this compound (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • The precipitated crude ethyl pyruvate phenylhydrazone is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl pyruvate phenylhydrazone.

Visualizations

Diagram 1: General Mechanism of the Japp-Klingemann Reaction

Japp_Klingemann_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps beta_keto_ester β-Keto Ester/Acid enolate Enolate Formation (Base) beta_keto_ester->enolate + Base diazonium_salt Ar-N₂⁺ X⁻ azo_compound Azo Intermediate diazonium_salt->azo_compound enolate->azo_compound + Ar-N₂⁺ X⁻ hydrolysis Hydrolysis/ Decarboxylation azo_compound->hydrolysis hydrazone Hydrazone Product hydrolysis->hydrazone

Caption: General mechanism of the Japp-Klingemann reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in Japp-Klingemann Reaction check_diazonium Check Diazonium Salt Stability start->check_diazonium check_pH Verify Reaction pH start->check_pH check_temp Confirm Temperature Control start->check_temp check_side_products Analyze for Side Products start->check_side_products sol_diazonium Use immediately after preparation Maintain 0-5 °C check_diazonium->sol_diazonium sol_pH Ensure sufficient buffer (e.g., 3-4 eq. NaOAc) Target pH 4-5 check_pH->sol_pH sol_temp Use ice-salt bath Monitor internal temperature check_temp->sol_temp sol_side_products Optimize stoichiometry Adjust workup procedure check_side_products->sol_side_products end Improved Yield sol_diazonium->end sol_pH->end sol_temp->end sol_side_products->end

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Purification of Crude Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude ethyl acetoacetate reaction products. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the Claisen condensation of ethyl acetate, often contains several impurities. The most common are unreacted ethyl acetate, ethanol, acetic acid, and water.[1][2] Acetic acid can form from the hydrolysis of ethyl acetate or during the acidic workup of the reaction mixture.[1][3] Additionally, unstable byproducts like acetoacetic acid may be present, which can further decompose into acetone and carbon dioxide.[3]

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantitative analysis of impurities. Spectroscopic methods such as ¹H NMR can confirm the structure and identify impurities by their characteristic signals. For a quick qualitative check, Thin-Layer Chromatography (TLC) can be used to monitor the progress of purification.

Q3: What are the recommended storage conditions for purified this compound?

A3: Purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is sensitive to moisture, which can cause hydrolysis back to ethanol and acetoacetic acid, so ensuring the container is anhydrous is critical.

Q4: Why is purification performed under reduced pressure (vacuum distillation)?

A4: this compound has a relatively high boiling point at atmospheric pressure (180.8 °C) and can undergo slight decomposition at this temperature. Performing the distillation under reduced pressure lowers the boiling point, which prevents thermal degradation and the formation of byproducts, resulting in a purer final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: The final product has a low pH or a sharp, acidic smell.

  • Possible Cause: Presence of residual acetic acid. This is a common impurity, especially if the crude product was not adequately neutralized or washed after an acidic workup.

  • Solution: Wash the crude this compound with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃) in a separatory funnel. The basic wash will neutralize the acetic acid, converting it to sodium acetate, which is soluble in the aqueous layer. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be produced. After the basic wash, wash with water and then a final wash with brine (saturated NaCl solution) to help remove dissolved water from the organic layer.

Issue 2: The purified product appears cloudy or contains water.

  • Possible Cause: Incomplete drying of the organic layer before distillation. Ethyl acetate can dissolve a small amount of water, which can then co-distill if not removed.

  • Solution: Ensure the this compound is thoroughly dried with a suitable drying agent before distillation. After the aqueous washes, treat the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or potassium carbonate (K₂CO₃). Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed. Filter off the drying agent before proceeding to distillation.

Issue 3: The distillation yield is low, or there is significant residue in the distillation flask.

  • Possible Cause 1: Hydrolysis of this compound during workup. The presence of water, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the ester.

  • Solution 1: Ensure the workup is performed efficiently and at low temperatures where possible. Use anhydrous solvents and reagents to minimize water content.

  • Possible Cause 2: Inefficient fractional distillation. If the distillation column is not efficient enough, it may be difficult to separate this compound from impurities with close boiling points, leading to a broad boiling range and lower yield of the pure fraction.

  • Solution 2: Use a fractionating column (e.g., a Vigreux column) packed with a suitable material to increase the surface area for condensation and vaporization, allowing for a better separation. Ensure a slow and steady distillation rate to allow equilibrium to be established at each theoretical plate in the column.

Issue 4: The product is discolored (yellow or brown).

  • Possible Cause: Thermal decomposition or polymerization of impurities during distillation at too high a temperature.

  • Solution: As mentioned, use vacuum distillation to lower the boiling point and prevent decomposition. If the product is already discolored, a second distillation, potentially with the addition of a small amount of a non-volatile antioxidant, might be necessary. In some cases, treatment with activated charcoal before filtration and distillation can remove colored impurities, though this may reduce the overall yield.

Data Presentation

Table 1: Common Impurities in Crude this compound and Their Removal.

Impurity Chemical Formula Boiling Point (°C) Removal Method Reference
Ethyl Acetate CH₃COOCH₂CH₃ 77.1 Fractional Distillation
Ethanol CH₃CH₂OH 78.4 Aqueous Wash, Fractional Distillation
Acetic Acid CH₃COOH 118.1 Wash with NaHCO₃ or Na₂CO₃ solution
Water H₂O 100.0 Wash with brine, use of drying agents (e.g., MgSO₄)

| Acetoacetic Acid | CH₃COCH₂COOH | Unstable | Decomposes on heating; acidic nature allows removal with basic wash | |

Table 2: Boiling Point of this compound at Various Pressures.

Pressure (mmHg) Boiling Point (°C) Reference
760 180.8
80 100
45 94
29 88
18 76-80

| 14 | 74 | |

Experimental Protocols

Protocol 1: Aqueous Washing and Drying of Crude this compound

  • Transfer to Separatory Funnel: Place the crude this compound reaction product into a separatory funnel of appropriate size.

  • Acid Removal: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas produced. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until no more gas evolves.

  • Water Wash: Add deionized water to the organic layer in the separatory funnel. Shake for 30 seconds, allow the layers to separate, and drain the aqueous layer.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This wash helps to remove the majority of the dissolved water from the organic layer. Shake for 30 seconds and drain the aqueous layer.

  • Drying: Transfer the washed this compound to an Erlenmeyer flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃). Swirl the flask. Add more drying agent until it no longer clumps together.

  • Filtration: Filter the dried this compound by gravity filtration through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask containing the dried crude this compound and a few boiling chips. Attach a fractionating column (e.g., Vigreux) to the flask, followed by a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed, especially if performing a vacuum distillation.

  • Vacuum Application (Recommended): If using a vacuum, connect the apparatus to a vacuum pump with a trap and a manometer to monitor the pressure. Slowly reduce the pressure to the desired level (e.g., 18-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will primarily consist of low-boiling impurities like residual ethyl acetate. The temperature will be unstable and lower than the expected boiling point of the product at that pressure.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound for the given pressure (see Table 2), switch to a new receiving flask to collect the pure product.

    • End-run: Stop the distillation when the temperature either begins to drop or rises significantly, indicating that the product has been distilled and higher-boiling impurities are starting to come over. Do not distill to dryness.

  • Cooling and Storage: Allow the apparatus to cool completely before disassembling, especially if under vacuum. Transfer the purified this compound to a clean, dry, and labeled storage bottle.

Visualizations

PurificationWorkflow cluster_prep Preparation & Washing cluster_drying Drying cluster_distill Distillation Crude Crude this compound Wash_NaHCO3 Wash with sat. NaHCO3 Crude->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over MgSO4 / K2CO3 Wash_Brine->Dry Filter Filter Dry->Filter Distill Fractional Distillation (under vacuum) Filter->Distill Forerun Collect Fore-run (e.g., Ethyl Acetate) Distill->Forerun Low BPt. Main Collect Main Fraction (Pure EAA) Distill->Main Correct BPt. Pure_EAA Purified this compound Main->Pure_EAA

Caption: Workflow for the purification of crude this compound.

TroubleshootingPurity Start Low Purity After Distillation Check_pH Check pH / Odor of Product Start->Check_pH Check_Appearance Check for Cloudiness Check_pH->Check_Appearance No (Neutral) Acidic Acidic Impurity (e.g., Acetic Acid) Check_pH->Acidic Yes (Acidic) Check_BPt Broad Boiling Point Range? Check_Appearance->Check_BPt No (Clear) Water Water Contamination Check_Appearance->Water Yes (Cloudy) Inefficient Inefficient Separation Check_BPt->Inefficient Yes Sol_Acid Solution: Rewash with NaHCO3, dry, and redistill. Acidic->Sol_Acid Sol_Water Solution: Ensure thorough drying before distillation. Water->Sol_Water Sol_Inefficient Solution: Use a better fractionating column and slower rate. Inefficient->Sol_Inefficient

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Purification of Ethyl Acetoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from reactions involving ethyl acetoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound from a reaction mixture?

A1: The primary methods for purifying reaction products and removing unreacted this compound hinge on the physical and chemical differences between the starting material and the desired product. The most common techniques are:

  • Distillation (Simple and Fractional): Effective if there is a significant difference in boiling points between this compound and the product.[1]

  • Aqueous Extraction (Work-up): Used to remove water-soluble impurities, unreacted starting materials, and acidic or basic byproducts.[2][3]

  • Column Chromatography: A highly effective method for separating compounds with similar physical properties that are difficult to separate by other means.[4][5]

Q2: What are the key physical properties of this compound that are relevant for purification?

A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy.

PropertyValueSignificance for Purification
Boiling Point 181-184°C at 1 atmServes as a benchmark for separation by distillation. Products with significantly different boiling points can be separated.
Solubility in Water 116-130 g/L at 20-25°CIts moderate water solubility allows for its removal from less polar organic products via aqueous washes.
Density ~1.028 g/mL at 20°CImportant for phase separation during aqueous extractions.
Reactivity Susceptible to hydrolysis under acidic or basic conditions.Purification methods should avoid harsh pH conditions or prolonged heating to prevent degradation of the starting material or product.

Q3: My reaction involves an acetoacetic ester synthesis. What are the typical impurities I should expect?

A3: In a typical acetoacetic ester synthesis, besides unreacted this compound and alkyl halide, you may encounter several byproducts:

  • Dialkylated Product: Formed if a second alkylation occurs at the α-carbon.

  • O-alkylation Product: Results from the enolate attacking with its oxygen atom instead of the carbon.

  • Hydrolysis Products: Presence of water can lead to hydrolysis of the ester, forming acetoacetic acid, which can further decarboxylate to acetone and CO2.

  • Elimination Byproducts: Can occur if using secondary or tertiary alkyl halides.

Troubleshooting Guides

Issue 1: Difficulty Separating Product from this compound by Distillation

Scenario: I've tried simple distillation, but I'm getting a mixture of my product and unreacted this compound in the distillate.

Root Cause Analysis: This issue typically arises when the boiling point of your product is too close to that of this compound (~181°C). Simple distillation is generally effective only for boiling point differences greater than 25-30°C.

Solutions:

  • Fractional Distillation: This technique provides better separation for liquids with close boiling points by using a fractionating column, which is equivalent to performing multiple successive distillations.

  • Vacuum Distillation: Lowering the pressure reduces the boiling points of both substances. This can increase the relative difference in their boiling points and prevent thermal degradation of sensitive compounds. This compound itself can be distilled under vacuum (e.g., 94°C at 35 mmHg).

  • Chemical Conversion: If applicable, you could temporarily convert the product to a derivative with a much higher boiling point (e.g., a salt), distill off the unreacted this compound, and then regenerate your product.

Workflow for Choosing a Distillation Method

G cluster_0 start Assess Boiling Point (BP) Difference (Product vs. This compound) decision Is ΔBP > 25°C? start->decision simple_dist Use Simple Distillation decision->simple_dist Yes vacuum_check Is Product Thermally Stable? decision->vacuum_check No fractional_dist Use Fractional Distillation vacuum_dist Consider Vacuum Distillation vacuum_check->vacuum_dist Yes alt_method Use Alternative Method (e.g., Chromatography) vacuum_check->alt_method No vacuum_dist->fractional_dist

Caption: Decision workflow for selecting the appropriate distillation technique.

Issue 2: Product is Lost During Aqueous Extraction (Work-up)

Scenario: After performing a work-up with aqueous washes, my final product yield is very low. I suspect my product is being lost in the aqueous layers.

Root Cause Analysis: This can happen if your product has significant water solubility or if an emulsion forms, preventing clean separation of the organic and aqueous layers.

Solutions:

  • Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride (brine) solution. This decreases the solubility of organic compounds in the aqueous layer and helps to break up emulsions.

  • Back-Extraction: Combine all aqueous layers and re-extract them one or two more times with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate). This will recover dissolved product.

  • pH Adjustment: Ensure the pH of the aqueous layer is optimal to keep your product in its neutral, less water-soluble form. For example, if your product is acidic, ensure the final washes are not basic, and vice-versa.

  • Solvent Choice: If your product is highly polar, consider using a more polar extraction solvent like ethyl acetate instead of diethyl ether or hexanes.

Issue 3: Product Degradation or Tailing on Silica Gel Column Chromatography

Scenario: When I try to purify my β-keto ester product using column chromatography, I get multiple spots on TLC, broad peaks, or a low recovery of my product.

Root Cause Analysis: Standard silica gel is acidic and can cause degradation of sensitive compounds like β-keto esters. Additionally, the keto-enol tautomerism inherent to these compounds can lead to band broadening and poor separation.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This is commonly done by preparing the silica slurry in a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

  • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral stationary phase like neutral alumina or Florisil.

  • Optimize the Solvent System: A good starting point for many β-keto esters is a mixture of ethyl acetate and hexanes. Adjust the polarity to achieve an Rf value between 0.2 and 0.4 for your product on a TLC plate before running the column.

Protocol: Deactivation of Silica Gel with Triethylamine
  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Add Triethylamine: Add triethylamine (TEA) to the slurry, typically 0.5-1% of the total solvent volume.

  • Pack the Column: Pack the column with the silica gel/TEA slurry as you would for a standard column.

  • Equilibrate the Column: Flush the column with 1-2 column volumes of your regular eluting solvent (without TEA) to remove the excess base.

  • Load and Elute: The column is now ready for you to load your acid-sensitive keto ester and begin the elution process.

Troubleshooting Logic for Column Chromatography

G cluster_1 start Problem: Poor Separation/ Degradation on Silica Column cause1 Possible Cause: Acidic Silica start->cause1 cause2 Possible Cause: Keto-Enol Tautomerism start->cause2 solution1 Solution: Deactivate Silica with TEA cause1->solution1 solution2 Solution: Use Neutral Alumina/Florisil cause1->solution2 solution3 Solution: Optimize Solvent Polarity cause2->solution3

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Monitoring Ethyl Acetoacetate Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thin-layer chromatography (TLC) for monitoring reactions involving ethyl acetoacetate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor an this compound reaction?

A1: Thin-layer chromatography (TLC) is a technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[1][2] In the context of a reaction, TLC allows for the visual tracking of the consumption of the starting material (e.g., this compound) and the formation of the product over time.[1] As the reaction progresses, aliquots are spotted on a TLC plate. Generally, the product will have a different polarity than the starting materials, resulting in a different retention factor (Rf), which is the distance traveled by the spot divided by the distance traveled by the solvent front.[1][3]

Q2: How do I select an appropriate solvent system (mobile phase) for my this compound reaction?

A2: The ideal solvent system will provide good separation between your starting materials and products, with Rf values ideally between 0.15 and 0.85. A common and effective solvent system for many organic compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. You can adjust the polarity of the mobile phase by varying the ratio of these solvents.

  • If your spots are too close to the baseline (low Rf), the solvent is not polar enough; increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • If your spots are too close to the solvent front (high Rf), the solvent is too polar; decrease the proportion of the polar solvent.

A good starting point for many reactions is a 20% ethyl acetate in hexanes solution.

Q3: What are the best methods to visualize this compound and its derivatives on a TLC plate?

A3: Since this compound and many of its products are not colored, a visualization technique is required.

  • UV Light: If your compounds have a UV-active chromophore (like an aromatic ring), they can be visualized under a UV lamp (usually 254 nm). The spots will appear dark against a fluorescent green background on most commercial TLC plates.

  • Iodine Chamber: Exposing the plate to iodine vapor is a common non-destructive method that works well for many organic compounds, especially those with unsaturation. The spots will appear as yellow-brown stains.

  • Chemical Stains: These are destructive methods where the plate is dipped into a staining solution and then heated.

    • p-Anisaldehyde Stain: An excellent all-purpose stain for many functional groups.

    • Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized, such as alcohols and alkenes.

    • Phosphomolybdic Acid Stain: This is another versatile stain that can visualize a wide range of organic compounds.

Q4: How often should I take samples from my reaction for TLC analysis?

A4: The frequency of sampling depends on the expected rate of your reaction. For a reaction that is expected to take several hours, you might take a sample every 15-30 minutes initially, and then less frequently as the reaction proceeds. For slower reactions, sampling every hour or two may be sufficient. The goal is to get a clear picture of the reaction's progress over time.

Q5: What is a "co-spot" and why is it important in reaction monitoring?

A5: A co-spot is a single lane on the TLC plate where you apply both a sample of your starting material and an aliquot of your reaction mixture. This is a critical control to confirm the identity of the spots. If the spot from your starting material and a spot in your reaction mixture have the same Rf value, they will appear as a single, elongated spot in the co-spot lane. This helps to avoid confusion, especially if the product's Rf is very close to the starting material's Rf.

Experimental Protocol: Monitoring a Knoevenagel Condensation of this compound and Benzaldehyde

This protocol outlines the general steps for monitoring a Knoevenagel condensation reaction using TLC.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber (e.g., a beaker with a watch glass lid)

  • Capillary tubes for spotting

  • UV lamp

  • Iodine chamber or chemical stain

  • Reaction mixture (this compound, Benzaldehyde, catalyst, solvent)

  • Reference sample of starting materials

Methodology:

  • Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 20% ethyl acetate in hexanes) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of your starting materials (this compound and benzaldehyde) on the first mark.

    • Co Lane: Spot the starting material solution, and then, on the same spot, carefully apply an aliquot from your reaction mixture.

    • Rxn Lane: Spot an aliquot of your reaction mixture on the third mark. Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Spots:

    • First, view the plate under a UV lamp and circle any visible spots with a pencil.

    • Next, place the plate in an iodine chamber or dip it in an appropriate chemical stain and gently heat to visualize the spots.

  • Interpret the Results: Compare the lanes. As the reaction proceeds, the spots corresponding to the starting materials in the "Rxn" lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the limiting starting material spot is no longer visible in the "Rxn" lane.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No Spots Visible Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
Compound is not UV-active.Use a different visualization method, such as an iodine chamber or a chemical stain.
The solvent level in the developing chamber was above the baseline.Ensure the baseline is always above the solvent level when placing the plate in the chamber.
The compound is volatile and may have evaporated.This is less common but can be addressed by ensuring the plate is developed promptly after spotting.
Spots are Streaked or Elongated The sample is too concentrated (overloaded).Dilute the sample and re-run the TLC.
The compound is highly acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.
The compound is unstable on the silica gel.Consider using a different stationary phase (e.g., alumina) or neutralizing the silica plate with a base.
Rf Values are Too High (spots near solvent front) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., use less ethyl acetate and more hexanes).
Rf Values are Too Low (spots near baseline) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.
Poor Separation of Spots The polarity of the mobile phase is not optimal.Try a different solvent system with varying polarities or different solvent components.
Solvent Front is Uneven The TLC plate was touching the side of the chamber or the filter paper.Ensure the plate is centered in the chamber and not touching the sides.
The bottom edge of the TLC plate is not level.Ensure the plate rests flat on the bottom of the chamber.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis TLC Analysis cluster_interpretation Interpretation prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate prep_plate Prepare & Spot TLC Plate prep_plate->develop_plate start_reaction Start Reaction take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot take_aliquot->prep_plate dry_plate Dry Plate & Mark Front develop_plate->dry_plate visualize Visualize (UV, Stain) dry_plate->visualize analyze_spots Analyze Spots (Rf, Intensity) visualize->analyze_spots decision Decision: Continue or Stop Reaction analyze_spots->decision decision->take_aliquot Continue

Caption: Experimental workflow for monitoring a reaction using TLC.

troubleshooting_tree start TLC Plate Issue q1 Are spots visible? start->q1 sol_no_spots Check Sample Concentration Change Visualization Method q1->sol_no_spots No q2 Are spots streaked? q1->q2 Yes a1_no No a1_yes Yes sol_streaking Dilute Sample Add Acid/Base to Eluent q2->sol_streaking Yes q3 What is the Rf value? q2->q3 No a2_yes Yes a2_no No sol_rf_high Decrease Eluent Polarity q3->sol_rf_high Too High sol_rf_low Increase Eluent Polarity q3->sol_rf_low Too Low end_node Good Separation q3->end_node Good a3_high Too High (>0.8) a3_low Too Low (<0.2) a3_ok Good (0.2-0.8)

Caption: Decision tree for troubleshooting common TLC problems.

References

Effect of temperature on the Hantzsch dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch dihydropyridine synthesis, with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the Hantzsch dihydropyridine synthesis?

Temperature is a critical parameter in the Hantzsch synthesis. Generally, increasing the temperature accelerates the reaction rate. Reactions at room temperature are possible but may be slow, while heating, often to the reflux temperature of the solvent (e.g., ethanol), significantly reduces the reaction time.[1][2] However, excessively high temperatures can lead to the formation of byproducts and decomposition of both reactants and products.[3] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Q2: Can the Hantzsch synthesis be performed at room temperature?

Yes, the Hantzsch synthesis can be carried out at room temperature, and this is often promoted in "green" chemistry protocols to reduce energy consumption.[4][5] However, room temperature reactions are typically slower than those conducted at elevated temperatures and may require the use of a catalyst to achieve a good yield in a reasonable timeframe.

Q3: What happens if the reaction temperature is too low?

Very low temperatures can significantly hinder or even prevent the Hantzsch reaction from proceeding. In one study, when the reaction was cooled to -77 °C or -17 °C, no product was observed. This is because the reactants lack the necessary activation energy for the initial condensation steps to occur at a sufficient rate.

Q4: What are the risks of using excessively high temperatures?

While heating is common, excessively high temperatures can be detrimental. Potential issues include:

  • Decomposition: The dihydropyridine product can be sensitive to heat and may decompose, leading to lower yields and a complex mixture of impurities.

  • Side Reactions: Higher temperatures can promote alternative reaction pathways, leading to the formation of various side products. This can complicate the purification process.

  • Solvent Loss: If the reaction is not properly contained (e.g., with a reflux condenser), solvent can evaporate, leading to changes in concentration and potentially affecting the reaction outcome.

Q5: How does temperature affect the subsequent aromatization of the dihydropyridine product?

The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine. Aromatization to the corresponding pyridine is a separate oxidative step. This oxidation can sometimes be promoted by heat, especially in the presence of air (oxygen). In some cases, increasing the temperature can lead to the conversion of the dihydropyridine to the pyridine.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause (Temperature-Related) Troubleshooting Steps
Reaction is sluggish or has not proceeded to completion after a long time.Reaction temperature is too low. 1. Gradually increase the reaction temperature. If conducting the reaction at room temperature, consider heating to a moderate temperature (e.g., 50-60 °C) or to reflux. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC). 3. If heating is not desirable, consider adding a suitable catalyst to increase the reaction rate at a lower temperature.
The reaction mixture has darkened significantly upon heating.Decomposition of starting materials or product at high temperature. 1. Reduce the reaction temperature. If at reflux, try a lower temperature (e.g., 60 °C). 2. Ensure that the aldehyde starting material is pure, as impurities can sometimes promote decomposition at higher temperatures. 3. Consider a shorter reaction time and monitor closely by TLC to isolate the product before significant decomposition occurs.
Yield is low despite the reaction going to completion according to TLC.Product is decomposing during work-up or isolation. 1. Avoid excessive heating during solvent removal on a rotary evaporator. 2. If purification is done by column chromatography, be aware that the product may be sensitive to the stationary phase (silica gel or alumina) and may degrade if left on the column for too long.
Issue 2: Formation of Multiple Products (Impure Reaction Mixture)
Symptom Possible Cause (Temperature-Related) Troubleshooting Steps
TLC shows multiple spots in addition to the desired product spot.High temperature is promoting side reactions. 1. Lower the reaction temperature. Side reactions often have a higher activation energy than the main reaction and are therefore more prevalent at higher temperatures. 2. Consider a stepwise approach where the Knoevenagel and enamine intermediates are pre-formed at a lower temperature before the final cyclization.
A highly fluorescent yellow spot is observed on the TLC plate.Formation of a Hantzsch-type byproduct. This is more commonly reported in the related Biginelli reaction where urea is used, and at higher temperatures, it can decompose to ammonia, leading to the Hantzsch byproduct. While less common in the standard Hantzsch synthesis, unexpected side reactions can occur at elevated temperatures. Lowering the temperature is a key strategy to minimize this.

Data Presentation

The following tables summarize the effect of temperature on the Hantzsch synthesis based on literature data.

Table 1: Effect of Temperature and Catalyst on a Model Hantzsch Reaction in Ethanol

Reaction: Benzaldehyde, Ethyl Acetoacetate, and Ammonium Acetate in Ethanol

Temperature Catalyst Reaction Time Yield Reference
RefluxPhenylboronic acid (10 mol%)< 5 hours~85%
Room TemperatureNoneSlower than refluxLower than reflux
RefluxNoneSlower than catalyzed reactionLower than catalyzed reaction

Table 2: Effect of Temperature on a Solvent-Free Hantzsch Reaction

Temperature (°C) Yield (%) Reference
18025
20080

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis under Reflux in Ethanol

This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzaldehyde, this compound, and ammonium acetate.

  • Add ethanol to the flask (a typical concentration is in the range of 0.5-1.0 M with respect to the aldehyde).

  • Heat the reaction mixture to reflux with vigorous stirring. The reflux temperature of ethanol is approximately 78 °C.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The starting materials (benzaldehyde and this compound) will have higher Rf values than the more polar dihydropyridine product.

  • Upon completion (typically after several hours), allow the reaction mixture to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hantzsch Synthesis at Room Temperature

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve the benzaldehyde, this compound, and ammonium acetate in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Note that the reaction will be significantly slower than at reflux and may require 24 hours or longer to reach completion.

  • Once the reaction is complete, the work-up and purification can be performed as described in Protocol 1.

Visualizations

Hantzsch Synthesis Signaling Pathway

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq) enamine Enamine ketoester2->enamine ammonia Ammonia ammonia->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition enamine->michael_adduct dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration

Caption: The reaction mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Workflow for Temperature Optimization

Temp_Optimization_Workflow cluster_conditions Set Reaction Temperature start Start: Prepare Reaction Mixture temp_rt Room Temperature start->temp_rt temp_50 50 °C start->temp_50 temp_reflux Reflux (e.g., 78 °C in EtOH) start->temp_reflux monitor Monitor by TLC at Regular Intervals temp_rt->monitor temp_50->monitor temp_reflux->monitor workup Reaction Work-up & Product Isolation monitor->workup analyze Analyze Yield and Purity (e.g., NMR, LC-MS) workup->analyze decision Optimal Conditions Identified? analyze->decision decision->start No, further optimization needed end End decision->end Yes Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield Observed check_completion Is the reaction complete by TLC? start->check_completion increase_temp Increase Temperature check_completion->increase_temp No check_decomposition Is there evidence of decomposition (dark color)? check_completion->check_decomposition Yes increase_time Increase Reaction Time increase_temp->increase_time add_catalyst Consider Adding a Catalyst increase_time->add_catalyst lower_temp Lower Reaction Temperature check_decomposition->lower_temp Yes workup_issue Check Work-up/Purification Procedure check_decomposition->workup_issue No

References

Choosing the right solvent for ethyl acetoacetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on choosing the right solvent for reactions involving ethyl acetoacetate and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it problematic?

This compound can react with water in a process called hydrolysis, which breaks the ester bond.[1] This is problematic as it consumes your starting material and forms undesired byproducts: ethanol and acetoacetic acid. The latter is unstable and can further decompose (decarboxylate) to acetone and carbon dioxide, leading to a complex mixture and significantly reducing the yield of your target molecule.[1]

Q2: What are the typical signs of significant hydrolysis in my reaction?

Common indicators of significant hydrolysis include:

  • Low Yield: A lower-than-expected yield of the desired product is the most common sign.[1]

  • Presence of Byproducts: The detection of acetone, ethanol, or acetoacetic acid in your reaction mixture via analytical methods like GC-MS or NMR is a clear indication of hydrolysis.[1]

  • Gas Evolution: The decarboxylation of the acetoacetic acid byproduct produces carbon dioxide gas, which may be observed as bubbling.[1]

  • pH Changes: The formation of acetoacetic acid will decrease the pH of your reaction mixture if it is not buffered.

Q3: How can I prevent the hydrolysis of this compound during a reaction?

Preventing hydrolysis is crucial for successful synthesis. The key is to maintain an anhydrous (water-free) environment.

  • Use Anhydrous Solvents: Ensure that the solvent for your reaction (e.g., ethanol) is thoroughly dried.

  • Dry Glassware and Reagents: All glassware should be oven-dried, and reagents should be anhydrous.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential side reactions, including hydrolysis.

Q4: I am observing a significant amount of a byproduct. How can I identify and minimize its formation?

The most common byproducts in alkylation reactions are the O-alkylated product and the dialkylated product.

  • O-alkylation vs. C-alkylation: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. To favor the desired C-alkylation, it is recommended to use less polar solvents and ensure the presence of a cation that can coordinate with the oxygen atom of the enolate. The choice of alkylating agent also plays a role; for instance, using alkyl iodides tends to favor C-alkylation more than alkyl chlorides.

  • Dialkylation: The monoalkylated product still has an acidic proton and can be deprotonated and alkylated a second time. To minimize dialkylation, a slight excess of this compound can be used relative to the base and the alkylating agent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive base (e.g., old sodium hydride). 2. Wet reagents or solvent. 3. Unreactive alkyl halide (e.g., tertiary or vinyl halide). 4. The reaction temperature is too low.1. Use a fresh, high-quality base. 2. Ensure all glassware is oven-dried and that reagents and solvents are anhydrous. 3. Use a primary or methyl alkyl halide. 4. Gradually increase the reaction temperature while monitoring for product formation by TLC or GC.
Mixture of mono- and dialkylated products 1. Incorrect stoichiometry of reagents. 2. Rapid addition of the alkylating agent.1. Use a slight excess (1.1-1.2 equivalents) of this compound relative to the base and alkyl halide. 2. Add the alkylating agent slowly and at a controlled temperature.
Presence of elimination byproducts Use of secondary or tertiary alkyl halides.Use a primary or methyl alkyl halide.
Significant O-alkylation The reaction conditions favor O-alkylation (e.g., highly polar aprotic solvent, "free" enolate).Use a less polar solvent and a cation that coordinates with the enolate oxygen (e.g., Li+).
Difficult product purification 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions to minimize side reactions. Consider purification by column chromatography.

Data Presentation: Solvent Properties

The choice of solvent is critical and can influence the reaction's success, yield, and selectivity. Below is a table summarizing the physical properties of common solvents used in this compound reactions.

SolventFormulaBoiling Point (°C)Density (g/mL at 20°C)Dielectric Constant (at 20°C unless noted)
EthanolC₂H₆O78.50.78924.55 (25°C)
MethanolCH₄O64.50.79132.70 (25°C)
WaterH₂O1000.99880.1
Tetrahydrofuran (THF)C₄H₈O660.8897.58 (25°C)
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.71 (25°C)
AcetonitrileC₂H₃N81.60.78637.5
TolueneC₇H₈110.60.8672.38 (25°C)
Dimethyl sulfoxide (DMSO)C₂H₆OS1891.09246.68

Experimental Protocols

Protocol 1: Alkylation of this compound (Synthesis of Ethyl n-Butylacetoacetate)

This protocol describes the alkylation of this compound using n-butyl bromide.

Materials:

  • Sodium metal (5 atoms)

  • Absolute ethanol (2.5 L)

  • This compound (5 moles)

  • n-Butyl bromide (5.47 moles)

  • 5-L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Steam bath

Procedure:

  • Enolate Formation:

    • Place 2.5 L of absolute ethanol in the 5-L round-bottom flask.

    • Gradually add 115 g (5 atoms) of metallic sodium in pieces over 3-4 hours.

    • After all the sodium has dissolved to form sodium ethoxide, add 650 g (5 moles) of this compound.

  • Alkylation:

    • Start the mechanical stirrer and heat the solution to a gentle boil.

    • Add 750 g (5.47 moles) of n-butyl bromide over about two hours to the boiling solution.

    • Continue refluxing and stirring until a sample of the solution is neutral to moist litmus paper (typically 6-10 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and decant the solution from the sodium bromide precipitate.

    • Wash the salt with 100 cc of absolute alcohol and add the washings to the main solution.

    • Distill the alcohol from the product using a short column on a steam bath.

    • The crude product can be purified by vacuum distillation, collecting the fraction boiling at 112–117°C/16 mm.

Protocol 2: Hantzsch Pyridine Synthesis

This is a representative protocol for the Hantzsch synthesis.

Materials:

  • This compound (2.0 eq.)

  • Aldehyde (1.0 eq.)

  • Ammonium acetate (1.2 eq.)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate (1.2 eq.).

  • Solvent Addition:

    • Add ethanol (20-30 mL) to the flask.

  • Reaction:

    • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture. The product may precipitate.

    • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 3: Japp-Klingemann Reaction (Synthesis of Ethyl Pyruvate Phenylhydrazone)

This protocol details the synthesis of ethyl pyruvate phenylhydrazone from this compound and aniline.

Materials:

  • Aniline (0.1 mol)

  • Concentrated hydrochloric acid (0.25 mol)

  • Water

  • Sodium nitrite (0.1 mol)

  • This compound (0.1 mol)

  • Sodium acetate (0.3 mol)

  • Ethanol

  • Ice-salt bath

Procedure:

  • Diazonium Salt Formation:

    • In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.

  • Coupling Reaction:

    • In a separate larger flask, dissolve this compound (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution to the this compound solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

    • Allow the mixture to stand at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of cold water.

    • Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain the pure product.

Visualizations

Solvent_Selection_Workflow start Start: Define Reaction Type (e.g., Alkylation, Condensation) reaction_type Reaction Type start->reaction_type alkylation Alkylation reaction_type->alkylation Alkylation condensation Condensation (e.g., Hantzsch, Knoevenagel) reaction_type->condensation Condensation base_choice Consider Base Strength (e.g., NaH, NaOEt, LDA) alkylation->base_choice protic_solvent Protic Solvent often suitable (Ethanol, Methanol, Water) condensation->protic_solvent green_chem Consider 'Green' Solvents (Water, Ionic Liquids) condensation->green_chem strong_base Strong Base (NaH, LDA) base_choice->strong_base Strong weak_base Weaker Base (NaOEt, Amines) base_choice->weak_base Weaker aprotic_solvent Use Anhydrous Aprotic Solvent (THF, Diethyl Ether, DMF) strong_base->aprotic_solvent weak_base->protic_solvent final_choice Final Solvent Choice aprotic_solvent->final_choice protic_solvent->final_choice green_chem->final_choice

Caption: Workflow for selecting a suitable solvent for this compound reactions.

C_vs_O_Alkylation enolate This compound Enolate Ambident Nucleophile less_polar Less Polar Solvent (e.g., THF, Diethyl Ether) Coordinating Cation (Li+) polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO, HMPA) 'Free' Anion c_alkylation C-Alkylation (Favored Product) enolate->c_alkylation Attack at α-Carbon o_alkylation O-Alkylation (Side Product) enolate->o_alkylation Attack at Oxygen less_polar->c_alkylation Favors polar_aprotic->o_alkylation Favors

Caption: Influence of solvent polarity on C- versus O-alkylation of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of Hantzsch Dihydropyridine Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch synthesis, a cornerstone of heterocyclic chemistry, provides a robust route to a wide array of 1,4-dihydropyridine (DHP) derivatives. These compounds are of significant interest in medicinal chemistry, with many exhibiting potent calcium channel blocking activity, as exemplified by drugs like nifedipine and amlodipine. Accurate structural characterization of these products is paramount, and proton nuclear magnetic resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for this purpose. This guide offers a comparative overview of the ¹H NMR characterization of Hantzsch dihydropyridine products, supported by experimental data and protocols.

¹H NMR Spectral Data of Representative Hantzsch Dihydropyridines

The ¹H NMR spectrum of a Hantzsch dihydropyridine is characterized by a set of distinct signals that correspond to the protons of the dihydropyridine ring and its substituents. The chemical shifts of these protons can vary depending on the nature of the substituents at the C2, C3, C4, C5, and C6 positions. Below is a table summarizing the typical ¹H NMR chemical shifts for key protons in several well-known Hantzsch dihydropyridine products.

CompoundSolventNH (H1)C4-HC2, C6-CH₃C3, C5-COORAromatic ProtonsOther SignalsReference
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateCDCl₃~5.5-6.0 (s)~4.9-5.1 (s)~2.2-2.4 (s)1.2-1.3 (t), 4.0-4.2 (q)7.0-7.3 (m)[1]
NifedipineCDCl₃~5.8 (br s)~5.0 (s)~2.3 (s)3.6 (s)7.2-8.2 (m)[2][3]
AmlodipineWater (pH 7.0)-5.34 (s)2.29 (s)3.61 (s), 1.17 (t), 4.07 (q)7.18-7.49 (m)3.26 (t), 3.81 (t), 4.69 (t)[4][5]
4-(4-Fluorophenyl) derivativeDMSO-d₆~9.1 (s)~4.9 (s)~2.2 (s)1.1 (t), 4.0 (q)7.0-7.2 (m)

Key Observations from the Data:

  • NH Proton (H1): The proton on the nitrogen atom of the dihydropyridine ring typically appears as a broad singlet in the range of δ 5.5-9.1 ppm. Its chemical shift is sensitive to the solvent and the substituents on the ring.

  • C4 Proton: The proton at the C4 position, which is adjacent to the aryl or alkyl substituent, usually resonates as a singlet around δ 4.9-5.4 ppm.

  • C2 and C6 Methyl Protons: The methyl groups at the C2 and C6 positions are magnetically equivalent in symmetrically substituted dihydropyridines and appear as a sharp singlet in the region of δ 2.2-2.4 ppm.

  • Ester Protons (C3 and C5): The protons of the ester groups at the C3 and C5 positions give rise to characteristic signals. For ethyl esters, a quartet and a triplet are observed, while for methyl esters, a singlet is seen.

  • Aromatic Protons: The protons of the aromatic substituent at the C4 position typically appear in the aromatic region of the spectrum (δ 7.0-8.2 ppm), with their multiplicity depending on the substitution pattern.

Comparison with Alternative Characterization Methods

While ¹H NMR is a powerful tool, a comprehensive characterization of Hantzsch dihydropyridine products often involves a combination of spectroscopic techniques.

MethodInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule, including the number of non-equivalent carbons and their chemical environment.Complements ¹H NMR data for unambiguous structure elucidation.Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or more concentrated samples.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups such as N-H (stretching around 3300-3400 cm⁻¹), C=O of the ester (stretching around 1680-1700 cm⁻¹), and C=C of the dihydropyridine ring.Rapid and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure confirmation.High sensitivity and accuracy in molecular weight determination.Isomeric compounds may not be distinguishable by mass alone.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Unambiguous determination of stereochemistry and conformation.Requires a single crystal of suitable quality, which can be challenging to obtain.

Experimental Protocol: ¹H NMR Analysis of a Hantzsch Dihydropyridine Product

The following is a general procedure for the ¹H NMR analysis of a synthesized Hantzsch dihydropyridine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified Hantzsch dihydropyridine product.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial as it can influence the chemical shifts of the protons.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths provide better signal dispersion and resolution.
  • Standard acquisition parameters are generally sufficient. A typical experiment involves acquiring 16 to 64 scans.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) signal.
  • Perform a Fourier transform of the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at δ 0.00 ppm).
  • Integrate the signals to determine the relative number of protons corresponding to each resonance.
  • Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of the protons.

Visualizing the Hantzsch Dihydropyridine Structure and ¹H NMR Assignments

The following diagram, generated using Graphviz, illustrates the general structure of a Hantzsch dihydropyridine and the typical assignments of the key proton signals in its ¹H NMR spectrum.

Caption: General structure of a Hantzsch dihydropyridine and its characteristic ¹H NMR signals.

References

A Comparative Guide to Infrared Spectroscopy in the Analysis of Knoevenagel Condensation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and accurate analysis of reaction products is paramount. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, yields α,β-unsaturated carbonyl compounds that are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive comparison of Infrared (IR) spectroscopy with other analytical techniques for the characterization of these products, supported by experimental data and detailed protocols.

Infrared spectroscopy is a powerful and rapid analytical technique for the structural elucidation of Knoevenagel condensation products. Its ability to identify key functional groups provides invaluable information about the success of the reaction and the purity of the product. This guide will delve into the characteristic IR absorptions of these compounds, compare IR spectroscopy with alternative analytical methods, and provide a detailed experimental protocol for analysis.

Performance Comparison: IR Spectroscopy vs. Alternative Methods

While IR spectroscopy is a frontline analytical tool, a comprehensive understanding of its strengths and limitations in comparison to other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is crucial for a thorough analysis.

Analytical TechniqueInformation ProvidedAdvantages for Knoevenagel Product AnalysisDisadvantages for Knoevenagel Product Analysis
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C=C, C-H, etc.).[1][2][3]Rapid, non-destructive, relatively inexpensive, provides direct evidence of the key carbonyl and alkene functional groups formed in the reaction.[1][2]Provides limited information on the overall molecular structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the molecular structure, including the connectivity of atoms and stereochemistry.Provides a complete structural map of the molecule, confirming the formation of the desired product and identifying any isomers.More time-consuming, requires more expensive instrumentation and deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern of the molecule.Confirms the molecular weight of the product, providing strong evidence for its identity.Does not provide direct information about functional groups or stereochemistry; it is a destructive technique.
  • IR spectroscopy is the ideal first-pass technique for quickly confirming the presence of the desired α,β-unsaturated carbonyl system.

  • NMR spectroscopy is essential for unambiguous structure determination and stereochemical analysis.

  • Mass spectrometry is crucial for confirming the molecular weight of the final product.

For a comprehensive analysis, a combination of these techniques is often employed.

Quantitative Data Presentation: Characteristic IR Absorptions of Knoevenagel Condensation Products

The products of Knoevenagel condensation are typically α,β-unsaturated carbonyl compounds. Their IR spectra are characterized by several key absorption bands. Conjugation of the carbonyl group with the carbon-carbon double bond leads to a lowering of the C=O stretching frequency compared to their saturated counterparts.

Below is a table summarizing the characteristic IR absorption frequencies for representative Knoevenagel condensation products.

Compound TypeExampleC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-H (aromatic) Stretch (cm⁻¹)-CN Stretch (cm⁻¹)Reference
Benzylidene Malononitrile Derivatives4-Hexyloxybenzylidenemalononitrile-160530332223
Chalcones(E)-1,3-diphenylprop-2-en-1-one1659-15901500 (alkenyl)3098-3042-
Benzylidene Barbituric Acid Derivatives5-Benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione1671 (amide)15883025-
Substituted ChalconesVaries based on substitution~1670 - 1627VariesVaries-

Experimental Protocols

A detailed and consistent experimental protocol is critical for obtaining high-quality, reproducible IR spectra.

Protocol: Preparation of KBr Pellet for FT-IR Analysis

This protocol is suitable for solid Knoevenagel condensation products.

Materials:

  • Dried Knoevenagel condensation product (1-2 mg)

  • Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Grinding: Add 1-2 mg of the finely powdered, dry sample to an agate mortar. Add approximately 100-200 mg of dry KBr. Grind the mixture thoroughly with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of a clean, dry pellet die. Distribute the powder evenly by gently tapping the die. Place the plunger into the collar and place the assembly into a hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient alternative for both solid and liquid samples, requiring minimal sample preparation.

Materials:

  • Knoevenagel condensation product (solid or liquid)

  • ATR-FTIR spectrometer with a crystal (e.g., diamond, germanium, or zinc selenide)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free tissue

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: If analyzing a solid sample, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free tissue.

Mandatory Visualization

The following diagrams illustrate the key aspects of IR spectroscopy in the context of Knoevenagel condensation analysis.

Knoevenagel_Analysis_Workflow cluster_reaction Knoevenagel Condensation cluster_analysis IR Spectroscopic Analysis cluster_interpretation Key Spectral Features Reactants Aldehyde/Ketone + Active Methylene Compound Product α,β-Unsaturated Carbonyl Compound Reactants->Product Base Catalyst SamplePrep Sample Preparation (KBr Pellet or ATR) Product->SamplePrep FTIR FT-IR Spectrometer SamplePrep->FTIR Spectrum IR Spectrum FTIR->Spectrum Analysis Spectral Interpretation Spectrum->Analysis CO_stretch C=O Stretch (~1650-1700 cm⁻¹) Analysis->CO_stretch CC_stretch C=C Stretch (~1600-1650 cm⁻¹) Analysis->CC_stretch CH_stretch =C-H Stretch (~3000-3100 cm⁻¹) Analysis->CH_stretch

Caption: Workflow for the analysis of Knoevenagel condensation products using IR spectroscopy.

Signaling_Pathway cluster_reactants Reactants cluster_product Knoevenagel Product Aldehyde Aldehyde/Ketone (C=O stretch ~1715 cm⁻¹) Product α,β-Unsaturated Carbonyl (C=O stretch ~1685 cm⁻¹) (C=C stretch ~1640 cm⁻¹) Aldehyde->Product Disappearance of saturated C=O ActiveMethylene Active Methylene Compound (e.g., Malononitrile, CN stretch ~2250 cm⁻¹) ActiveMethylene->Product Appearance of conjugated C=C

Caption: Logical relationship of key IR spectral changes during Knoevenagel condensation.

References

A Comparative Guide to Ketone Synthesis: Diethyl Malonate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of synthetic route is paramount to achieving desired molecular targets efficiently and with high yields. When it comes to the synthesis of ketones, two classical and highly valuable methods are the acetoacetic ester synthesis and the malonic ester synthesis. This guide provides an in-depth comparison of ketone synthesis utilizing ethyl acetoacetate versus a modified approach with diethyl malonate, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureDiethyl Malonate PathwayAcetoacetic Ester Synthesis
Starting Material Diethyl MalonateThis compound
Primary Product Class Symmetrical or unsymmetrical ketonesPrimarily methyl ketones[1][2]
Key Transformation Alkylation, hydrolysis, and decarboxylation of the malonic ester to a carboxylic acid, followed by conversion to a ketone (e.g., via a Weinreb amide).Alkylation of the β-ketoester followed by hydrolysis and decarboxylation.[1]
Versatility Can be adapted to synthesize a wider variety of ketone structures.[1]More direct route to α-substituted or α,α-disubstituted methyl ketones.[1]
Reagent Sensitivity Often requires organometallic reagents (e.g., Grignard or organolithium) in the final step to form the ketone from a carboxylic acid derivative.Generally uses milder bases like sodium ethoxide for alkylation.
Synthetic Route Length Typically a longer synthetic sequence.Generally a shorter and more direct route.

Performance Comparison: Yields and Reaction Conditions

A direct quantitative comparison of the two methods for the synthesis of the same ketone is often dependent on the specific target molecule and optimization of reaction conditions. However, we can analyze representative yields for similar ketone targets synthesized by each method.

Note: The following data is compiled from various sources and is intended to be illustrative. Yields can vary significantly based on the specific substrate, reagents, and experimental conditions.

Target KetoneStarting MaterialKey ReagentsOverall Yield (%)Reference
2-PentanoneThis compound1. NaOEt, EtOH; 2. Ethyl iodide; 3. H3O+, ΔNot explicitly stated, but implied to be a high-yield process.
3-Propyl-2-hexanoneThis compound1. NaOEt, EtOH; 2. Bromopropane (2 equiv.); 3. H3O+, ΔNot explicitly stated, but described as a viable synthesis.
3-Ethyl-2-heptanoneThis compound1. NaOEt, EtOH; 2. Ethyl iodide; 3. NaOEt, EtOH; 4. Butyl bromide; 5. H3O+, ΔNot explicitly stated, but the multi-step synthesis is outlined.
Diethyl methyl-pentyl-malonate to 2-Methylheptanoic acid (intermediate for ketone synthesis)Diethyl Malonate1. NaOEt, EtOH; 2. Methyl iodide; 3. NaOEt, EtOH; 4. 1-Bromopentane; 5. NaOH, H2O, ΔAlkylation steps: 70-83%; Hydrolysis: 80-90%

Reaction Pathways and Mechanisms

The fundamental principle behind both syntheses is the high acidity of the α-hydrogens located between two carbonyl groups, which allows for easy deprotonation to form a stabilized enolate. This enolate then acts as a nucleophile to attack an alkyl halide.

Acetoacetic Ester Synthesis

This method provides a direct route to methyl ketones. The reaction proceeds through three key steps: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

Acetoacetic_Ester_Synthesis EAA This compound Enolate Enolate EAA->Enolate 1. Base (e.g., NaOEt) Alkylated_EAA Alkylated this compound Enolate->Alkylated_EAA 2. Alkyl Halide (R-X) Beta_Keto_Acid β-Keto Acid Alkylated_EAA->Beta_Keto_Acid 3. H3O+ (Hydrolysis) Ketone Methyl Ketone Beta_Keto_Acid->Ketone 4. Heat (Decarboxylation)

Caption: Acetoacetic Ester Synthesis Workflow.

Diethyl Malonate Synthesis for Ketones

The standard malonic ester synthesis yields a carboxylic acid. To synthesize a ketone, a modified, multi-step process is necessary. A common and effective modern approach involves the conversion of the initially formed substituted carboxylic acid into a Weinreb amide, which can then be treated with an organometallic reagent to yield the desired ketone without the common side reaction of over-addition.

Diethyl_Malonate_Ketone_Synthesis DEM Diethyl Malonate Enolate Enolate DEM->Enolate 1. Base (e.g., NaOEt) Alkylated_DEM Alkylated Diethyl Malonate Enolate->Alkylated_DEM 2. Alkyl Halide (R-X) Carboxylic_Acid Carboxylic Acid Alkylated_DEM->Carboxylic_Acid 3. H3O+, Heat (Hydrolysis & Decarboxylation) Weinreb_Amide Weinreb Amide Carboxylic_Acid->Weinreb_Amide 4. SOCl2, then HN(OMe)Me Ketone Ketone Weinreb_Amide->Ketone 5. R'-MgBr or R'-Li

Caption: Diethyl Malonate to Ketone Workflow via Weinreb Amide.

Experimental Protocols

Synthesis of 3-Propyl-2-hexanone from this compound

This protocol is adapted from the general principles of the acetoacetic ester synthesis.

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. This compound is then added dropwise to the cooled solution to form the sodium enolate.

  • First Alkylation: Bromopropane is added dropwise to the enolate solution, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Second Alkylation: After cooling, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of another equivalent of bromopropane. The mixture is again refluxed to achieve dialkylation.

  • Hydrolysis and Decarboxylation: The resulting dialkylated ester is heated under reflux with dilute aqueous acid (e.g., H₂SO₄ or HCl) to facilitate both the hydrolysis of the ester and the decarboxylation of the intermediate β-keto acid.

  • Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 3-propyl-2-hexanone.

Synthesis of a Generic Ketone from Diethyl Malonate via a Weinreb Amide

This protocol is based on the general procedure for converting a carboxylic acid (derived from diethyl malonate) to a ketone using a Weinreb amide intermediate.

  • Alkylation of Diethyl Malonate: Following a similar procedure to the acetoacetic ester synthesis, diethyl malonate is deprotonated with a base like sodium ethoxide, followed by alkylation with an appropriate alkyl halide (R-X). A second alkylation can be performed if a disubstituted product is desired.

  • Hydrolysis and Decarboxylation: The alkylated diethyl malonate is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid and subsequently decarboxylated upon heating to yield a substituted acetic acid (R-CH₂-COOH).

  • Formation of the Acid Chloride: The dried carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane) and cooled in an ice bath. Thionyl chloride is added dropwise, often with a catalytic amount of DMF, to form the corresponding acid chloride.

  • Weinreb Amide Formation: The crude acid chloride is then added dropwise to a cooled solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine or triethylamine) to form the Weinreb amide.

  • Ketone Synthesis: The purified Weinreb amide is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled. An organometallic reagent (e.g., a Grignard reagent, R'-MgBr, or an organolithium reagent, R'-Li) is added dropwise. The reaction is stirred until completion and then quenched with an acidic aqueous solution.

  • Workup and Purification: The product ketone is isolated by extraction with an organic solvent, followed by washing, drying, and solvent removal. The final product is purified by chromatography or distillation.

Conclusion

Both the acetoacetic ester synthesis and the modified malonic ester synthesis are powerful and reliable methods for the preparation of ketones. The choice between the two is largely dictated by the structure of the target molecule.

  • For the straightforward synthesis of α-substituted or α,α-disubstituted methyl ketones, the acetoacetic ester synthesis is often the more efficient choice due to its shorter reaction sequence and use of milder reagents.

  • For the synthesis of more complex, non-methyl ketones, the diethyl malonate pathway, particularly through a Weinreb amide intermediate, offers greater versatility and control, preventing over-addition of organometallic reagents.

Researchers and drug development professionals should consider the desired final product, the availability of starting materials, and the scalability of the reaction when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to Catalysts in Hantzsch Pyridine Synthesis: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1881, remains a pivotal method for the creation of 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2][3] These scaffolds are of significant interest to the pharmaceutical industry, forming the core of numerous therapeutic agents.[1] The classical approach, however, often grapples with challenges such as harsh reaction conditions, prolonged reaction times, and modest yields.[1] To surmount these obstacles, a diverse array of catalysts has been explored, ranging from traditional homogeneous systems to advanced heterogeneous and green catalysts.

This guide offers an objective comparison of various catalysts employed in the Hantzsch synthesis, presenting quantitative performance data, detailed experimental protocols, and visual representations of the reaction mechanism and experimental workflow to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.

Performance Comparison of Catalysts

The efficacy of a catalyst in the Hantzsch synthesis is typically evaluated based on several key metrics: product yield, reaction time, reaction temperature, and the catalyst's reusability. The following table summarizes the performance of a selection of catalysts under optimized conditions for the synthesis of a model 1,4-dihydropyridine, typically from benzaldehyde, ethyl acetoacetate, and ammonium acetate.

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)Reference
Homogeneous Catalysts
Ceric Ammonium Nitrate (CAN)10 mol%Room Temp15-30 min90-95Not Reported
Protic Pyridinium Ionic Liquid10 mol%801-2 h85-95~3
Heterogeneous Catalysts
Zeolite (Cr2O3-H-β)0.10 g9030-40 min~89Not Reported
Silica Sulfuric Acid (SSA)0.05 g8045-90 min92-98~5
Covalently Anchored Sulfonic Acid on Silica Gel12 mol%605 h~948
Fe2O3 Nanoparticles0.02 g901-1.5 h~904
CoFe2O4@SiO2-NH2-Co(II) NPs15 mg601.5 h~955

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Hantzsch synthesis using different classes of catalysts.

General Procedure using a Homogeneous Catalyst (Ceric Ammonium Nitrate)

To a mixture of an aromatic aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.2 mmol), ceric ammonium nitrate (CAN) (10 mol%) is added. The reaction mixture is stirred at room temperature for the time specified in the performance table. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.

General Procedure using a Heterogeneous Catalyst (Silica Sulfuric Acid)

A mixture of an aromatic aldehyde (1 mmol), this compound (2 mmol), ammonium acetate (1.5 mmol), and silica sulfuric acid (SSA) (0.05 g) is heated at 80°C under solvent-free conditions for the required time. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and ethyl acetate is added. The catalyst is then separated by filtration. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the crude product, which can be purified by recrystallization. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

General Procedure using a Magnetic Nanoparticle Catalyst (Fe2O3 NPs)

In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), a β-keto compound (2 mmol), ammonium acetate (1.2 mmol), and Fe2O3 nanoparticles (0.02 g) is heated at 90°C under solvent-free conditions. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and dissolved in ethanol. The magnetic catalyst is then separated using an external magnet. The solvent is evaporated, and the resulting solid is recrystallized from ethanol to yield the pure product. The separated catalyst can be washed, dried, and reused.

Visualizing the Hantzsch Synthesis

Reaction Mechanism

The Hantzsch pyridine synthesis is a multi-component reaction that proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the initial formation of an enamine from a β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and another molecule of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.

Hantzsch_Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel_Product Knoevenagel Condensation Product Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP -H2O Catalyst Catalyst Catalyst->Knoevenagel_Product Catalyst->Enamine

Caption: General mechanism of the Hantzsch pyridine synthesis.

Experimental Workflow

The experimental workflow for a typical catalytic Hantzsch synthesis is a straightforward process involving reaction setup, monitoring, product isolation, and catalyst recovery (for heterogeneous catalysts).

Experimental_Workflow Start Start Reactants Combine Reactants: Aldehyde, β-Ketoester, NH4OAc Start->Reactants Add_Catalyst Add Catalyst Reactants->Add_Catalyst Reaction Heat and Stir (Monitor by TLC) Add_Catalyst->Reaction Workup Reaction Work-up Reaction->Workup Hetero_Catalyst_Recovery Catalyst Recovery (Filtration/Magnetic Separation) Workup->Hetero_Catalyst_Recovery Heterogeneous Product_Isolation Product Isolation (Precipitation/Extraction) Workup->Product_Isolation Homogeneous Hetero_Catalyst_Recovery->Product_Isolation Reuse_Catalyst Wash, Dry, and Reuse Catalyst Hetero_Catalyst_Recovery->Reuse_Catalyst Purification Purification (Recrystallization) Product_Isolation->Purification Characterization Characterization (NMR, IR, etc.) Purification->Characterization End End Characterization->End

References

Advantages of using ethyl acetoacetate over other active methylene compounds

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl acetoacetate (EAA) stands as a cornerstone in the arsenal of synthetic organic chemists, primarily due to the unique reactivity of its active methylene group.[1][2][3] As a β-keto ester, its structure allows for facile enolate formation, making it an indispensable intermediate for constructing complex molecular scaffolds, particularly in the pharmaceutical industry for synthesizing analgesics, antibiotics, and vitamins.[1] This guide provides an objective comparison of this compound with other common active methylene compounds, namely diethyl malonate and acetylacetone, supported by physicochemical data and detailed experimental protocols.

Physicochemical Properties and Reactivity

The reactivity of an active methylene compound is fundamentally governed by the acidity of the α-hydrogens, which dictates the ease of carbanion formation. The stability of the resulting conjugate base, in turn, influences this acidity.

In this compound, the methylene group is flanked by a ketone and an ester group. The resulting carbanion is stabilized by resonance, with delocalization of the negative charge onto both carbonyl oxygens.[2] This stabilization makes the α-hydrogens significantly more acidic than those in simple ketones or esters.

A comparison of key properties is summarized below:

CompoundStructurepKaPredominant Enol % (in neat liquid)
This compound CH₃C(O)CH₂COOC₂H₅~10.7 - 11~8%
Acetylacetone CH₃C(O)CH₂C(O)CH₃~9~80%
Diethyl Malonate C₂H₅OC(O)CH₂COOC₂H₅~11 - 13Very Low (<0.01%)

Key Insights from the Data:

  • Acidity: Acetylacetone is the most acidic, as its conjugate base is stabilized by two electron-withdrawing ketone groups. This compound is more acidic than diethyl malonate. This is because in diethyl malonate, the electrophilicity of both carbonyl carbons is reduced by resonance with the adjacent ester oxygens, making them less effective at stabilizing the carbanion compared to the ketone group in EAA.

  • Keto-Enol Tautomerism: The percentage of the enol tautomer at equilibrium is significantly higher for acetylacetone due to the formation of a stable, intramolecularly hydrogen-bonded six-membered ring. This compound has a moderate enol content, while diethyl malonate exists almost entirely in the keto form. The enol form is the reactive nucleophile in many of these reactions.

Core Synthetic Advantage: The Acetoacetic Ester Synthesis

The primary advantage of this compound lies in its application in the acetoacetic ester synthesis , a powerful method for preparing α-substituted and α,α-disubstituted methyl ketones. This pathway offers a distinct synthetic outcome compared to the malonic ester synthesis, which yields carboxylic acids.

The versatility of EAA stems from a three-step sequence:

  • Alkylation: Deprotonation with a suitable base (e.g., sodium ethoxide) forms a stabilized enolate, which acts as a nucleophile to attack an alkyl halide (Sₙ2).

  • Hydrolysis: Treatment with aqueous acid or base saponifies the ester to a β-keto acid.

  • Decarboxylation: Gentle heating of the β-keto acid readily induces decarboxylation (loss of CO₂) to yield the final ketone product. This step is facile because it proceeds through a stable, six-membered cyclic transition state.

G EAA This compound Enolate Enolate Formation EAA->Enolate  Base (NaOEt) AlkylatedEster Alkylated β-Keto Ester Enolate->AlkylatedEster AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedEster Sₙ2 Attack Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) AlkylatedEster->Hydrolysis BetaKetoAcid β-Keto Acid Intermediate Hydrolysis->BetaKetoAcid Decarboxylation Decarboxylation (Heat, -CO₂) BetaKetoAcid->Decarboxylation Ketone Substituted Methyl Ketone (R-CH₂-C(O)-CH₃) Decarboxylation->Ketone

Caption: General workflow of the acetoacetic ester synthesis.

This contrasts sharply with the malonic ester synthesis, where the final product after an identical reaction sequence is a substituted acetic acid.

comparison cluster_0 This compound Pathway cluster_1 Diethyl Malonate Pathway EAA This compound EAA_Product Substituted Ketone EAA->EAA_Product 1. Alkylation 2. Hydrolysis 3. Decarboxylation DEM Diethyl Malonate DEM_Product Substituted Carboxylic Acid DEM->DEM_Product 1. Alkylation 2. Hydrolysis 3. Decarboxylation

Caption: Final products of EAA vs. Diethyl Malonate synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a classic acetoacetic ester synthesis, alongside a comparative malonic ester synthesis protocol.

This procedure describes the classic laboratory preparation from ethyl acetate.

Materials:

  • Pure, dry ethyl acetate (50 g, 55.5 mL)

  • Sodium wire (5 g)

  • Acetic acid

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous calcium chloride

Apparatus:

  • 250 mL round-bottom flask

  • Reflux condenser with drying tube

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place 50 g of pure ethyl acetate into the 250 mL round-bottom flask.

  • Carefully add 5 g of freshly cut sodium wire to the flask.

  • Attach the reflux condenser and drying tube.

  • Gently heat the mixture to reflux using a heating mantle. A slight evolution of hydrogen should be observed.

  • Continue heating until all the sodium has dissolved (approximately 3 hours). Avoid prolonged reflux to prevent decreased yield.

  • Turn off the heat and allow the mixture to cool slightly. While still hot, cautiously add a mixture of 14 mL of acetic acid in 16 mL of water dropwise with stirring until the solution is acidic.

  • Add an equal volume of cold saturated brine solution to the flask.

  • Transfer the mixture to a separatory funnel and extract. The upper organic layer contains this compound and unreacted ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove residual acetic acid.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude product by vacuum distillation. The fraction distilling at 74-76 °C at 14-18 mmHg is collected as pure this compound.

This protocol demonstrates the alkylation of EAA with butyl bromide followed by hydrolysis and decarboxylation.

Materials:

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • This compound

  • 1-Bromobutane (Butyl bromide)

  • Aqueous Hydrochloric Acid (HCl)

  • Sodium chloride

Procedure: Part A: Alkylation

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser.

  • To the cooled ethoxide solution, add one molar equivalent of this compound dropwise with stirring.

  • Add one molar equivalent of 1-bromobutane to the solution and heat the mixture to reflux for 2-3 hours to complete the alkylation.

  • Cool the reaction mixture and add water. Extract the product, ethyl 2-acetylhexanoate, with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation.

Part B: Hydrolysis and Decarboxylation

  • Add the crude ethyl 2-acetylhexanoate from Part A to a flask containing a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • During heating, the intermediate β-keto acid will decarboxylate, evolving CO₂ gas.

  • Cool the mixture and separate the organic layer.

  • Purify the resulting 2-heptanone by distillation.

G start H₃C-C(=O)-CH⁻-C(=O)-OC₂H₅ res1 start->res1 middle H₃C-C(O⁻)=CH-C(=O)-OC₂H₅ res1->middle res2 middle->res2 end H₃C-C(=O)-CH=C(O⁻)-OC₂H₅ res2->end

Caption: Resonance delocalization in the EAA conjugate base.

Conclusion

The principal advantage of this compound over other active methylene compounds lies in its unique ability to serve as a robust template for the synthesis of substituted methyl ketones via the acetoacetic ester synthesis. While acetylacetone is more acidic, its two ketone groups lead to different synthetic outcomes. Diethyl malonate, though structurally similar, is less acidic and its corresponding malonic ester synthesis yields carboxylic acids. This fundamental difference in the synthetic product makes this compound a strategically superior choice for researchers and drug development professionals when the target molecule contains a substituted ketone moiety. Its predictable reactivity, coupled with the efficiency of the hydrolysis and decarboxylation steps, solidifies its role as a versatile and indispensable building block in organic synthesis.

References

A Comparative Guide to Purity Validation of Ethyl Acetoacetate: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of product purity in the synthesis of ethyl acetoacetate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document presents experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your specific needs.

Introduction to this compound Synthesis and Impurities

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and other organic compounds. It is most commonly synthesized via the Claisen condensation of ethyl acetate in the presence of a strong base, such as sodium ethoxide. The purity of the final product is crucial, as impurities can affect the yield, stereochemistry, and safety profile of subsequent reactions and final products.

Common impurities that can arise during the synthesis of this compound include:

  • Unreacted Starting Materials: Ethyl acetate and ethanol.

  • By-products of the Claisen Condensation: Acetoacetic acid and ethyl 3-ethoxycrotonate.

  • Degradation Products: The product can degrade, particularly at elevated temperatures.

Accurate and reliable analytical methods are therefore essential to quantify the purity of this compound and to detect and quantify any impurities.

Comparison of Analytical Methods for Purity Validation

The following tables provide a comparative overview of HPLC, GC, and qNMR for the analysis of this compound, based on available experimental data.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Limit of Detection (LOD) As low as 6 ppb for this compound.[1]Generally in the low ppm range, dependent on the detector.Typically in the low mg to high µg range, depending on the spectrometer's field strength.
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Typically 3-5 times the LOD.Dependent on signal-to-noise ratio, generally higher than chromatographic methods.
**Linearity (R²) **> 0.999 is commonly achieved.> 0.99 is achievable with proper calibration.Excellent linearity is inherent to the technique.
Precision (%RSD) Typically < 2% for replicate injections.< 5% is generally acceptable.High precision, often < 1%.
Accuracy (% Recovery) Typically 98-102%.Can be affected by analyte volatility and thermal stability.High accuracy, as it can be a primary ratio method not requiring a standard of the analyte itself.
Sample Throughput Moderate, with typical run times of 5-15 minutes.High, with run times often shorter than HPLC.Lower, as sample preparation and data acquisition can be more time-consuming.
Reference Standards Requires certified reference standards for both the main compound and impurities for accurate quantification.Requires certified reference standards for quantification.Can be used for absolute quantification without a specific reference standard for the analyte (using a certified internal standard).[2]

Table 2: Method Characteristics and Suitability

CharacteristicHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes. This compound is suitable, but care must be taken to avoid on-column degradation.Not dependent on volatility.
Impurity Profiling Excellent for separating a wide range of polar and non-polar impurities.Good for volatile impurities. May not be suitable for non-volatile or thermally sensitive impurities.Provides structural information about impurities, aiding in their identification without the need for individual standards.
Destructive/Non-destructive DestructiveDestructiveNon-destructive, allowing for sample recovery.
Instrumentation Cost Moderate to HighModerateHigh
Ease of Method Development Can be complex, requiring optimization of mobile phase, column, and detector parameters.Method development can be challenging due to the need to optimize temperature programs and injection parameters to prevent degradation.Relatively straightforward for simple mixtures, but can be complex for samples with overlapping signals.
Primary Use Case Routine quality control, purity testing, and stability studies.Analysis of residual solvents and volatile impurities.Absolute purity determination, structural elucidation of impurities, and analysis of tautomeric forms.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity validation of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 100 mm x 3.2 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile and water (20:80 v/v).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 200 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.04 mg/mL.

Gas Chromatography (GC)

This protocol outlines a general GC method for analyzing this compound. It is important to note that thermal degradation can be a concern, and optimization of the injector temperature is crucial.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-1 (crosslinked methyl siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to be high enough for volatilization but low enough to prevent degradation (e.g., 180-200°C).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature: 250°C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh a specific amount of the internal standard into the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both components completely.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.

    • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and purity validation process for this compound.

EthylAcetoacetateSynthesis cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation ethyl_acetate Ethyl Acetate claisen Claisen Condensation ethyl_acetate->claisen naoet Sodium Ethoxide naoet->claisen crude_eaa Crude this compound claisen->crude_eaa distillation Fractional Distillation crude_eaa->distillation pure_eaa Pure this compound distillation->pure_eaa hplc HPLC Analysis pure_eaa->hplc gc GC Analysis pure_eaa->gc qnmr qNMR Analysis pure_eaa->qnmr report Purity Report hplc->report gc->report qnmr->report

Caption: Workflow for this compound Synthesis and Purity Validation.

HPLC_Workflow start Start sample_prep Sample Preparation (Dilution in Mobile Phase) start->sample_prep 1 hplc_injection Injection into HPLC System sample_prep->hplc_injection 2 separation Chromatographic Separation (C18 Column) hplc_injection->separation 3 detection UV Detection (200 nm) separation->detection 4 data_analysis Data Analysis (Peak Integration and Purity Calculation) detection->data_analysis 5 report Generate Report data_analysis->report 6 end End report->end 7

Caption: Experimental Workflow for HPLC-based Purity Validation.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique, well-suited for routine quality control in a regulated environment. Its ability to separate a wide range of impurities makes it a powerful tool for purity profiling.

  • GC is a valuable alternative, particularly for the analysis of volatile impurities and residual solvents. However, careful method development is required to avoid thermal degradation of the analyte.

  • qNMR offers the distinct advantage of being a primary ratio method, allowing for absolute purity determination without the need for a specific reference standard for the analyte. It is also an excellent tool for structural elucidation of unknown impurities.

For comprehensive purity analysis, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks and impurity profiling, while qNMR can be used to provide a highly accurate, absolute purity value and to identify unknown impurities. By understanding the strengths and limitations of each method, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their materials.

References

Comparative study of Claisen condensation and other C-C bond-forming reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the formation of carbon-carbon (C-C) bonds is a cornerstone, enabling the construction of complex molecular architectures from simpler precursors. For researchers, scientists, and professionals in drug development, a deep understanding of the various C-C bond-forming reactions is paramount for efficient and effective molecular design. This guide provides a comparative study of the Claisen condensation and three other seminal C-C bond-forming reactions: the Aldol condensation, the Wittig reaction, and the Grignard reaction. We will delve into their mechanisms, compare their performance based on experimental data, and provide detailed experimental protocols.

Introduction to C-C Bond Forming Reactions

The ability to forge new C-C bonds allows chemists to build the carbon skeletons of a vast array of organic molecules. The reactions covered in this guide represent fundamental and widely utilized strategies to achieve this, each with its own unique characteristics, advantages, and limitations.

  • Claisen Condensation: This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. It is a powerful tool for constructing 1,3-dicarbonyl compounds.[1][2]

  • Aldol Condensation: A reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[3][4]

  • Wittig Reaction: This reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. A key advantage is the precise control over the location of the newly formed double bond.[5]

  • Grignard Reaction: Utilizing organomagnesium halides (Grignard reagents), this reaction is a cornerstone for forming C-C bonds through the nucleophilic attack on a wide range of electrophiles, most notably carbonyl compounds to produce alcohols.

Comparative Performance Data

The efficiency of a chemical reaction is a critical factor in synthesis. The following tables summarize quantitative data on the performance of the Claisen condensation, Aldol condensation, and Wittig reaction under specific experimental conditions. A direct comparison with the Grignard reaction is challenging due to the fundamentally different nature of the reactants and products; however, representative yields are provided for context.

Table 1: Comparison of Aldol Condensation and Wittig Reaction for Chalcone Synthesis

ReactantsReactionCatalyst/BaseSolventTime (h)Yield (%)
Acetophenone + BenzaldehydeAldol CondensationKOHEtOH2485
Benzyltriphenylphosphonium chloride + BenzaldehydeWittig ReactionH₂O (reflux)H₂O195
4-Methoxyacetophenone + BenzaldehydeAldol CondensationKOHEtOH2482
(4-Methoxybenzyl)triphenylphosphonium chloride + BenzaldehydeWittig ReactionH₂O (reflux)H₂O193

Table 2: Representative Yields for Claisen Condensation and Grignard Reaction

ReactionReactantsProductBase/ReagentSolventTime (h)Yield (%)
Claisen CondensationEthyl acetateEthyl acetoacetateSodium ethoxideEthanol291.55
Grignard ReactionBenzaldehyde + Methylmagnesium bromide1-PhenylethanolMethylmagnesium bromideDiethyl etherNot specifiedHigh (qualitative)
Aldol Condensation (Crossed)Benzaldehyde + AcetoneDibenzalacetoneNaOHEthanol/Water0.570.48

Reaction Mechanisms and Experimental Workflows

Visualizing the flow of electrons and the sequence of experimental steps is crucial for understanding and executing these reactions successfully.

Claisen Condensation

The Claisen condensation proceeds through the formation of an enolate ion from an ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation Ester1 Ester (with α-H) Enolate Ester Enolate Ester1->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Ester2 Second Ester Molecule Enolate->Ester2 Attack on Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Reformation of C=O Alkoxide Alkoxide Leaving Group Tetrahedral_Intermediate->Alkoxide Elimination Enolate_Product Resonance-Stabilized Enolate Beta_Keto_Ester->Enolate_Product Deprotonation by Alkoxide Final_Product Final β-Keto Ester Enolate_Product->Final_Product Acid Workup

Caption: Mechanism of the Claisen Condensation.

Aldol Condensation

The Aldol condensation is initiated by the formation of a resonance-stabilized enolate from an aldehyde or ketone, which then attacks another carbonyl molecule.

Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (optional, with heat) Carbonyl1 Aldehyde/Ketone (with α-H) Enolate Enolate Ion Carbonyl1->Enolate Deprotonation Base Base (e.g., NaOH) Carbonyl2 Second Carbonyl Molecule Enolate->Carbonyl2 Attack on Carbonyl Alkoxide_Intermediate Alkoxide Intermediate Carbonyl2->Alkoxide_Intermediate Aldol_Adduct β-Hydroxy Aldehyde/Ketone Alkoxide_Intermediate->Aldol_Adduct Protonation from Solvent Final_Product α,β-Unsaturated Carbonyl Aldol_Adduct->Final_Product Elimination of H₂O

Caption: Mechanism of the Aldol Condensation.

Wittig Reaction

The Wittig reaction mechanism involves the formation of a betaine intermediate, which then collapses to an oxaphosphetane that fragments to the desired alkene and triphenylphosphine oxide.

Wittig_Reaction cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Formation cluster_step4 Step 4: Fragmentation Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Carbonyl Aldehyde/Ketone Ylide->Carbonyl Attack on Carbonyl Betaine Betaine Intermediate Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Mechanism of the Wittig Reaction.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of the organomagnesium halide to a carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated.

Grignard_Reaction cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Alkyl_Halide Alkyl/Aryl Halide (R-X) Grignard_Reagent Grignard Reagent (R-MgX) Alkyl_Halide->Grignard_Reagent Magnesium Magnesium Metal (Mg) Carbonyl Aldehyde/Ketone/Ester Grignard_Reagent->Carbonyl Attack on Carbonyl Alkoxide_Intermediate Magnesium Alkoxide Carbonyl->Alkoxide_Intermediate Alcohol Alcohol Alkoxide_Intermediate->Alcohol Acid Workup (H₃O⁺)

Caption: Mechanism of the Grignard Reaction.

Detailed Experimental Protocols

Claisen Condensation: Synthesis of this compound

Materials:

  • Ethyl acetate (0.2 moles)

  • Sodium metal (0.1 moles)

  • Absolute ethanol (0.1 moles)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add absolute ethanol.

  • Carefully add sodium metal in small pieces to the ethanol to form sodium ethoxide.

  • Once all the sodium has reacted, add ethyl acetate to the flask.

  • Heat the reaction mixture to reflux at 82°C for 2 hours.

  • After cooling, the reaction mixture is worked up by acidification to neutralize the enolate.

  • The product is then extracted and purified. Expected Yield: 91.55%

Crossed Aldol Condensation: Synthesis of Dibenzalacetone

Materials:

  • Benzaldehyde (0.8 mL)

  • Acetone (0.3 mL)

  • 95% Ethanol (2 mL)

  • Sodium hydroxide solution (0.4 g in 2 mL water)

Procedure:

  • In an Erlenmeyer flask, prepare a solution of sodium hydroxide in water and add 95% ethanol. Cool the solution.

  • To the cooled solution, add acetone followed by benzaldehyde.

  • Swirl the flask intermittently for 15 minutes at room temperature. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water and then with a small amount of chilled 95% ethanol.

  • Dry the product to obtain dibenzalacetone. Expected Yield: 70.48%

Wittig Reaction: Synthesis of trans-9-(2-Phenylethenyl)anthracene

Materials:

  • 9-Anthraldehyde (0.50 g)

  • Benzyltriphenylphosphonium chloride (0.87 g)

  • N,N-Dimethylformamide (DMF) (6 mL)

  • 50% Sodium hydroxide solution (10 drops)

  • 1-Propanol/water (1:1 mixture)

Procedure:

  • In a 25-mL Erlenmeyer flask, dissolve 9-anthraldehyde and benzyltriphenylphosphonium chloride in DMF with vigorous stirring.

  • Carefully add the 50% sodium hydroxide solution dropwise to the rapidly stirred mixture. The color of the reaction will change from dark yellowish to reddish-orange.

  • Stir vigorously for 30 minutes.

  • Precipitate the product by adding a 1:1 mixture of 1-propanol and water.

  • Collect the crude yellow solid by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of 1-propanol.

Grignard Reaction: Synthesis of 1-Phenylethanol

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • Bromobenzene

  • Benzaldehyde

  • Dilute aqueous acid (for workup)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings and dry diethyl ether. Add a solution of bromobenzene in dry diethyl ether dropwise. The reaction should initiate spontaneously.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Slowly add a solution of benzaldehyde in dry diethyl ether.

  • Workup: After the addition is complete, quench the reaction by the slow addition of dilute aqueous acid.

  • Extraction and Purification: Extract the product into diethyl ether, wash the organic layer, dry it over an anhydrous salt, and remove the solvent to obtain 1-phenylethanol.

Conclusion

The Claisen condensation, Aldol condensation, Wittig reaction, and Grignard reaction are all indispensable tools in the arsenal of the synthetic chemist for the construction of C-C bonds. The choice of reaction depends on the desired product and the available starting materials. The Claisen condensation excels at producing β-keto esters, while the Aldol condensation is a classic method for forming α,β-unsaturated carbonyl compounds. The Wittig reaction offers unparalleled control in alkene synthesis, and the Grignard reaction provides a robust method for creating alcohols with new carbon-carbon bonds. By understanding the nuances of each reaction, as detailed in this guide, researchers can make informed decisions to optimize their synthetic strategies.

References

Spectroscopic Intermediates of the Japp-Klingemann Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of spectroscopic methods for identifying key intermediates in the Japp-Klingemann reaction. Experimental data is presented to support the analysis, offering a valuable resource for reaction monitoring and mechanistic studies.

The Japp-Klingemann reaction, a cornerstone in the synthesis of hydrazones from β-keto-acids or their esters and aryl diazonium salts, proceeds through a series of transient intermediates.[1][2] The effective identification and characterization of these species are crucial for understanding the reaction mechanism, optimizing reaction conditions, and ensuring the desired product formation. This guide explores the application of various spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—in elucidating the structures of these fleeting molecules.

The Japp-Klingemann Reaction Pathway and its Intermediates

The reaction is initiated by the deprotonation of the β-keto-ester (or acid) to form an enolate. This nucleophilic enolate then attacks the aryl diazonium salt, yielding a crucial, though often unstable, azo intermediate. Subsequent hydrolysis of the ester group leads to a tetrahedral intermediate, which then collapses to form the final hydrazone product with the elimination of a carboxylate.[2][3]

Japp_Klingemann_Mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product reactant β-Keto-ester enolate Enolate Intermediate reactant->enolate -H+ azo Azo Intermediate enolate->azo + Ar-N₂⁺ diazonium Aryl Diazonium Salt diazonium->azo tetrahedral Tetrahedral Intermediate azo->tetrahedral + H₂O hydrazone Hydrazone Product tetrahedral->hydrazone - R'COOH

Caption: Generalized mechanism of the Japp-Klingemann reaction.

Comparative Spectroscopic Data of Reaction Components

The following tables summarize the key spectroscopic features of the starting materials, intermediates, and the final product. This data is essential for monitoring the progress of the reaction and identifying the presence of specific species.

Table 1: Spectroscopic Data for a Representative Starting Material: Ethyl 2-methylacetoacetate

Spectroscopic TechniqueCharacteristic FeatureObserved ValueReference
¹H NMR (CDCl₃)δ (ppm)~1.3 (t, 3H, -CH₃), ~2.2 (s, 3H, -COCH₃), ~3.4 (q, 1H, -CH), ~4.2 (q, 2H, -OCH₂-)[4]
¹³C NMR (CDCl₃)δ (ppm)~14.0 (-CH₃), ~28.0 (-COCH₃), ~55.0 (-CH), ~61.0 (-OCH₂-), ~170.0 (-COO-), ~202.0 (-CO-)
IR (neat)ν (cm⁻¹)~1745 (C=O, ester), ~1720 (C=O, ketone)
Mass Spec. (EI)m/z144 (M⁺)

Table 2: Predicted Spectroscopic Data for a Representative Azo Intermediate: Ethyl 2-(phenylazo)acetoacetate

Spectroscopic TechniqueCharacteristic FeaturePredicted ValueReference
¹H NMR (CDCl₃)δ (ppm)~1.4 (t, 3H, -CH₃), ~2.5 (s, 3H, -COCH₃), ~4.4 (q, 2H, -OCH₂-), ~7.3-7.9 (m, 5H, Ar-H)
¹³C NMR (CDCl₃)δ (ppm)~14.0 (-CH₃), ~26.0 (-COCH₃), ~62.0 (-OCH₂-), ~90.0 (C-N=N), ~122-135 (Ar-C), ~165.0 (-COO-), ~195.0 (-CO-)
IR (KBr)ν (cm⁻¹)~1730 (C=O, ester), ~1680 (C=O, ketone), ~1450 (N=N stretch)
UV-Vis (Ethanol)λmax (nm)~280 (π→π), ~400 (n→π)

Table 3: Spectroscopic Data for a Representative Final Product: Ethyl Pyruvate Phenylhydrazone

Spectroscopic TechniqueCharacteristic FeatureObserved ValueReference
¹H NMR (CDCl₃)δ (ppm)~1.35 (t, 3H, -CH₃), ~2.15 (s, 3H, -C(CH₃)=N), ~4.30 (q, 2H, -OCH₂-), ~7.0-7.4 (m, 5H, Ar-H), ~8.0 (s, 1H, -NH-)
¹³C NMR (CDCl₃)δ (ppm)~12.0 (-C(CH₃)=N), ~14.0 (-CH₃), ~61.0 (-OCH₂-), ~113-129 (Ar-C), ~144.0 (Ar-C-N), ~145.0 (C=N), ~165.0 (-COO-)
IR (KBr)ν (cm⁻¹)~3329 (N-H stretch), ~1690 (C=O, ester), ~1603 (C=N stretch)
Mass Spec. (EI)m/z206 (M⁺)

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic identification of Japp-Klingemann reaction intermediates.

Synthesis of Ethyl Pyruvate Phenylhydrazone

This protocol details the synthesis of a common Japp-Klingemann product, ethyl pyruvate phenylhydrazone, from ethyl acetoacetate and aniline.

Part A: Diazotization of Aniline

  • Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.

Part B: Japp-Klingemann Coupling

  • In a separate larger flask, dissolve this compound (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution, maintaining the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample (starting material, reaction mixture aliquot, or purified product) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • For in-situ monitoring, the reaction can be carried out directly in an NMR tube, and spectra can be acquired at timed intervals.

IR Spectroscopy:

  • For solid samples, prepare a KBr pellet or use an ATR accessory.

  • For liquid samples or reaction mixtures, a thin film can be prepared between two NaCl or KBr plates.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).

  • Record the absorbance spectrum over a range of 200-800 nm.

  • This technique is particularly useful for monitoring the formation and disappearance of colored intermediates and products in real-time.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).

  • Obtain the mass spectrum to determine the molecular weight of the components and analyze fragmentation patterns for structural elucidation.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the spectroscopic analysis of a Japp-Klingemann reaction.

Experimental_Workflow start Japp-Klingemann Reaction Setup sampling Aliquot Sampling at Timed Intervals start->sampling nmr NMR Analysis (¹H, ¹³C) sampling->nmr ir IR Analysis sampling->ir uv_vis UV-Vis Analysis sampling->uv_vis ms Mass Spectrometry Analysis sampling->ms data_analysis Data Analysis and Intermediate Identification nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis conclusion Reaction Mechanism Elucidation data_analysis->conclusion

Caption: A typical experimental workflow for spectroscopic analysis.

By employing a combination of these spectroscopic techniques and following systematic experimental protocols, researchers can effectively identify and characterize the transient intermediates of the Japp-Klingemann reaction. This detailed understanding is invaluable for the development of robust and efficient synthetic methodologies in the pharmaceutical and chemical industries.

References

A Comparative Guide to Malonic and Acetoacetic Ester Syntheses for Carboxylic Acid and Ketone Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the construction of carbon-carbon bonds is a foundational element of molecular architecture. Among the classical methods for achieving this, the malonic ester synthesis and the acetoacetic ester synthesis have long stood as robust and versatile strategies for the preparation of carboxylic acids and ketones, respectively. Both pathways leverage the enhanced acidity of α-hydrogens in 1,3-dicarbonyl compounds to form stabilized enolates, which can then be alkylated. Subsequent hydrolysis and decarboxylation lead to the final products.

This guide provides a detailed, objective comparison of these two synthetic routes, supported by experimental data, to assist researchers in selecting the most appropriate method for their synthetic targets.

At a Glance: Key Differences

FeatureMalonic Ester SynthesisAcetoacetic Ester Synthesis
Starting Material Diethyl malonate (or other malonic esters)Ethyl acetoacetate (or other β-keto esters)
Primary Product Substituted carboxylic acidsSubstituted methyl ketones
Key Intermediate Substituted malonic acidSubstituted β-keto acid
Synthetic Equivalent ¯CH₂COOH synthon¯CH₂C(O)CH₃ synthon

Reaction Mechanisms: A Step-by-Step Comparison

Both syntheses proceed through a similar sequence of reactions: enolate formation, alkylation, hydrolysis, and decarboxylation. The key distinction lies in the starting material, which dictates the final product.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing mono- and di-substituted acetic acids from alkyl halides.[1] The process effectively adds a -CH₂COOH group to an alkyl halide.

MalonicEsterSynthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Base (e.g., NaOEt) Alkylated Malonic Ester Alkylated Malonic Ester Enolate->Alkylated Malonic Ester R-X (Alkyl Halide) Substituted Malonic Acid Substituted Malonic Acid Alkylated Malonic Ester->Substituted Malonic Acid H₃O⁺ / H₂O Carboxylic Acid Carboxylic Acid Substituted Malonic Acid->Carboxylic Acid Heat (-CO₂)

Figure 1: Malonic Ester Synthesis Workflow
Acetoacetic Ester Synthesis

Conceptually and mechanistically similar to the malonic ester synthesis, the acetoacetic ester synthesis utilizes this compound to produce α-substituted methyl ketones.[2][3]

AcetoaceticEsterSynthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation This compound This compound Enolate Enolate This compound->Enolate Base (e.g., NaOEt) Alkylated Acetoacetic Ester Alkylated Acetoacetic Ester Enolate->Alkylated Acetoacetic Ester R-X (Alkyl Halide) Substituted β-Keto Acid Substituted β-Keto Acid Alkylated Acetoacetic Ester->Substituted β-Keto Acid H₃O⁺ / H₂O Methyl Ketone Methyl Ketone Substituted β-Keto Acid->Methyl Ketone Heat (-CO₂)

Figure 2: Acetoacetic Ester Synthesis Workflow

Performance Comparison: A Data-Driven Analysis

The choice between these two syntheses is primarily dictated by the desired product. However, within their respective domains, factors such as yield, substrate scope, and reaction conditions are critical for experimental design.

Table 1: Quantitative Comparison of Malonic and Acetoacetic Ester Syntheses

ParameterMalonic Ester SynthesisAcetoacetic Ester Synthesis
Starting Material Diethyl malonateThis compound
Typical Base Sodium ethoxide (NaOEt) in ethanolSodium ethoxide (NaOEt) in ethanol
Alkylation Substrate Primarily methyl and primary alkyl halides. Secondary halides give lower yields due to competing E2 elimination.[2]Primarily methyl and primary alkyl halides. Secondary halides also face challenges with E2 elimination.
Dialkylation Possible by repeating the deprotonation and alkylation steps.[4]Possible by repeating the deprotonation and alkylation steps.
Typical Yields 50-70% for mono-alkylation; 40-50% for di-alkylation (e.g., dipropylacetic acid from diethyl malonate and propyl bromide has a reported yield of 42.9%).Generally good yields for mono-alkylation. Specific yields are highly dependent on the substrate.
Key Side Reactions Dialkylation, E2 elimination with hindered halides, transesterification if the alkoxide base does not match the ester.Dialkylation, E2 elimination with hindered halides, transesterification.

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols for the synthesis of a carboxylic acid (pentanoic acid) via malonic ester synthesis and a methyl ketone (2-hexanone) via acetoacetic ester synthesis.

Malonic Ester Synthesis of Pentanoic Acid

This protocol outlines the synthesis of pentanoic acid from diethyl malonate and propyl bromide.

Step 1: Enolate Formation and Alkylation

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Following the formation of the sodio malonic ester, add propyl bromide dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours.

Step 2: Work-up and Isolation of the Intermediate Ester

  • After cooling, remove the ethanol under reduced pressure.

  • Add water to the residue to dissolve the sodium bromide byproduct.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl propylmalonate.

Step 3: Hydrolysis and Decarboxylation

  • Add an aqueous solution of a strong acid (e.g., 6M HCl) to the crude diethyl propylmalonate.

  • Heat the mixture to reflux to effect both hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative.

  • After cooling, extract the pentanoic acid with an organic solvent, dry the organic layer, and purify by distillation.

Acetoacetic Ester Synthesis of 2-Hexanone

This protocol describes the synthesis of 2-hexanone from this compound and propyl bromide.

Step 1: Enolate Formation and Alkylation

  • Prepare a solution of sodium ethoxide in absolute ethanol in a manner similar to the malonic ester synthesis.

  • Add this compound dropwise to the sodium ethoxide solution with stirring.

  • Add 1-bromopropane dropwise to the resulting enolate solution.

  • Heat the mixture to reflux to complete the alkylation.

Step 2: Hydrolysis and Decarboxylation

  • After the alkylation is complete, add aqueous acid (e.g., H₂SO₄) to the reaction mixture.

  • Heat the mixture, which will first hydrolyze the ester to the corresponding β-keto acid.

  • Continued heating will induce decarboxylation of the unstable β-keto acid to yield 2-hexanone and carbon dioxide.

  • The product can then be isolated and purified by standard techniques such as extraction and distillation.

Logical Relationships in Synthesis Planning

The decision-making process for choosing between these two syntheses can be visualized as follows:

SynthesisChoice Target Target Molecule IsCarboxylicAcid Is the target a substituted carboxylic acid? Target->IsCarboxylicAcid IsMethylKetone Is the target a substituted methyl ketone? IsCarboxylicAcid->IsMethylKetone No MalonicEster Use Malonic Ester Synthesis IsCarboxylicAcid->MalonicEster Yes AcetoaceticEster Use Acetoacetic Ester Synthesis IsMethylKetone->AcetoaceticEster Yes OtherMethod Consider other synthetic routes IsMethylKetone->OtherMethod No

Figure 3: Decision tree for synthesis selection

Conclusion

Both the malonic ester and acetoacetic ester syntheses are powerful and reliable methods for the formation of C-C bonds, leading to the synthesis of carboxylic acids and methyl ketones, respectively. Their mechanisms are analogous, relying on the facile generation of a stabilized enolate followed by alkylation, hydrolysis, and decarboxylation. The choice between the two is almost exclusively determined by the desired final product. For the synthesis of substituted acetic acids, the malonic ester synthesis is the method of choice. Conversely, for the preparation of substituted methyl ketones, the acetoacetic ester synthesis is the preferred route. Both methods are generally high-yielding with primary alkyl halides but are less effective with more sterically hindered halides where elimination reactions can become a significant side reaction. A thorough understanding of these classical syntheses remains a valuable asset for any researcher in the field of organic chemistry and drug development.

References

Safety Operating Guide

Proper Disposal of Ethyl Acetoacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl acetoacetate, a combustible liquid commonly used in pharmaceutical research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to strict protocols is essential to mitigate risks associated with its chemical properties. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1] Essential Personal Protective Equipment (PPE) includes impervious gloves, protective clothing, and eye and face protection.[1] An eyewash station should be readily accessible in the event of accidental exposure.[1]

Spill Management

In the case of a spill, the area should be evacuated of all personnel not involved in the cleanup, and all ignition sources must be removed.[2][3] The spill should be contained and absorbed using non-combustible materials such as sand, earth, diatomaceous earth, or vermiculite. The absorbed material must then be collected and placed in a sealed, properly labeled container for disposal. After the material has been completely removed, the spill site should be ventilated and washed.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the waste is managed in compliance with all federal, state, and local environmental regulations.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EH&S) department.

2. Container Management:

  • Store waste in its original, clearly labeled container whenever possible. If transferring to a new container, ensure it is appropriate for the chemical and clearly labeled as "Hazardous Waste: this compound".

  • Waste containers should be kept tightly closed and stored in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA) away from heat and ignition sources.

  • Do not fill containers beyond 90% of their capacity.

3. Professional Disposal:

  • Contact a licensed professional waste disposal service for pickup and disposal.

  • This combustible material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Ensure all paperwork and regulations are followed for the transportation of the hazardous waste.

4. Contaminated Material Disposal:

  • Any materials, such as PPE or absorbent agents, that come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource
Flash Point 70 °C / 158 °F
Autoignition Temperature 280 °C / 536 °F
Explosion Limits Lower: 1.4% @ 93.3°C, Upper: 9.5% @ 176.7°C
DOT UN Number NA 1993
Proper Shipping Name Combustible liquid, n.o.s. (this compound)
Transport Hazard Class Combustible Liquid (CBL)
Packing Group III

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed in a sequential and logical manner, from initial handling to final disposal.

Ethyl_Acetoacetate_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_spill_management Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Segregate this compound Waste B->C F Contain Spill with Inert Absorbent B->F In Case of Spill D Use Labeled, Sealed Containers C->D E Store in Designated Satellite Accumulation Area (SAA) D->E H Contact Licensed Waste Disposal Service E->H Routine Disposal G Collect & Seal Contaminated Material F->G G->H Dispose as Hazardous Waste I Arrange for Professional Incineration H->I J Complete all required Waste Manifests I->J

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl Acetoacetate
Reactant of Route 2
Ethyl Acetoacetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。